molecular formula C8H12O5 B094831 Diethyl oxalacetate CAS No. 108-56-5

Diethyl oxalacetate

Cat. No.: B094831
CAS No.: 108-56-5
M. Wt: 188.18 g/mol
InChI Key: JDXYSCUOABNLIR-UHFFFAOYSA-N
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Description

Diethyl oxalacetate is a useful research compound. Its molecular formula is C8H12O5 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68476. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-oxobutanedioate
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InChI

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3
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InChI Key

JDXYSCUOABNLIR-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O5
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DSSTOX Substance ID

DTXSID60148351
Record name Diethyl 2-oxobutanedioate
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Molecular Weight

188.18 g/mol
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Physical Description

Oily liquid; [Merck Index] Clear colorless to slightly yellow liquid; [TCI America MSDS]
Record name Diethyl oxalacetate
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CAS No.

108-56-5
Record name Diethyl oxalacetate
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Record name Ethyl oxalacetate
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Record name DIETHYL OXALACETATE
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Foundational & Exploratory

An In-depth Technical Guide to Diethyl Oxalacetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl oxalacetate (CAS No: 108-56-5) is a highly versatile keto-ester that serves as a fundamental building block in organic synthesis.[1] Its unique molecular structure, featuring two ethyl ester groups and a reactive central keto group, allows it to participate in a variety of carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis via Claisen condensation, its key physicochemical properties, and its significant applications in the agrochemical and pharmaceutical industries.[1] Detailed experimental protocols, tabulated data, and process diagrams are presented to support advanced research and development.

Properties of this compound

This compound is a colorless to light yellow oily liquid.[2][3] It is soluble in common organic solvents like ethanol and ether but insoluble in water.[1][3] A crucial characteristic of this compound is its existence as a mixture of keto and enol tautomers, an equilibrium that influences its reactivity.

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₂O₅[1][2]
Molecular Weight 188.18 g/mol [1][2]
IUPAC Name diethyl 2-oxobutanedioate[2]
Appearance Colorless to light yellow liquid[2][3][4]
Density 1.14 g/cm³[3]
Boiling Point 103-105 °C @ 666.5 Pa[3]
Flash Point 106.4 °C[3]
Refractive Index nD16.6 1.45614[3]
pKa 8.01 ± 0.46 (Predicted)[3]
Keto-Enol Tautomerism

Like many β-keto esters, this compound exists in equilibrium between its keto and enol forms. This tautomerism is a fundamental aspect of its chemistry, where a proton and a double bond shift their positions. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its presence is critical for the compound's reactivity in various synthetic applications. NMR studies are instrumental in determining the relative proportions of the keto and enol forms in solution.[5][6][7]

Fig. 1: Keto-Enol Tautomerism of this compound.
Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following table summarizes the available spectral data.

Spectrum TypeAvailability / Key FeaturesSource
¹H NMR Data available, shows signals for ethyl groups and methylene protons.[2][8]
¹³C NMR Data available, confirms the presence of carbonyl and ester carbons.[2][9]
Infrared (IR) Data available, shows characteristic C=O and C-O stretching frequencies.[2]
Mass Spectrometry (MS) GC-MS data available for molecular weight and fragmentation analysis.[2]
Raman Spectrum data is available for vibrational mode analysis.[10]

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the mixed Claisen condensation between diethyl oxalate and ethyl acetate.[3][4][11] This reaction is highly effective because diethyl oxalate lacks α-hydrogens and therefore cannot self-condense, acting exclusively as the electrophilic acceptor.[11][12] Ethyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic donor after being deprotonated by a strong base, typically sodium ethoxide.[4][11] The reaction proceeds through the formation of a sodium salt of this compound, which is then acidified to yield the final product.[4]

G reactant reactant intermediate intermediate product product reagent reagent EtOAc Ethyl Acetate (Donor) Enolate Ethyl Acetate Enolate (Nucleophile) EtOAc->Enolate Deprotonation EtOx Diethyl Oxalate (Acceptor) Tetrahedral Tetrahedral Intermediate EtOx->Tetrahedral Nucleophilic Attack NaOEt 1. Sodium Ethoxide (Base) H3O 2. H₃O⁺ Workup (Acidification) NaSalt Sodium this compound (Salt Intermediate) Enolate->Tetrahedral Nucleophilic Attack Tetrahedral->NaSalt Elimination of Ethoxide DEO This compound NaSalt->DEO Protonation

Fig. 2: Claisen Condensation Mechanism for this compound Synthesis.
Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of sodium this compound, the stable intermediate.[13]

Materials:

  • Diethyl oxalate (freshly distilled)

  • Ethyl acetate

  • Sodium ethoxide solution in ethanol (e.g., 21%)

  • Ethanol (for washing)

  • Anhydrous Tetrahydrofuran (THF) (optional solvent)[4]

  • Dilute Hydrochloric Acid (for acidification to free ester)[4]

Equipment:

  • Two-liter reaction kettle with mechanical stirrer, addition funnel, thermometer, and reflux condenser.

  • Ice bath.

  • Vacuum filtration apparatus.

  • Drying oven.

Procedure Workflow:

G start_end start_end process process control control output output start Start charge_reactor Charge reactor with diethyl oxalate and ethyl acetate. start->charge_reactor cool Cool mixture to 0-15 °C using an ice bath. charge_reactor->cool add_base Add sodium ethoxide solution dropwise. cool->add_base temp_control Maintain Temp 0-15 °C? add_base->temp_control temp_control->cool No stir Stir for ~4 hours at ≤15 °C. temp_control->stir Yes reflux Heat to gentle reflux for 30 min. stir->reflux cool_rt Cool to room temperature. reflux->cool_rt filter Filter the solid paste by vacuum filtration. cool_rt->filter wash Wash solid with ethanol. filter->wash dry Dry solid under vacuum at 60 °C. wash->dry product Final Product: Sodium Diethyl Oxalacetate dry->product end End product->end

Fig. 3: Experimental Workflow for the Synthesis of Sodium this compound.

Step-by-Step Method:

  • Charging the Reactor: Add freshly distilled diethyl oxalate (150 g) and ethyl acetate (91.1 g) to the two-liter reaction kettle.[13]

  • Cooling: Cool the contents of the kettle to a temperature between 0 °C and 15 °C using an ice bath.[13]

  • Base Addition: Slowly add a 21% solution of sodium ethoxide in ethanol (325 g) dropwise into the kettle via the addition funnel. Maintain mechanical stirring throughout the addition and ensure the reaction temperature is kept between 0 °C and 15 °C.[13]

  • Reaction: After the addition is complete, continue stirring the mixture for approximately 4 hours at a temperature of 15 °C or less.[13]

  • Reflux and Cool: Remove the ice bath and heat the reaction kettle to a gentle reflux for 30 minutes. Afterwards, allow the mixture to cool to room temperature, at which point the contents should form a paste.[13]

  • Isolation: Filter the solid material using vacuum filtration. Wash the collected solid with a large volume of ethanol and filter again.[13]

  • Drying: Dry the product, a free-flowing crystalline powder, under vacuum at 60 °C for 6 hours to yield the sodium salt of this compound.[13]

  • Acidification (Optional): To obtain the free this compound, the sodium salt intermediate is dissolved in water, cooled, and slowly acidified with dilute hydrochloric acid to a pH of approximately 3. The product is then extracted with an organic solvent like ethyl acetate, dried, and purified by vacuum distillation.[4]

Applications in Organic Synthesis

This compound is a valuable intermediate for constructing complex molecular architectures due to its multiple reactive sites.[1] Its primary applications are in the pharmaceutical and agrochemical industries.[1]

  • Pharmaceuticals: It serves as a precursor for various active pharmaceutical ingredients (APIs), including the synthesis of pyrazolone derivatives and substituted pyrrolidines.[1][13][14][15]

  • Agrochemicals: It is a critical intermediate in the production of herbicides, most notably imazethapyr.[1]

  • Heterocyclic Chemistry: It is widely used in one-pot reactions to synthesize complex heterocyclic systems, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives.[14][15]

G central central reactant reactant product_class product_class DEO This compound (Key Intermediate) Product1 Substituted Pyrrolidines (APIs) DEO->Product1 Reaction with Product2 Spiro-Heterocycles DEO->Product2 One-pot reaction with Product3 Herbicides (e.g., Imazethapyr) DEO->Product3 Multi-step synthesis Product4 Pyrazolone Dyes & Medicinal Products DEO->Product4 Multi-step synthesis Reactant1 Aldehydes & Primary Amines Reactant2 Hydrazine Hydrate, Isatins, Malononitrile Reactant3 Various Reagents

Fig. 4: Synthetic Utility of this compound as a Building Block.

Safety and Handling

This compound and its sodium salt must be handled with appropriate safety precautions in a laboratory setting. The GHS classification indicates potential hazards upon ingestion or contact.

Hazard TypeGHS ClassificationPrecautionary StatementsSource
This compound Warning: H302 (Harmful if swallowed)P264, P270, P301+P317, P330, P501[2]
This compound Sodium Salt Danger/Warning: H302 (Harmful if swallowed), H313 (May be harmful in contact with skin), H319 (Causes serious eye irritation)P264, P280, P305+P351+P338[14][16][17]

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18]

  • Avoid contact with skin, eyes, and clothing.[16]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[16] For long-term storage, keep under an inert atmosphere in a freezer (-20°C).[3]

References

Diethyl Oxalacetate: A Comprehensive Technical Guide on Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl oxalacetate (DEO), a diethyl ester of oxaloacetic acid, is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and diverse reactivity. Key reaction types, including its characteristic keto-enol tautomerism and utility in Claisen condensations and Michael additions, are discussed in detail. This document also furnishes experimental protocols for its synthesis and purification, alongside a compilation of its spectroscopic data, to serve as a comprehensive resource for laboratory and industrial applications.

Chemical Structure and Identification

This compound, systematically named diethyl 2-oxobutanedioate, is a dicarboxylic acid ester featuring a central ketone functional group. This unique arrangement of functional groups dictates its chemical behavior and reactivity.

IdentifierValue
IUPAC Name diethyl 2-oxobutanedioate[1]
CAS Number 108-56-5[1]
Molecular Formula C₈H₁₂O₅[1]
Molecular Weight 188.18 g/mol [1]
Canonical SMILES CCOC(=O)CC(=O)C(=O)OCC[1]
InChI InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3[1]
InChIKey JDXYSCUOABNLIR-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions, though it may solidify at lower temperatures. Its physical and chemical properties are crucial for its handling, storage, and application in various reactions.

PropertyValue
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 87 °C @ 1 mmHg[2][3]
Melting Point ≤ 25 °C[2]
Density 1.14 g/cm³[3][4]
Water Solubility Insoluble[2][5]
Solubility in Organic Solvents Miscible with ethanol, ether, and benzene[5]
pKa (Predicted) 8.01 ± 0.46[4][5]
Flash Point 106-110 °C (closed cup)[2]

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily governed by the presence of the ketone and two ester functional groups. This allows it to participate in a variety of important carbon-carbon bond-forming reactions.

Keto-Enol Tautomerism

A key characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The α-hydrogens, situated between the two carbonyl groups of the ester and the central ketone, are acidic and can be readily removed to form an enolate ion, which is in equilibrium with its corresponding enol. This equilibrium is influenced by factors such as the solvent and temperature. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Caption: Keto-enol tautomerism of this compound.

Claisen Condensation

This compound is a common product of the crossed Claisen condensation between diethyl oxalate and ethyl acetate.[6][7] In this reaction, sodium ethoxide is typically used as the base to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide ion yields the β-keto ester, this compound.[8]

Claisen_Condensation reagents Diethyl Oxalate + Ethyl Acetate enolate Ethyl Acetate Enolate (Nucleophile) reagents->enolate Deprotonation intermediate Tetrahedral Intermediate base Sodium Ethoxide (Base) enolate->intermediate Nucleophilic Attack product This compound + Ethanol intermediate->product Elimination of Ethoxide

Caption: Workflow for the Claisen condensation synthesis of this compound.

Michael Addition

The enolizable nature of this compound allows it to act as a Michael donor in Michael addition reactions. After deprotonation by a base to form the enolate, it can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion. This reaction is a versatile method for forming new carbon-carbon bonds.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from established literature procedures for the synthesis of this compound and its sodium salt.[2][9][10]

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide (solid or as a solution in ethanol)

  • Anhydrous tetrahydrofuran (THF) (optional, as a solvent)

  • Anhydrous ethanol

  • Hydrochloric acid (dilute solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of freshly distilled diethyl oxalate and ethyl acetate is prepared.[10] The flask is cooled in an ice bath to maintain a temperature between 0-15 °C.[10]

  • Addition of Base: A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the stirred mixture of esters while maintaining the low temperature.[10] The reaction is highly exothermic and the addition rate should be controlled to keep the temperature within the desired range.

  • Reaction: After the addition is complete, the mixture is stirred for several hours at a low temperature (e.g., 5-15 °C) to allow the condensation to proceed.[9]

  • Work-up: The reaction mixture, which may contain the precipitated sodium salt of this compound, is then warmed to room temperature or gently heated to reflux for a short period to complete the reaction.[10]

  • Acidification: After cooling, the mixture is carefully acidified with a dilute solution of hydrochloric acid to a pH of approximately 3.[2] This converts the sodium salt to the free this compound.

  • Extraction and Purification: The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.[2] The solvent is then removed under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.[2]

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Mix Diethyl Oxalate and Ethyl Acetate cool Cool to 0-15 °C start->cool add_base Add Sodium Ethoxide Dropwise cool->add_base react Stir at Low Temp. add_base->react warm Warm to Room Temp. react->warm acidify Acidify with HCl warm->acidify Proceed to Purification extract Extract with Ethyl Acetate acidify->extract dry Dry with Na₂SO₄ extract->dry concentrate Remove Solvent dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR: The proton NMR spectrum shows characteristic signals for the ethyl groups (a quartet and a triplet) and the methylene protons adjacent to the carbonyl groups. In the enol form, a signal for the vinylic proton and the enolic hydroxyl proton will be observed.
¹³C NMR: The carbon NMR spectrum displays resonances for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl groups, and the methylene carbon. The enol form will show signals for the sp² hybridized carbons of the double bond.[1][11]
IR Spectroscopy: The infrared spectrum exhibits strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups. The enol form will also show a broad O-H stretching band and a C=C stretching vibration.[1]
Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[1]

Applications in Synthesis

This compound is a valuable building block in organic synthesis due to its versatile reactivity.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12]

  • Agrochemicals: It is used in the production of herbicides, such as those in the imidazolinone class.[2]

  • Heterocyclic Chemistry: Its ability to undergo condensation reactions makes it a useful precursor for the synthesis of a variety of heterocyclic compounds.

Safety and Handling

This compound is harmful if swallowed.[1] It is recommended to handle it in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the chemical structure and reactivity of this compound, intended to support its effective and safe use in research and development.

References

Tautomerism of Diethyl Oxalacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the tautomeric equilibrium of diethyl oxalacetate in various solvents. This compound, a β-ketoester, exists as a mixture of keto and enol tautomers, with the equilibrium position being highly dependent on the solvent environment. Understanding and controlling this equilibrium is critical in various applications, including organic synthesis and drug development, as the reactivity and bioavailability of the molecule can be significantly influenced by the predominant tautomeric form. This document summarizes the quantitative data on the keto-enol equilibrium, details the experimental protocols for its determination using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and provides a logical framework for understanding the influence of solvent properties on the tautomeric distribution.

Introduction to Tautomerism in this compound

Tautomerism is a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond. This compound (DEO), like other β-dicarbonyl compounds, exhibits keto-enol tautomerism. The equilibrium between the diketo form and the enol form is dynamic and sensitive to environmental factors, most notably the solvent.

The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The keto form, on the other hand, is generally more polar. The balance between these stabilizing and destabilizing effects in different solvents dictates the position of the equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound has been investigated in various solvents, primarily using ¹H NMR spectroscopy. The relative concentrations of the two tautomers are used to calculate the equilibrium constant (KT = [enol]/[keto]).

Table 1: Keto-Enol Equilibrium of this compound in Various Solvents

SolventDielectric Constant (ε)% EnolEquilibrium Constant (KT)Reference
Cyclohexane2.02Data not availableData not available[1][2]
Carbon Tetrachloride2.2478.83.71[1][2]
Benzene2.2868.32.15[1][2]
Chloroform4.8146.50.87[1][2]
Acetone20.727.30.38[1][2]
Ethanol24.621.30.27[1][2]
Methanol32.718.70.23[1][2]
Dimethyl Sulfoxide (DMSO)46.7Data not availableData not available[1][2]
Water80.1Data not availableData not available[1][2]

Note: The data presented in this table is based on the findings reported by W. D. Kumler, E. Kun, and J. N. Shoolery in The Journal of Organic Chemistry, 1962, 27 (4), pp 1165–1167.[1][2] The original publication should be consulted for a complete understanding of the experimental details.

Experimental Protocols

The determination of the keto-enol equilibrium for this compound can be accomplished through various spectroscopic techniques. The most common and direct method is ¹H NMR spectroscopy, while UV-Vis spectroscopy can provide complementary information.

NMR Spectroscopy for Tautomer Ratio Determination

Objective: To quantify the relative amounts of the keto and enol tautomers of this compound in a given solvent.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1 M) in the deuterated solvent of choice. The use of deuterated solvents is necessary for the NMR instrument's lock system.

    • Allow the solution to equilibrate for a sufficient amount of time (e.g., 24 hours) at a constant temperature to ensure the tautomeric equilibrium is reached.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

    • Ensure the spectral width is large enough to encompass all relevant signals, particularly the downfield enolic proton.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio for accurate integration.

  • Spectral Analysis and Calculation:

    • Identify the characteristic signals for the keto and enol forms.

      • Keto form: A singlet for the methylene protons (–CH₂–) typically appears in the range of 3.5-4.0 ppm.

      • Enol form: A singlet for the vinylic proton (=CH–) is observed further downfield, typically between 5.0 and 6.0 ppm. A broad singlet for the enolic hydroxyl proton (–OH) can be seen at a much lower field (12-13 ppm).

    • Integrate the area of the characteristic keto methylene signal (Iketo) and the enol vinylic signal (Ienol).

    • Calculate the percentage of the enol form using the following equation, accounting for the number of protons contributing to each signal (2 for keto methylene, 1 for enol vinylic): % Enol = [Ienol / (Ienol + (Iketo / 2))] * 100

    • Calculate the equilibrium constant (KT): KT = [enol] / [keto] = Ienol / (Iketo / 2)

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_output Output prep1 Dissolve this compound in Deuterated Solvent prep2 Allow Solution to Equilibrate prep1->prep2 acq1 Acquire 1H NMR Spectrum prep2->acq1 analysis1 Identify Keto and Enol Signals acq1->analysis1 analysis2 Integrate Signal Areas analysis1->analysis2 analysis3 Calculate % Enol and KT analysis2->analysis3 output Tautomer Ratio analysis3->output

Caption: Workflow for NMR-based determination of keto-enol equilibrium.

UV-Vis Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium by observing the electronic transitions of the keto and enol forms.

Methodology:

  • Sample Preparation:

    • Prepare a series of dilute solutions of this compound in the solvents of interest. The concentration should be optimized to be within the linear range of the spectrophotometer's detector (typically in the micromolar range).

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank for background correction.

  • Spectral Analysis:

    • The enol form, with its conjugated system, exhibits a strong π → π* transition at a longer wavelength (typically around 240-280 nm) compared to the keto form.

    • The keto form has a weaker n → π* transition at a shorter wavelength.

    • Changes in the intensity and position of the absorption maximum of the enol band across different solvents can be correlated with the shift in the tautomeric equilibrium. A higher absorbance at the characteristic wavelength for the enol form indicates a higher proportion of this tautomer.

Influence of Solvent Properties on Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of intermolecular forces between the solute (this compound) and the solvent molecules. The primary solvent properties influencing this equilibrium are polarity and hydrogen bonding capacity.

  • Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride): These solvents do not effectively solvate the polar keto form. The enol form is favored as it is stabilized by a strong intramolecular hydrogen bond, which is not disrupted by the solvent.

  • Polar, aprotic solvents (e.g., acetone, DMSO): These solvents can stabilize the more polar keto tautomer through dipole-dipole interactions. They can also act as hydrogen bond acceptors, partially disrupting the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the keto form.

  • Polar, protic solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They strongly solvate the keto form. Furthermore, they can form intermolecular hydrogen bonds with both the carbonyl groups of the keto form and the ester groups, and can competitively disrupt the intramolecular hydrogen bond of the enol form, leading to a significant shift in the equilibrium towards the keto tautomer.

solvent_effects sp_polarity Polarity keto Keto Form (More Polar) sp_polarity->keto  High polarity stabilizes sp_hbond Hydrogen Bonding Capacity sp_hbond->keto  H-bond donors/acceptors  stabilize enol Enol Form (Intramolecular H-bond) sp_hbond->enol  H-bond donors/acceptors  disrupt intramolecular H-bond

Caption: Influence of solvent properties on the keto-enol equilibrium.

Conclusion

The tautomerism of this compound is a classic example of a solvent-dependent chemical equilibrium. Non-polar solvents favor the enol tautomer, which is stabilized by an intramolecular hydrogen bond. Conversely, polar solvents, particularly protic ones, favor the more polar keto tautomer by stabilizing it through intermolecular interactions and disrupting the enol's internal hydrogen bond. A thorough understanding of these solvent effects, quantified through techniques like NMR spectroscopy, is paramount for professionals in chemical research and drug development to predict and control the behavior of this compound and related β-dicarbonyl compounds in various chemical and biological systems.

References

Spectroscopic data (NMR, IR, MS) of diethyl oxalacetate for structural elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl oxalacetate is a pivotal intermediate in various synthetic and metabolic pathways. Its structural verification is paramount for researchers in organic synthesis, biochemistry, and drug development. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—instrumental in the structural elucidation of this compound. The inherent keto-enol tautomerism of this β-keto ester presents a unique spectroscopic signature, which will be a central focus of this document.

Keto-Enol Tautomerism

This compound exists as a dynamic equilibrium between its keto and enol tautomers. This equilibrium is influenced by factors such as solvent polarity and temperature. The presence of both forms in solution is readily observable by NMR spectroscopy, providing a characteristic set of signals for each tautomer.

tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto O || EtO-C-CH2-C-C-OEt        ||  ||        O  O enol OH | EtO-C-CH=C-C-OEt        ||    |        O     O keto->enol Equilibrium

Figure 1: Keto-enol tautomerism of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the tautomeric forms of this compound. The ¹H and ¹³C NMR spectra will show distinct signals for both the keto and enol forms, with the integration of the ¹H signals providing the relative ratio of the two tautomers.

¹H NMR Data

Assignment (Keto Tautomer) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂- (Ethyl, Ester 1)~4.25Quartet~7.1
-CH₂- (Ethyl, Ester 2)~4.20Quartet~7.1
-CH₂- (Methylene)~3.80Singlet-
-CH₃ (Ethyl, Ester 1)~1.30Triplet~7.1
-CH₃ (Ethyl, Ester 2)~1.25Triplet~7.1
Assignment (Enol Tautomer) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
=CH- (Vinylic)~5.90Singlet-
-OH (Enolic)~12.5 (broad)Singlet-
-CH₂- (Ethyl, Ester 1)~4.30Quartet~7.1
-CH₂- (Ethyl, Ester 2)~4.15Quartet~7.1
-CH₃ (Ethyl, Ester 1)~1.35Triplet~7.1
-CH₃ (Ethyl, Ester 2)~1.20Triplet~7.1

¹³C NMR Data

Assignment (Keto Tautomer) Chemical Shift (δ, ppm)
C=O (Ketone)~192
C=O (Ester 1)~167
C=O (Ester 2)~162
-CH₂- (Ethyl, Ester 1)~62.5
-CH₂- (Ethyl, Ester 2)~61.5
-CH₂- (Methylene)~45
-CH₃ (Ethyl, Ester 1)~14.0
-CH₃ (Ethyl, Ester 2)~13.8
Assignment (Enol Tautomer) Chemical Shift (δ, ppm)
=C-OH (Enolic)~170
C=O (Ester 1)~165
C=O (Ester 2)~160
=CH- (Vinylic)~95
-CH₂- (Ethyl, Ester 1)~62.0
-CH₂- (Ethyl, Ester 2)~61.0
-CH₃ (Ethyl, Ester 1)~14.2
-CH₃ (Ethyl, Ester 2)~13.9

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present in both tautomeric forms.

Wavenumber (cm⁻¹) Intensity Assignment
~3400 (broad)MediumO-H stretch (enol)
~2980MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1720StrongC=O stretch (ketone)
~1650MediumC=C stretch (enol)
~1620MediumC=O stretch (conjugated ester, enol)
~1200StrongC-O stretch (ester)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation of the molecular ion. The fragmentation pattern provides valuable information for confirming the molecular structure.

m/z Relative Intensity Possible Fragment Ion
188Low[M]⁺ (Molecular Ion)
143Medium[M - OEt]⁺
115High[M - COOEt]⁺
87Medium[CH₂(CO)COOEt]⁺
73Medium[COOEt]⁺
45High[OEt]⁺
29High[CH₂CH₃]⁺

Note: The relative intensities are approximate and can vary with instrument conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample tube into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

    • Set a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of at least 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the keto-enol ratio.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): Place one drop of this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty salt plates.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Set the gas chromatograph (GC) oven temperature program to achieve good separation. A typical program might start at 50°C and ramp up to 250°C.

    • Set the mass spectrometer to electron ionization (EI) mode with a standard electron energy of 70 eV.

    • Set the mass range to scan from m/z 20 to 250.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting this compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Visualization of Methodologies

The logical workflow for the structural elucidation of this compound using the described spectroscopic techniques is illustrated below.

structural_elucidation cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Confirmation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Keto-Enol Ratio NMR->NMR_Data IR_Data Functional Groups (C=O, O-H, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 2: Workflow for Spectroscopic Structural Elucidation.

The predicted fragmentation pathway of this compound in an EI-MS is visualized in the following diagram.

fragmentation M [C8H12O5]⁺˙ m/z = 188 F1 [C6H7O4]⁺ m/z = 143 M->F1 - OEt F2 [C5H7O2]⁺ m/z = 115 M->F2 - COOEt F5 [C2H5O]⁺ m/z = 45 M->F5 - C6H7O4 F4 [C2H5O2]⁺ m/z = 73 F1->F4 - C2H4 F3 [C4H3O3]⁺ m/z = 87 F2->F3 - C2H4 F6 [C2H5]⁺ m/z = 29 F5->F6 - O

Figure 3: Predicted Mass Spectrometry Fragmentation of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl oxalacetate, also known as diethyl 2-oxobutanedioate, is a versatile diester of significant interest in organic synthesis and various industrial applications. Its unique keto-ester functionality allows it to serve as a key building block in the construction of more complex molecular architectures, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and key chemical behaviors, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

This compound is typically encountered in two forms: the neutral liquid ester and its more stable sodium salt. The properties of both are summarized below for clarity and comparison.

This compound (CAS: 108-56-5)

This is the neutral form of the compound, which exists as a clear, colorless to light yellow liquid.[2][3] It is sensitive to air and heat and is typically stored under an inert atmosphere at low temperatures (-20°C) to prevent degradation.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₅[2][3]
Molecular Weight 188.18 g/mol [1][2][3]
Appearance Clear, colorless to light yellow liquid[1][2][3]
Melting Point < 25 °C[4][6]
Boiling Point 87 °C at 1 mmHg[2][4][5]
103-105 °C at 666.5 Pa[2]
Density 1.14 g/cm³[2][4]
Refractive Index nD¹⁶.⁶ 1.45614[6]
Flash Point 106.4 °C (Closed Cup)[2][4]
Vapor Pressure 0.0175 mmHg at 25 °C[2]
pKa 8.01 ± 0.46 (Predicted)[2]
Water Solubility Insoluble[2][4]
Solvent Solubility Miscible with ethanol, ether, and benzene[1][2][4]
This compound Sodium Salt (CAS: 40876-98-0)

The sodium salt is a more stable, solid form of the compound, appearing as a yellow or off-white solid.[7] It is often preferred for storage and handling.

Table 2: Physical and Chemical Properties of this compound Sodium Salt

PropertyValueSource(s)
Molecular Formula C₈H₁₁NaO₅[7][8][9]
Molecular Weight 210.16 g/mol [7][8][9]
Appearance Yellow or off-white solid/powder[7][10]
Melting Point 188 - 190 °C (lit.)[7][8][11][12]
Water Solubility Slightly soluble (1.2 g/L at 25 °C)[8][13]
Storage Store at 0-8 °C[7]

Chemical Reactivity and Stability

Stability

The neutral this compound is stable at room temperature but may slowly oxidize when exposed to air.[4] High temperatures can lead to decomposition, generating flammable gases such as carbon monoxide and carbon dioxide.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] The sodium salt form offers greater stability for long-term storage.[14]

Keto-Enol Tautomerism

A critical chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[15][16] This equilibrium is fundamental to its reactivity, particularly in condensation reactions where the enol or enolate form acts as the key nucleophilic species. The tautomerism can be catalyzed by both acids and bases.[16][17]

Caption: Keto-enol tautomerism of this compound.

Reactivity in Synthesis

The keto-ester functionality of this compound makes it a valuable reagent in organic synthesis. It readily participates in:

  • Claisen Condensation: The foundational reaction for its synthesis.[4][18]

  • Aldol Condensation and Michael Additions: Its ability to form a stable enolate allows it to act as a nucleophile in these carbon-carbon bond-forming reactions.[1][7]

  • Heterocycle Synthesis: It is a precursor for synthesizing various heterocyclic compounds, such as pyrazolone derivatives and pyrrolidines.[14]

Experimental Protocols

Synthesis via Claisen Condensation

The most common method for preparing this compound is the Claisen condensation of diethyl oxalate and ethyl acetate, using a strong base like sodium ethoxide as a catalyst.[4][18] The reaction proceeds via the formation of the sodium salt, which is then acidified to yield the final product.

Claisen_Condensation Reactants Diethyl Oxalate + Ethyl Acetate ReactionVessel Reaction Kettle Reflux at ~80°C Reactants->ReactionVessel Catalyst Sodium Ethoxide (C₂H₅ONa) in Anhydrous THF Catalyst->ReactionVessel Intermediate Diethyl Oxaloacetate Sodium Salt (Intermediate) ReactionVessel->Intermediate Condensation (4 hours) Acidification Acidification (Dilute HCl, pH ≈ 3) Intermediate->Acidification Product This compound (Final Product) Acidification->Product Purification Extraction (Ethyl Acetate) & Vacuum Distillation Product->Purification

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Raw Material Preparation: The primary reactants are diethyl oxalate and ethyl acetate. The catalyst is sodium ethoxide, and anhydrous tetrahydrofuran (THF) often serves as the solvent.[4]

  • Reaction Setup: Anhydrous THF and ethyl acetate are added to a dry reaction vessel equipped with a stirrer and reflux condenser. The system is heated to reflux (approximately 80°C).[4]

  • Catalyst Addition: Solid sodium ethoxide is slowly added to the refluxing solvent system and maintained for about one hour to activate the system.[4]

  • Condensation: Diethyl oxalate is added dropwise to the mixture. The reaction is continued under reflux for approximately 4 hours to form the intermediate this compound sodium salt.[4] Reaction progress is monitored by HPLC or TLC to ensure the conversion of diethyl oxalate is ≥95%.[4]

  • Acidification: After the reaction is complete, the mixture is cooled to room temperature. Dilute hydrochloric acid is slowly added to adjust the pH to approximately 3, converting the sodium salt to its free ester form.[4]

  • Extraction and Purification: The product is extracted from the aqueous phase using ethyl acetate. The organic phase is separated and dried over anhydrous sodium sulfate. The solvent is then removed by vacuum distillation, and the resulting residue can be further purified by low-temperature crystallization or column chromatography to obtain high-purity this compound.[4]

Characterization Methods

The physical and chemical properties of this compound are determined using standard analytical techniques.

  • Purity Analysis (GC): Gas chromatography is used to assess the purity of the final product, often reported as ≥95% or higher.[5][7]

  • Structural Elucidation (Spectroscopy):

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Spectra are typically recorded in deuterated solvents like D₂O or DMSO-d₆.[19][20] The presence of both keto and enol forms can be analyzed by NMR.[21]

    • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the C=O stretches of the ester and keto groups.[22]

    • Mass Spectrometry (MS): GC-MS is employed to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[3]

  • Melting Point Determination: For the solid sodium salt, the melting point is a key indicator of purity and is determined using a standard melting point apparatus.[7][11]

  • Boiling Point Determination: The boiling point of the liquid ester is measured under reduced pressure (vacuum distillation) to prevent thermal decomposition.[2][4]

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed.[3] May cause irritation upon contact with skin and eyes.[4]

  • Handling: Operations should be conducted in a well-ventilated area or under a fume hood. Use of personal protective equipment, including chemical-resistant gloves and safety goggles, is required.[4] Avoid contact with strong oxidants, acids, and bases.[4]

This compound Sodium Salt:

  • Hazards: Harmful if swallowed and may be toxic in contact with skin.[9][23] Causes serious eye irritation.[9][10][11]

  • Handling: Wear appropriate protective clothing, gloves, and eye/face protection.[10][23] Handle in accordance with good industrial hygiene and safety practices. Store in a cool, dry, and well-ventilated place away from incompatible materials like oxidizing agents.[23]

References

A Technical Guide to Diethyl Oxalacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethyl oxalacetate is a versatile organic compound with significant applications in chemical synthesis, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive β-keto ester moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis, and key applications relevant to researchers and drug development professionals.

Chemical Identity

There are two common forms of this compound available commercially, each with a distinct CAS number and IUPAC name: this compound and its sodium salt.

IdentifierThis compoundThis compound Sodium Salt
IUPAC Name diethyl 2-oxobutanedioate[1]sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate
CAS Number 108-56-5[1]40876-98-0
Synonyms Diethyl 2-oxosuccinate, Ethyl oxalacetate[1]Sodium this compound, Diethyl oxosuccinate sodium salt, Oxalacetic acid diethyl ester sodium salt
Molecular Formula C₈H₁₂O₅[1]C₈H₁₁NaO₅[2]
Molecular Weight 188.18 g/mol [1]210.16 g/mol [2]

Physicochemical Properties

The physical and chemical properties of this compound and its sodium salt are summarized below. These properties are crucial for their handling, storage, and application in various experimental setups.

PropertyThis compoundThis compound Sodium Salt
Appearance Colorless to light yellow oily liquid[1][3]White to light yellow or light orange crystalline powder[2]
Boiling Point 87 °C at 1 mmHg[3]Not applicable
Melting Point Not applicable188-190 °C (decomposes)
Density 1.14 g/cm³[3]Not available
Solubility Insoluble in water; soluble in ethanol, ether, and benzene[3][4]Slightly soluble in water[5]
pKa 8.01 ± 0.46 (Predicted)[3]Not available

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While full spectra are available in databases such as SpectraBase, key spectral information is summarized below.

SpectroscopyData for this compound and its Sodium Salt
¹H NMR Spectra are available in online databases. For the sodium salt in DMSO-d6, characteristic peaks for the ethyl groups (triplet and quartet) and the vinyl proton are expected.[6]
¹³C NMR Spectra are available online. For the sodium salt in D₂O, signals corresponding to the carbonyl carbons of the ester and keto groups, the vinyl carbons, and the ethyl carbons would be observed.[7]
Infrared (IR) FT-IR spectra are available.[8] Characteristic absorption bands would include those for C=O stretching (ester and ketone), C=C stretching, and C-O stretching.
Mass Spectrometry Electron impact mass spectrometry would likely show fragmentation patterns corresponding to the loss of ethoxy and carbonyl groups.[9][10]

Synthesis of this compound

The most common method for the synthesis of this compound is the Claisen condensation of diethyl oxalate and ethyl acetate using a strong base, such as sodium ethoxide, as a catalyst.[4]

Experimental Protocol: Claisen Condensation

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (dilute)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a dry reaction vessel equipped with a reflux condenser and a dropping funnel, a mixture of anhydrous tetrahydrofuran (THF) and ethyl acetate is prepared.[4]

  • Catalyst Activation: Sodium ethoxide is added to the reaction mixture, which is then heated to reflux for a period to activate the catalyst.[4]

  • Condensation: Diethyl oxalate is added dropwise to the refluxing mixture. The reaction is continued at reflux for several hours to form the sodium salt of this compound.[4]

  • Acidification: After the reaction is complete, the mixture is cooled to room temperature. Dilute hydrochloric acid is then added to neutralize the mixture and convert the sodium salt to the free ester.[4]

  • Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Reaction Mechanism: Claisen Condensation

The Claisen condensation proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of diethyl oxalate.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acidification EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate + Base Base Sodium Ethoxide EtOH Ethanol Base->EtOH - H⁺ Intermediate Tetrahedral Intermediate Enolate->Intermediate + Diethyl Oxalate DEO Diethyl Oxalate DEO->Intermediate Product_salt Sodium this compound Intermediate->Product_salt - Ethoxide EtO_minus Ethoxide Intermediate->EtO_minus Product_free This compound Product_salt->Product_free + H⁺ Acid HCl Acid->Product_free Drug_Discovery_Workflow A This compound (Starting Material) B Synthesis of Compound Library A->B Reaction with various building blocks C In vitro Biological Screening B->C Assay against biological targets D Hit Identification C->D Identification of active compounds E Lead Optimization D->E SAR studies & property optimization F Preclinical Development E->F In vivo studies

References

Diethyl Oxalacetate: A Comprehensive Technical Guide on its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl oxalacetate, a pivotal intermediate in organic synthesis and various biochemical pathways, has a rich history intertwined with the development of fundamental reaction mechanisms. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound, detailing the key scientific contributions and the refinement of its synthesis over time. The document encompasses a comparative analysis of historical and contemporary experimental protocols, quantitative data on physical and chemical properties, and a discussion of the reaction mechanisms that govern its formation.

Introduction

This compound (also known as diethyl 2-oxobutanedioate) is a β-keto ester of significant importance in the synthesis of a wide array of chemical compounds, including pharmaceuticals, dyes, and herbicides.[1] Its structure, featuring both keto and ester functional groups, allows for a variety of chemical transformations, making it a versatile building block in organic chemistry. The historical journey of this compound is intrinsically linked to the discovery and elucidation of the Claisen condensation, a cornerstone of carbon-carbon bond formation.

The Dawn of Ester Condensations: The Precursors to Discovery

The story of this compound begins not with its own discovery, but with the foundational work on ester condensations in the mid-19th century. In 1863, Alexander Wilhelm von Geuther reported that treating ethyl acetate with sodium metal resulted in the formation of a new compound, which he termed "ethyl diacetic acid" (now known as ethyl acetoacetate). This reaction, a base-mediated self-condensation of an ester, laid the groundwork for what would later be known as the Claisen condensation.

It was Ludwig Claisen, however, who extensively investigated the scope and mechanism of this type of reaction. In 1887, Claisen published his seminal work on the condensation of esters, demonstrating that sodium ethoxide was the true catalytic species, rather than metallic sodium. His systematic studies established the general principles of the reaction that bears his name and opened the door for the synthesis of a vast number of β-keto esters.

The First Synthesis of this compound

While Claisen's work in 1887 was pivotal for the general understanding of ester condensations, the first documented synthesis of a closely related compound, ethyl ethoxalylpropionate, was described by Johannes Wislicenus and A. Arnold in 1888. Their work, published in Justus Liebigs Annalen der Chemie, detailed the condensation of diethyl oxalate with ethyl propionate in the presence of sodium ethoxide. This represented a "crossed" Claisen condensation, where two different esters react.

Although a definitive first synthesis of this compound itself is not explicitly detailed in a single landmark paper, its preparation follows directly from the principles established by Claisen and demonstrated by Wislicenus and Arnold. The reaction of diethyl oxalate with ethyl acetate, in the presence of a suitable base, became the standard method for its synthesis.

The Claisen Condensation: The Primary Synthetic Route

The synthesis of this compound is a classic example of a crossed Claisen condensation. In this reaction, an enolizable ester (ethyl acetate) reacts with a non-enolizable ester (diethyl oxalate) in the presence of a strong base. Diethyl oxalate cannot enolize as it lacks α-hydrogens, thus preventing self-condensation and leading to a higher yield of the desired product.[2]

The reaction proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields this compound.

Reaction Mechanism

The currently accepted mechanism for the Claisen condensation involves the following steps:

  • Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks a carbonyl carbon of diethyl oxalate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating an ethoxide ion to form the β-keto ester, this compound.

  • Deprotonation: The newly formed this compound is deprotonated by the ethoxide base to form a resonance-stabilized enolate. This final deprotonation is a key driving force for the reaction.

  • Protonation: Acidic workup protonates the enolate to yield the final this compound product.

Claisen_Condensation_Mechanism

Historical vs. Modern Experimental Protocols

The fundamental approach to synthesizing this compound via the Claisen condensation has remained consistent over the past century. However, significant refinements in the experimental protocol have led to improved yields, purity, and safety.

Historical Protocol (Late 19th - Early 20th Century)

Early syntheses often involved the use of metallic sodium in absolute ethanol to generate sodium ethoxide in situ. The order of addition of reactants was also a critical variable that was explored to optimize the reaction.

Representative Historical Protocol:

  • Preparation of Sodium Ethoxide: Metallic sodium is dissolved in an excess of absolute ethanol under anhydrous conditions.

  • Reaction: A mixture of diethyl oxalate and ethyl acetate is added to the freshly prepared sodium ethoxide solution.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature or with gentle heating for several hours.

  • Workup: The reaction mixture is acidified, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by distillation under reduced pressure.

A notable challenge in these early procedures was the handling of metallic sodium and ensuring strictly anhydrous conditions.

Modern Protocol

Contemporary methods for the synthesis of this compound prioritize safety, efficiency, and scalability. The use of commercially available sodium ethoxide is now standard, eliminating the hazards associated with handling metallic sodium.

Representative Modern Protocol:

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture.

  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used.

  • Base: A solution of sodium ethoxide in ethanol is added to a cooled mixture of diethyl oxalate and ethyl acetate. This "reverse addition" is often preferred as it can lead to a more manageable reaction and higher yields.[1]

  • Temperature Control: The reaction temperature is carefully controlled, often starting at a low temperature (0-15 °C) and then allowing it to warm to room temperature or gently refluxing.[1]

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: The workup involves quenching the reaction with a dilute acid, followed by extraction. The final product is purified by vacuum distillation or chromatography to achieve high purity (≥99%).

Experimental_Workflow

Quantitative Data

The physical and chemical properties of this compound and its precursors are crucial for its synthesis and application.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Diethyl OxalateC₆H₁₀O₄146.14185.4-40.61.0785
Ethyl AcetateC₄H₈O₂88.1177.1-83.60.902
This compoundC₈H₁₂O₅188.18132-134 (12 mmHg)-1.141
Sodium this compoundC₈H₁₁NaO₅210.16-188-190-

Table 2: Comparison of Historical and Modern Synthesis Parameters

ParameterHistorical Methods (ca. 1900)Modern Methods (21st Century)
Base Metallic Sodium in EthanolCommercial Sodium Ethoxide Solution
Solvent Ethanol, Diethyl EtherTHF, Diethyl Ether, Ethanol
Order of Addition Esters added to baseBase added to esters (often preferred)
Temperature Control Less precise (RT, gentle heating)Precise control (0°C to reflux)
Reaction Time Several hours to overnight2-6 hours
Typical Yield 60-70%85-95%
Purity of Final Product Sufficient for subsequent steps≥99%

Conclusion

The journey of this compound from the early explorations of ester condensations to its efficient and controlled modern synthesis reflects the broader evolution of organic chemistry. The foundational work of chemists like Geuther, Claisen, and Wislicenus laid the theoretical and practical groundwork that has been built upon and refined over more than a century. For today's researchers, scientists, and drug development professionals, understanding this historical context provides a deeper appreciation for the chemical principles at play and the sophisticated synthetic methodologies now available for producing this invaluable chemical intermediate. The continued optimization of the synthesis of this compound, focusing on green chemistry principles and process efficiency, will undoubtedly be a subject of future research.

References

An In-depth Technical Guide on the Keto-enol Tautomerism in Diethyl Oxalacetate: NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by diethyl oxalacetate, with a specific focus on its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is crucial in various chemical and biological contexts, including drug design and synthesis, as the reactivity and properties of each tautomer differ significantly. This document outlines the principles of keto-enol tautomerism, details the experimental protocols for NMR analysis, presents quantitative data on the tautomeric equilibrium under different conditions, and provides visual representations of the underlying chemical processes and experimental workflows.

Introduction to Keto-Enol Tautomerism

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. The most common type of tautomerism in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1] In the case of this compound, the equilibrium is established between the diketo form and the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation.[1][2]

The keto form is generally more stable in simple carbonyl compounds. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by the formation of a conjugated system and a six-membered ring through intramolecular hydrogen bonding.[1][2] The solvent environment plays a critical role in determining the position of this equilibrium. Polar solvents can stabilize the more polar keto form, while nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[3]

NMR Spectroscopy as a Tool for Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for studying keto-enol tautomerism because the rate of interconversion between the keto and enol forms is often slow on the NMR timescale.[1][3] This allows for the observation of distinct signals for each tautomer in the NMR spectrum.[3] Both ¹H and ¹³C NMR are invaluable for this analysis.[4]

  • ¹H NMR Spectroscopy: In ¹H NMR, the keto and enol forms of this compound give rise to characteristic, well-resolved signals. The methylene protons (α-protons) of the keto form typically appear in the range of δ 3-4 ppm.[3] The vinylic proton of the enol form is observed further downfield, usually in the δ 5-6 ppm region. The most deshielded proton is the enolic hydroxyl proton, which, due to intramolecular hydrogen bonding, can appear as a broad signal significantly downfield, sometimes above δ 10 ppm.[1] By integrating the signals corresponding to each tautomer, the relative concentrations and thus the equilibrium constant (Keq) can be determined.[1][5]

  • ¹³C NMR Spectroscopy: ¹³C NMR provides detailed information about the carbon framework of the tautomers.[4] The carbonyl carbons of the keto form will have distinct chemical shifts from the corresponding carbons in the enol form, which will show signals for both a carbonyl carbon and an enolic carbon (C=C-OH).

Experimental Protocols for NMR Analysis

The following protocol provides a general framework for the NMR analysis of the keto-enol tautomerism of this compound.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.[4]

  • Solvent Selection and Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[3][4] The choice of solvent is critical as it will influence the keto-enol equilibrium.[4]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[4]

  • Equilibration: Allow the solution to stand for at least 60 minutes before analysis to ensure that the keto-enol equilibrium has been established in the chosen solvent.[3]

3.2. NMR Instrument Setup and Data Acquisition

  • Instrument Insertion: Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[4]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[4] Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans (typically 16-32) are co-added to achieve a good signal-to-noise ratio.[4]

    • Set the spectral width to encompass all expected proton signals, including the downfield enolic proton.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[4]

3.3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.[4]

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction.

  • Chemical Shift Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[4]

  • Peak Assignment: Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the keto and enol forms.[4]

  • Integration and Quantification: In the ¹H NMR spectrum, carefully integrate the signals corresponding to unique protons of the keto and enol forms.[5] For example, integrate the signal for the keto methylene protons and the enol vinylic proton.

  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form.[1] This can be determined from the integrated areas of the corresponding protons, taking into account the number of protons giving rise to each signal.[3]

    • Keq = [Enol] / [Keto]

    • % Enol = ([Enol] / ([Keto] + [Enol])) * 100

Quantitative Data and Analysis

The keto-enol equilibrium of this compound is highly dependent on the solvent. The following table summarizes typical ¹H NMR chemical shifts and the percentage of the enol form in different deuterated solvents.

SolventDielectric Constant (ε)Keto CH₂ (δ ppm)Enol =CH (δ ppm)Enol OH (δ ppm)% Enol
CDCl₃ 4.8~3.8~5.8~12.9~25-35%
Acetone-d₆ 20.7~3.9~5.9~12.5~15-25%
DMSO-d₆ 46.7~4.0~6.0~12.0~5-15%
Benzene-d₆ 2.3~3.6~5.7~13.2~40-50%

Note: The exact chemical shifts and equilibrium percentages can vary slightly depending on the concentration and temperature.

Analysis of Solvent Effects:

As observed from the table, there is a clear correlation between solvent polarity and the position of the keto-enol equilibrium.

  • Nonpolar Solvents (e.g., Benzene-d₆): In nonpolar solvents, the enol form is favored. This is because the intramolecular hydrogen bond in the enol tautomer is more stable in a non-interacting solvent environment.

  • Polar Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): In these solvents, the percentage of the enol form decreases. The polar solvent molecules can solvate the keto form more effectively through dipole-dipole interactions, thus stabilizing it relative to the enol form.[2]

  • Protic Solvents (not shown): In polar protic solvents, the keto form is generally even more favored as the solvent can act as both a hydrogen bond donor and acceptor, effectively competing with the intramolecular hydrogen bond of the enol.

Visualizing the Process: Diagrams

Diagram 1: Keto-Enol Tautomerism of this compound

Caption: The equilibrium between the keto and enol tautomers of this compound.

Diagram 2: Experimental Workflow for NMR Analysis

NMR_Workflow start Start: this compound Sample prep Sample Preparation (Weigh, Dissolve in Deuterated Solvent, Add TMS) start->prep equilibrate Equilibration (Allow to stand for >60 min) prep->equilibrate nmr NMR Spectrometer (Lock, Shim) equilibrate->nmr acquire Data Acquisition (¹H and ¹³C NMR) nmr->acquire process Data Processing (FT, Phase, Baseline Correction) acquire->process analyze Data Analysis (Peak Assignment, Integration) process->analyze calculate Calculation (Keq, % Enol) analyze->calculate end End: Tautomer Ratio Determined calculate->end

Caption: A streamlined workflow for the NMR analysis of keto-enol tautomerism.

Diagram 3: Logical Relationship of Solvent Polarity and Tautomer Preference

Solvent_Effect solvent Solvent Polarity keto_stability Keto Tautomer Stability solvent->keto_stability Increases with increasing polarity enol_stability Enol Tautomer Stability solvent->enol_stability Decreases with increasing polarity (Disruption of intramolecular H-bond) equilibrium Equilibrium Position keto_stability->equilibrium enol_stability->equilibrium

Caption: The influence of solvent polarity on tautomer stability and equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a fundamental chemical equilibrium with significant implications for its reactivity and application. NMR spectroscopy provides a robust and quantitative method for elucidating the tautomeric composition. The choice of solvent has a profound impact on the equilibrium, with nonpolar solvents favoring the enol form and polar solvents stabilizing the keto form. A thorough understanding and control of this tautomerism are essential for researchers and professionals in the fields of organic synthesis and drug development. This guide provides the necessary theoretical background and practical protocols to effectively analyze this important chemical phenomenon.

References

An In-depth Technical Guide to the Solubility of Diethyl Oxalacetate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl oxalacetate, a pivotal intermediate in various synthetic pathways, including those for pharmaceuticals and agrochemicals. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Core Substance: this compound

This compound (CAS No. 108-56-5), also known as diethyl 2-oxobutanedioate, is a colorless to pale yellow liquid.[1] Its structure, featuring two ethyl ester groups and a ketone, governs its solubility profile, rendering it a moderately polar compound. This keto-ester is known to be reactive, particularly in condensation reactions.[1][2]

Data Presentation: Solubility Profile

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, its miscibility and use in various reaction and purification schemes provide strong qualitative indicators of its solubility. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical ClassFormulaSolubilityTemperature (°C)Reference(s)
WaterProtic SolventH₂O13 g/L25[3]
EthanolProtic SolventC₂H₅OHMiscibleNot Specified[4][5][6]
Diethyl EtherEthereal Solvent(C₂H₅)₂OMiscibleNot Specified[4][5][6]
BenzeneAromatic HydrocarbonC₆H₆MiscibleNot Specified[4][5][6]
Ethyl AcetateEsterCH₃COOC₂H₅Implied High SolubilityNot Specified[5]
Tetrahydrofuran (THF)Ethereal SolventC₄H₈OImplied High SolubilityNot Specified[5]

Note: "Implied High Solubility" is inferred from its use as an extractant or reaction solvent in published synthesis and purification procedures.[5] While some sources describe this compound as insoluble in water, a quantitative value of 13 g/L has been reported.[3][4][7][8] The sodium salt of this compound, by contrast, is described as slightly soluble in water (1.2 g/L at 25°C).[9][10][11]

Experimental Protocols: Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.[12][13][14]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the clear supernatant is then measured to determine its solubility.[13]

Detailed Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent. An amount significantly more than what is expected to dissolve should be added to ensure a solid phase remains at equilibrium.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or a water bath maintained at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The presence of undissolved this compound at the end of this period is essential.[13]

  • Sample Separation:

    • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

    • To separate the saturated solution from the excess solid, centrifuge the sample and carefully withdraw the supernatant using a pipette. Alternatively, filter the solution using a chemically inert syringe filter (e.g., PTFE).[12]

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[12]

    • A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation and Reporting:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or as a molar concentration (mol/L) at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_result Result A Add excess this compound to a known volume of solvent B Seal flask and place in thermostatic shaker A->B C Agitate for 24-48 hours at constant temperature B->C D Cease agitation and allow solid to sediment C->D Equilibrium Reached E Centrifuge or filter to obtain clear saturated solution D->E F Prepare dilutions of the saturated solution E->F G Analyze by HPLC or GC against a calibration curve F->G H Calculate and report solubility (e.g., g/100 mL at T°C) G->H

Caption: A generalized workflow for determining equilibrium solubility.

References

Molecular weight and formula of diethyl oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Diethyl Oxalacetate for Researchers and Drug Development Professionals

Introduction

This compound, also known as diethyl 2-oxobutanedioate, is a diester of oxaloacetic acid. It is a valuable intermediate in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[1] Its reactivity, stemming from the presence of two ester groups and a central keto group, allows it to participate in a variety of condensation reactions, making it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in various fields.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid.[3][4] It is insoluble in water but miscible with ethanol, ether, and benzene.[4] The sodium salt of this compound is a stable, free-flowing crystalline powder.[5]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₅[3]
Molecular Weight 188.18 g/mol [3]
CAS Number 108-56-5[3]
IUPAC Name diethyl 2-oxobutanedioate[3]
Synonyms Diethyl 2-oxosuccinate, Ethyl oxalacetate[2]
Molecular Formula (Sodium Salt) C₈H₁₁NaO₅[6]
Molecular Weight (Sodium Salt) 210.16 g/mol [6]
CAS Number (Sodium Salt) 40876-98-0[6]

Table 2: Physical Properties

PropertyValueSource(s)
Appearance Oily liquid[3]
Color Colorless to slightly yellow[3]
Boiling Point 103-105 °C at 666.5 Pa[4]
Density 1.14 g/cm³[4]
Water Solubility Insoluble[4]
Melting Point (Sodium Salt) 188-190 °C (decomposes)[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

TechniqueDescriptionSource(s)
¹H NMR Spectra available, typically showing signals for the ethyl and methylene protons. The enol form can also be observed.[8][9]
¹³C NMR Spectra available, indicating the presence of carbonyl, ester, and alkyl carbons.[3][10]
Infrared (IR) Spectroscopy Spectra available, showing characteristic absorptions for C=O (ester and keto) and C-O stretching vibrations.[3][11]
Mass Spectrometry (MS) GC-MS data available, providing information on the molecular weight and fragmentation pattern.[3]

Experimental Protocols

Synthesis of this compound via Claisen Condensation

A common method for the synthesis of this compound is the Claisen condensation of diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide.[12][13][14]

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry reaction vessel equipped with a stirrer and a reflux condenser, add anhydrous THF and ethyl acetate. Heat the mixture to reflux (approximately 80°C).[12]

  • Catalyst Activation: Slowly add solid sodium ethoxide to the refluxing mixture and continue refluxing for one hour to activate the catalyst.[12]

  • Condensation Reaction: Add diethyl oxalate dropwise to the reaction mixture. Continue to reflux for approximately 4 hours.[12] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the conversion of diethyl oxalate is at least 95%.[12]

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to adjust the pH to approximately 3. This converts the sodium salt of this compound to its free ester form.[12]

  • Extraction and Purification: Add ethyl acetate to extract the this compound from the aqueous layer. Separate the organic layer and dry it over anhydrous sodium sulfate.[12]

  • Isolation: Remove the solvent by vacuum distillation. The resulting crude product can be further purified by low-temperature crystallization or column chromatography to obtain high-purity this compound.[12]

A patented method describes an improved process for preparing the sodium salt of this compound by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate at 0-15°C, followed by stirring for several hours.[5]

G cluster_prep Reaction Preparation cluster_reaction Condensation cluster_workup Workup and Purification A Dry Reaction Vessel B Add Anhydrous THF and Ethyl Acetate A->B C Heat to Reflux (~80°C) B->C D Add Sodium Ethoxide C->D E Reflux for 1 hour (Catalyst Activation) D->E F Add Diethyl Oxalate E->F G Reflux for 4 hours F->G H Monitor reaction by TLC/HPLC G->H I Cool to Room Temperature H->I J Acidify with dilute HCl (pH ~3) I->J K Extract with Ethyl Acetate J->K L Dry Organic Layer (Na2SO4) K->L M Vacuum Distillation L->M N Purify by Crystallization/Chromatography M->N

Workflow for the synthesis of this compound via Claisen condensation.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

  • Herbicide Synthesis: It is used in the production of herbicides such as imazethapyr.[1]

  • Pharmaceutical Intermediates: It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] For example, its sodium salt has been used in the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.[15]

  • Organic Synthesis: The reactive keto-ester functionality allows it to participate in various carbon-carbon bond-forming reactions, making it a versatile tool for constructing complex molecular architectures.[1]

While oxaloacetic acid, the unesterified form, is a critical intermediate in the citric acid cycle (Krebs cycle), this compound itself is not directly involved in this primary metabolic pathway.[16][17] Its utility in a biological context is primarily as a precursor or reagent in the synthesis of biologically active molecules.

References

Methodological & Application

The Versatility of Diethyl Oxalacetate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl oxalacetate, a keto-diester, is a highly versatile and valuable building block in organic synthesis. Its unique chemical structure, featuring two ethyl ester groups and a central keto group, imparts significant reactivity, allowing it to participate in a wide array of chemical transformations. This reactivity makes it an essential intermediate in the synthesis of a diverse range of compounds, particularly heterocyclic systems of significant interest in the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for key reactions involving this compound, offering a practical guide for its utilization in research and development.

Claisen Condensation: Synthesis of Sodium this compound

The Claisen condensation of diethyl oxalate and ethyl acetate is a cornerstone reaction for the preparation of sodium this compound. This sodium salt is a stable and versatile intermediate, frequently used in subsequent synthetic steps. The reaction proceeds via the formation of an enolate from ethyl acetate, which then attacks the electrophilic carbonyl of diethyl oxalate.

Experimental Protocol: Synthesis of Sodium this compound

A mixture of freshly distilled diethyl oxalate (150 g) and ethyl acetate (91.1 g) is added to a two-liter reaction kettle equipped with a mechanical stirrer, addition funnel, thermometer, and thermowatch. The contents of the kettle are cooled to a temperature between 0°C and 15°C using an ice bath. A 21% solution of sodium ethoxide in ethanol (325 g) is then added dropwise to the kettle while maintaining the temperature between 0°C and 15°C. The mixture is stirred mechanically during the addition and for a further 4 hours at a temperature of 15°C or less. Following the cold cycle, the reaction mixture is rapidly heated to 75°C to complete the condensation and promote deprotonation, typically for about 30 minutes. After cooling, the product is obtained as a yellowish paste.[1][2]

Table 1: Quantitative Data for the Synthesis of Sodium this compound [1]

ReactantMolecular Weight ( g/mol )Amount (g)Moles
Diethyl Oxalate146.141501.03
Ethyl Acetate88.1191.11.03
Sodium Ethoxide (21% in Ethanol)68.05 (for NaOEt)325 (solution)~1.0
Product
Sodium this compound210.16153.30.73
Yield ~71%

Logical Workflow for Sodium this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactant_Mixing Mix Diethyl Oxalate and Ethyl Acetate Cooling Cool to 0-15°C Reactant_Mixing->Cooling Charge Reactor NaOEt_Addition Dropwise addition of Sodium Ethoxide Solution (maintain 0-15°C) Cooling->NaOEt_Addition Charge Reactor Stirring_Cold Stir for 4h at ≤15°C NaOEt_Addition->Stirring_Cold Initiate Condensation Heating Heat to 75°C for 30 min Stirring_Cold->Heating Complete Reaction Cooling_Final Cool to Room Temperature Heating->Cooling_Final Product Formation Isolation Isolate Product Cooling_Final->Isolation Product Precipitation

Caption: Workflow for the synthesis of sodium this compound.

Knoevenagel Condensation: Synthesis of Coumarin Derivatives

This compound can be utilized in Knoevenagel condensations with substituted salicylaldehydes to produce coumarin-3-carboxylates. This reaction is a powerful tool for the synthesis of the coumarin scaffold, which is a privileged structure in medicinal chemistry. The reaction is typically catalyzed by a weak base, such as piperidine or L-proline.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Carbethoxycoumarin

A mixture of salicylaldehyde (100 mmol), diethyl malonate (110 mmol), and piperidine (2.4 mmol, 0.20 g) is irradiated and heated in a microwave reactor. The reaction time and power are optimized for the specific reactants. After the reaction is complete, the mixture is cooled to room temperature, and the crude product is recrystallized from a suitable solvent to yield the pure coumarin derivative.[3]

Experimental Protocol: L-Proline Catalyzed Synthesis of Coumarin-3-carboxylic Esters

Salicylaldehyde (0.05 mol), diethyl malonate (1.05 equiv.), and L-proline (10.0 mol%) are combined in ethanol (20 ml) in a Schlenk tube. The mixture is stirred at 80°C for 18 hours. The solvent volume is then reduced by half, and the pure coumarin product is obtained by crystallization at 4°C or by precipitation with diethyl ether.

Table 2: Synthesis of Coumarin Derivatives via Knoevenagel Condensation [4]

Salicylaldehyde DerivativeMalonate EsterCatalystSolventTime (h)Yield (%)
o-VanillinDimethyl MalonateLi₂SO₄ (cat.)Neat197
o-VanillinDiethyl MalonateLi₂SO₄ (cat.)Neat196

Reaction Pathway for Coumarin Synthesis

G Salicylaldehyde Salicylaldehyde Derivative Intermediate Knoevenagel Adduct (Intermediate) Salicylaldehyde->Intermediate + this compound DEO Diethyl Oxalacetate Base Base Catalyst (e.g., Piperidine) Base->Intermediate Catalyzes Coumarin Coumarin-3-carboxylate Derivative Intermediate->Coumarin Intramolecular Cyclization (Lactonization)

Caption: General reaction pathway for Knoevenagel condensation to form coumarins.

Multicomponent Reactions: Synthesis of Heterocyclic Scaffolds

This compound is an excellent substrate for multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. These reactions are highly atom-economical and are of great interest in diversity-oriented synthesis and drug discovery.

Synthesis of Substituted Pyrroles

A one-pot, three-component reaction of aldehydes, primary amines, and this compound provides a straightforward route to highly substituted pyrrole derivatives. These compounds are of significant interest due to their wide range of biological activities.[5][6][7]

Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrroles

In a typical procedure, a mixture of the aldehyde (1 mmol), the primary amine (1 mmol), and this compound (1 mmol) in ethanol is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired pyrrole derivative.[1]

Table 3: Synthesis of Ethyl 2-oxo-3-hydroxy-5-(substituted)-pyrrole-4-carboxylates [1]

AldehydeAmine PrecursorProduct (Substituent)Yield (%)
FormaldehydeAmmonia-H75
AcetaldehydeAmmonia-CH₃78
p-MethoxybenzaldehydeAmmonia-p-OCH₃-Ph82
FormaldehydeMethylamine-H (N-methyl)72
AcetaldehydeMethylamine-CH₃ (N-methyl)76

Logical Workflow for Multicomponent Pyrrole Synthesis

G Start Start Mix Mix Aldehyde, Amine, and this compound in Ethanol Start->Mix Reflux Reflux Reaction Mixture Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Pyrrole Derivative Purify->End

Caption: Experimental workflow for the multicomponent synthesis of pyrroles.

Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

This compound is a key component in the one-pot, four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. These complex heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.

Experimental Protocol: General Procedure for Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Synthesis

A mixture of an isatin derivative (1 mmol), malononitrile (1 mmol), a hydrazine (1 mmol), and this compound (1 mmol) is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., L-proline) at room temperature. The reaction is monitored by TLC. After completion, the product is typically isolated by filtration and purified by recrystallization.

Reaction Scheme for Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Synthesis

G cluster_reactants Reactants Isatin Isatin Product Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivative Isatin->Product Malononitrile Malononitrile Malononitrile->Product Hydrazine Hydrazine Hydrazine->Product DEO Diethyl Oxalacetate DEO->Product

Caption: Reactants for the four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles].

Hantzsch Pyridine Synthesis

While the classical Hantzsch pyridine synthesis typically employs β-ketoesters like ethyl acetoacetate, this compound can also serve as a valuable component in this multicomponent reaction to generate highly functionalized dihydropyridines and subsequently pyridines.[2][8][9][10] This application opens avenues for the synthesis of novel pyridine derivatives with unique substitution patterns.

Experimental Protocol: Hantzsch-Type Synthesis of a Dihydropyridine Derivative

To a round-bottom flask, add the aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol). Add ethanol (20 mL) to the flask and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Table 4: Representative Hantzsch-Type Synthesis of Dihydropyridines [6]

Aldehydeβ-KetoesterNitrogen SourceSolventYield (%)
BenzaldehydeEthyl 2,4-dioxopentanoateAmmonium AcetateEthanol75-85
4-ChlorobenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanol92
4-NitrobenzaldehydeEthyl AcetoacetateAmmonium AcetateEthanol95

Hantzsch Pyridine Synthesis Mechanism Overview

G Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel_Intermediate Aldehyde->Knoevenagel_Intermediate + this compound Dihydropyridine Dihydropyridine Knoevenagel_Intermediate->Dihydropyridine + Enamine Intermediate Ammonia Ammonia Enamine_Intermediate Enamine_Intermediate Ammonia->Enamine_Intermediate + this compound Enamine_Intermediate->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Key intermediates in the Hantzsch pyridine synthesis.

Conclusion

This compound is a readily available and highly reactive C4 building block that plays a crucial role in a variety of organic transformations. Its ability to participate in classical condensation reactions and modern multicomponent strategies makes it an indispensable tool for the synthesis of diverse and complex molecular architectures, particularly heterocyclic compounds with potential applications in drug discovery and materials science. The protocols and data presented herein provide a foundation for the effective utilization of this compound in the research laboratory.

References

Application Notes and Protocols for Claisen Condensation of Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones. This reaction occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. A particularly useful variation is the "crossed" or "mixed" Claisen condensation, where one of the ester partners is non-enolizable, meaning it lacks α-hydrogens and cannot form an enolate. This prevents self-condensation and leads to the formation of a single major product.

Diethyl oxalacetate, similar to the widely used diethyl oxalate, is an excellent non-enolizable substrate for crossed Claisen condensations. Its two ester functionalities provide a reactive site for nucleophilic attack by an enolate derived from another ester, leading to the synthesis of valuable β-keto esters which are precursors to a wide range of more complex molecules, including heterocycles and pharmacologically active compounds.

This document provides a detailed protocol for the Claisen condensation reaction of this compound with a generic enolizable ester, based on established procedures for similar reactions with diethyl oxalate.

Reaction and Mechanism

The general reaction involves the condensation of an enolizable ester (containing α-hydrogens) with this compound in the presence of a strong base, typically sodium ethoxide. The enolizable ester is deprotonated by the base to form a nucleophilic enolate, which then attacks one of the carbonyl carbons of this compound. Subsequent elimination of an ethoxide ion yields the β-keto ester product.

The key steps of the mechanism are:

  • Enolate Formation: A strong base, such as sodium ethoxide, removes an acidic α-proton from the enolizable ester to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks a carbonyl carbon of this compound, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling an ethoxide leaving group to regenerate the carbonyl and form the β-keto ester.

  • Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the alkoxide base, forming a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: Acidic workup protonates the enolate to yield the final β-keto ester product.

Data Presentation

The following table summarizes representative quantitative data for Claisen condensation reactions involving diethyl oxalate with various enolizable esters. The conditions and yields are indicative of what can be expected for similar reactions with this compound.

Enolizable EsterBaseSolventReaction Time (h)Yield (%)Reference
Ethyl PropionateSodium EthoxideDiethyl Ether2-360-70
Ethyl AcetateSodium EthoxideEthanol/Diethyl EtherNot SpecifiedHigh
Ethyl CyanoacetateSodium EthoxideEthanol/Diethyl Ether0.5Not Specified

Experimental Protocol

This protocol is adapted from a procedure for the Claisen condensation of diethyl oxalate with ethyl propionate published in Organic Syntheses.

Materials:

  • This compound

  • Enolizable ester (e.g., ethyl acetate, ethyl propionate)

  • Sodium metal

  • Absolute Ethanol

  • Anhydrous Diethyl Ether

  • Xylene (for powdering sodium, optional)

  • Hydrochloric Acid (6M) or Acetic Acid (33%)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Calcium Chloride (for drying tubes)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer or magnetic stirrer with stir bar

  • Ice-water bath

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification, if necessary)

Procedure:

1. Preparation of Sodium Ethoxide:

  • In a dry, three-necked flask equipped with a stirrer, reflux condenser (with a drying tube), and a dropping funnel, place freshly cut sodium metal (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon). If desired, the sodium can be powdered under dry xylene, followed by washing with anhydrous diethyl ether.

  • Add anhydrous diethyl ether to the flask.

  • Slowly add absolute ethanol (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and will cause the ether to reflux. The rate of addition should be controlled to maintain a steady reflux.

  • After all the ethanol has been added, continue stirring until all the sodium has reacted and a clear solution or a fine white suspension of sodium ethoxide is formed.

2. Claisen Condensation:

  • Cool the flask containing the sodium ethoxide solution in an ice-water bath.

  • Prepare a mixture of this compound (1.0 equivalent) and the enolizable ester (1.0 equivalent) in the dropping funnel.

  • Add the ester mixture dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) or until the reaction is complete (monitored by TLC).

3. Work-up and Isolation:

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and carefully quench the reaction by adding cold water or a dilute acid solution (e.g., 33% acetic acid or cold 6M HCl) until the pH is acidic (check with pH paper).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel, depending on its physical properties.

Visualizations

Signaling Pathway Diagram:

Claisen_Condensation_Mechanism Ester Enolizable Ester (R-CH2-COOEt) Enolate Enolate Anion Ester->Enolate Base Sodium Ethoxide (NaOEt) Base->Enolate Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Oxalacetate This compound Oxalacetate->Intermediate Product_Enolate Product Enolate Intermediate->Product_Enolate Elimination of EtOH Final_Product β-Keto Ester Product Product_Enolate->Final_Product Protonation Acid Acidic Workup (H3O+) Acid->Final_Product

Caption: Mechanism of the Claisen Condensation.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Prep_Base Prepare Sodium Ethoxide (Na + EtOH in Ether) Start->Prep_Base Cool_1 Cool to 0-10 °C Prep_Base->Cool_1 Add_Esters Add Mixture of this compound and Enolizable Ester Cool_1->Add_Esters React Stir at Room Temperature Add_Esters->React Quench Quench with Acidic Water React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product (Distillation or Chromatography) Evaporate->Purify End End Purify->End

Caption: Experimental workflow for the Claisen condensation.

Application Notes and Protocols for Hantzsch Pyridine Synthesis Using Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Hantzsch pyridine synthesis utilizing diethyl oxalacetate as a key starting material. The Hantzsch reaction is a classic multi-component reaction that offers a straightforward and efficient route to synthesize substituted pyridines and their dihydrogenated precursors.[1][2][3] Pyridine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[4][5]

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1][2] The initial product of this reaction is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative.[1] The driving force for this oxidation is the formation of a stable aromatic ring.[1]

While ethyl acetoacetate is a commonly used β-ketoester in this synthesis, the use of this compound offers a pathway to novel pyridine derivatives with carboxylic acid functionalities at the 3- and 5-positions, which can serve as versatile handles for further chemical modifications. These resulting polysubstituted pyridines are valuable scaffolds in drug discovery, with known applications as calcium channel blockers, and potential for antimicrobial, and anti-inflammatory activities.[4][6]

Applications and Significance

Pyridine derivatives are fundamental building blocks in medicinal chemistry and drug development. The unique substitution pattern accessible through the use of this compound in the Hantzsch synthesis can lead to novel compounds with a range of potential therapeutic applications:

  • Calcium Channel Blockers: 1,4-dihydropyridines are a well-established class of calcium channel blockers used in the treatment of hypertension and other cardiovascular diseases.[1][7] Novel analogs derived from this compound could be screened for similar or improved activity.

  • Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal agents.[8] Novel pyridine dicarboxylic acid derivatives could be evaluated for their efficacy against various microbial pathogens.

  • Enzyme Inhibitors: The specific arrangement of functional groups on the pyridine ring may allow these compounds to act as inhibitors for various enzymes, a key strategy in the development of new therapeutics.

  • Antimalarial Agents: Certain pyridine derivatives have shown promising anti-malarial activity.[9][10]

  • Neuroprotective and Psychotropic Agents: Some pyridine derivatives have demonstrated anticonvulsant, anxiolytic, and antidepressant effects.[4]

Experimental Protocols

The following protocols are representative procedures for the Hantzsch synthesis using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of Diethyl 2,6-dialkyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate Derivatives

This protocol describes a general procedure for the synthesis of 1,4-dihydropyridine derivatives.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Ammonium acetate or aqueous ammonia

  • Ethanol (or other suitable solvent like methanol or isopropanol)

  • Glacial acetic acid (optional, as catalyst)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add ethanol (20 mL) to the flask. A catalytic amount of glacial acetic acid can be added to promote the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash successively with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.

Protocol 2: Aromatization of 1,4-Dihydropyridines to Pyridine Derivatives

This protocol describes the oxidation of the 1,4-dihydropyridine intermediate to the corresponding pyridine.

Materials:

  • 1,4-Dihydropyridine derivative from Protocol 1

  • Oxidizing agent (e.g., ferric chloride (FeCl₃), manganese dioxide (MnO₂), or nitric acid (HNO₃))

  • Ethanol or acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Oxidation: Add the chosen oxidizing agent (e.g., a solution of FeCl₃·6H₂O in water) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure pyridine derivative.

Data Presentation

The following tables summarize typical reaction parameters and expected data for the Hantzsch synthesis of pyridine derivatives. Note that specific yields and analytical data will vary depending on the substrates used.

Table 1: Representative Reaction Conditions for Hantzsch Synthesis

ParameterConditionReference
β-Ketoester This compoundGeneral Method
Aldehyde Aromatic or Aliphatic[11][12]
Nitrogen Source Ammonium Acetate / Ammonia[11][12]
Solvent Ethanol, Methanol, Water[12][13]
Catalyst Acetic Acid (optional)General Method
Temperature Room Temperature to Reflux (80-100°C)[6][12]
Reaction Time 3 - 8 hours[6][11]
Typical Yield 60 - 95% (for 1,4-DHP)[12][13]

Table 2: Characterization Data for a Representative Pyridine Derivative (Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate)

AnalysisDataReference
Appearance Yellow crystalline solid[11]
Melting Point Varies with substituents
¹H NMR (CDCl₃, δ) ~8.25 (s, 1H, NH), 7.1-7.4 (m, 5H, Ar-H), 4.95 (s, 1H, C4-H), 4.1-4.3 (q, 4H, OCH₂), 2.3 (s, 6H, CH₃), 1.2-1.4 (t, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ) ~167 (C=O), 148 (C-Ar), 144 (C2, C6), 126-128 (Ar-C), 103 (C3, C5), 60 (OCH₂), 39 (C4), 19 (CH₃), 14 (OCH₂CH₃)
IR (KBr, cm⁻¹) ~3340 (N-H), ~1690 (C=O), ~1650 (C=C), ~1210 (C-O)

Visualizations

Reaction Mechanism

The Hantzsch pyridine synthesis proceeds through a series of condensation and cyclization reactions.

Hantzsch_Mechanism reactants Aldehyde + this compound + Ammonia enamine Enamine Formation reactants->enamine this compound + Ammonia knoevenagel Knoevenagel Condensation reactants->knoevenagel Aldehyde + this compound michael Michael Addition enamine->michael knoevenagel->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp oxidation Oxidation dhp->oxidation pyridine Pyridine Derivative oxidation->pyridine

Caption: Generalized mechanism of the Hantzsch pyridine synthesis.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of pyridine derivatives via the Hantzsch reaction.

Experimental_Workflow start Start mixing Mix Reactants: Aldehyde, this compound, Ammonium Acetate, Solvent start->mixing reflux Heat to Reflux mixing->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal & Extraction monitor->workup Reaction Complete purify_dhp Purify 1,4-DHP (Column Chromatography) workup->purify_dhp dhp_product Isolated 1,4-DHP purify_dhp->dhp_product oxidation Oxidation of 1,4-DHP dhp_product->oxidation workup_ox Quenching & Extraction oxidation->workup_ox purify_pyr Purify Pyridine (Chromatography/Recrystallization) workup_ox->purify_pyr pyridine_product Final Pyridine Product purify_pyr->pyridine_product end End pyridine_product->end

Caption: Experimental workflow for Hantzsch pyridine synthesis.

References

Application Notes: Synthesis of Heterocyclic Compounds from Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl oxalacetate is a highly versatile and valuable C4 building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its structure, featuring multiple electrophilic carbonyl groups and an active methylene group, allows for diverse reactivity. This makes it a key precursor for synthesizing pharmacologically significant scaffolds such as pyrazolones, pyrazoles, pyrrolidines, and complex spiro-heterocycles.[1] These heterocyclic motifs are central to the development of new therapeutic agents, exhibiting a broad spectrum of biological activities.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems starting from this compound.

Synthesis of Pyrazolone Derivatives via Knorr Cyclization

The reaction of a β-ketoester, such as this compound, with hydrazine or its derivatives is a classic and reliable method for synthesizing pyrazolone rings, known as the Knorr pyrazole synthesis.[4] This reaction proceeds via a condensation-cyclization mechanism to yield functionalized pyrazolones, which are precursors for various dyes, medicinal products, and herbicides.[3][5]

General Reaction Pathway

The synthesis involves the initial condensation of a hydrazine derivative with one of the keto groups of this compound, followed by an intramolecular cyclization and dehydration to form the stable 5-pyrazolone ring.

knorr_synthesis reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 Hydrazine Derivative (R-NHNH₂) reactant2->intermediate Condensation (-H₂O) product Ethyl 5-Oxo-2,5-dihydro-1H-pyrazole -3-carboxylate Derivative intermediate->product Intramolecular Cyclization (-EtOH)

Caption: Knorr pyrazole synthesis pathway.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for pyrazolone synthesis.[6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Diethyl ether (for washing)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (0.1 mol, 13.0 g) and phenylhydrazine (0.1 mol, 10.8 g) in 100 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold diethyl ether to remove unreacted starting materials.

  • Recrystallize the product from a minimal amount of hot ethanol to obtain pure, colorless needles of the pyrazolone derivative.[3]

  • Dry the final product under vacuum.

Data Summary: Representative Pyrazolone Derivatives

The following table summarizes data for pyrazolone derivatives synthesized using similar methodologies.

EntryHydrazine DerivativeProductYield (%)m.p. (°C)Reference
1Phenylhydrazine3-methyl-1-phenylpyrazol-5-one75118-120[3]
2Hydrazine Hydrate3,5-dimethylpyrazole80229[7][8]
3(m-chloro)-phenylhydrazine3-methyl-1-(m-chloro)-phenylpyrazol-5-one--[6]

Multi-Component Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step, which is of great interest in drug discovery. This compound sodium salt can be used in a one-pot, four-component reaction to synthesize complex spiro-heterocycles.[9]

Experimental Workflow

This MCR involves the reaction of an isatin, malononitrile, hydrazine hydrate, and this compound sodium salt, typically catalyzed by a base in an alcoholic solvent.

mcr_workflow cluster_reactants Reactants cluster_process Process cluster_output Output R1 Isatin A One-Pot Reaction (Solvent, Catalyst, Heat) R1->A R2 Malononitrile R2->A R3 Hydrazine Hydrate R3->A R4 This compound Sodium Salt R4->A B Precipitation & Filtration A->B Cooling C Washing & Drying B->C P Pure Spiro[indoline-3,4'- pyrano[2,3-c]pyrazole] C->P

Caption: Workflow for one-pot MCR synthesis.

Experimental Protocol: One-Pot Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]

This protocol is based on the procedure described by Gein et al.[9]

Materials:

  • Isatin (or substituted isatin) (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • This compound sodium salt (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~3 drops)

Procedure:

  • To a 50 mL flask, add isatin (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), this compound sodium salt (1 mmol), and 10 mL of ethanol.

  • Add a catalytic amount of piperidine (~3 drops) to the stirred suspension.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction using TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven to yield the pure spiro compound.

Data Summary: Representative Spiro-Heterocycles

Quantitative data for these complex syntheses often includes yields and melting points, highlighting the efficiency of the MCR approach.

EntryIsatin SubstituentYield (%)m.p. (°C)Reference
1H85268-270
25-Br88280-282
35-NO₂90>300

Synthesis of Functionalized Pyrrolidines

This compound can also participate in reactions with various aldehydes and primary amines to construct 2,3-dioxo-4-carboxy-5-substituted pyrrolidines. This transformation highlights the utility of this compound in building five-membered nitrogen-containing heterocycles. Microwave-assisted protocols have been shown to enhance reaction rates and yields for similar syntheses.[10]

Logical Relationship of Synthesis

The formation of the pyrrolidine ring involves the sequential formation of C-N and C-C bonds from three distinct components, showcasing a convergent synthesis strategy.

pyrrolidine_synthesis C1 This compound Reaction Three-Component Condensation C1->Reaction C2 Primary Amine (R-NH₂) C2->Reaction C3 Aldehyde (R'-CHO) C3->Reaction Product 2,3-dioxo-4-carboxy-5-substituted Pyrrolidine Reaction->Product Cyclization

Caption: Component relationship in pyrrolidine synthesis.

Experimental Protocol: General Synthesis of Substituted Pyrrolidines

Materials:

  • This compound sodium salt (1 mmol)

  • Aromatic or aliphatic aldehyde (1 mmol)

  • Primary amine (1 mmol)

  • Ethanol or Methanol (as solvent)

Procedure:

  • Dissolve the primary amine (1 mmol) and the aldehyde (1 mmol) in 15 mL of ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 15-20 minutes to allow for imine formation.

  • Add this compound sodium salt (1 mmol) to the mixture in one portion.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and reduce the solvent volume under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Conclusion

This compound serves as a cornerstone reagent for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined herein for the preparation of pyrazolones, spiro-pyrazoles, and pyrrolidines demonstrate its versatility. These methods, particularly the use of multi-component reactions, offer efficient, atom-economical routes to complex molecular architectures, making them highly valuable for researchers in medicinal chemistry and drug development.

References

Diethyl oxalacetate as a substrate for enzymatic reactions in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of diethyl oxalacetate as a substrate in coupled enzymatic reactions. This approach allows for the indirect measurement of enzymes that produce oxaloacetate or for the screening of inhibitors of enzymes that utilize oxaloacetate. The protocols focus on a two-step enzymatic process: the initial hydrolysis of this compound to oxaloacetate by a carboxylesterase, followed by the utilization of the generated oxaloacetate by a second enzyme (citrate synthase or malate dehydrogenase) in a reaction that can be monitored spectrophotometrically.

Introduction

This compound is a diester derivative of oxaloacetate, a key intermediate in several metabolic pathways, including the citric acid cycle and gluconeogenesis.[1] In biochemical assays, this compound can serve as a stable precursor to oxaloacetate. Its enzymatic hydrolysis by a carboxylesterase, such as porcine liver esterase (PLE), releases oxaloacetate, which can then act as a substrate for a subsequent enzymatic reaction. This coupled-assay approach is particularly useful when the enzyme of interest is difficult to assay directly or when a continuous supply of oxaloacetate is desired.

Principle of the Coupled Assay

The fundamental principle involves a two-step reaction:

  • Hydrolysis of this compound: A carboxylesterase, like porcine liver esterase, catalyzes the hydrolysis of this compound to produce oxaloacetate and ethanol.

  • Coupled Enzymatic Reaction: The in situ generated oxaloacetate is immediately used as a substrate by a second, indicator enzyme. The activity of this second enzyme is monitored to determine the rate of oxaloacetate production. Two common indicator enzymes are:

    • Citrate Synthase: Catalyzes the reaction of oxaloacetate with acetyl-CoA to form citrate and Coenzyme A (CoA-SH). The release of CoA-SH can be detected using Ellman's reagent (DTNB), which reacts with the free thiol group to produce a yellow-colored product (TNB) that absorbs light at 412 nm.[2][3]

    • Malate Dehydrogenase (MDH): Catalyzes the reduction of oxaloacetate to L-malate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Data Presentation

Table 1: Kinetic Parameters of Carboxylesterase (Porcine Liver Esterase)

SubstrateKmVmaxSource
p-Nitrophenyl acetate0.874 mM45,573 nmol/min/mg[4]

Table 2: Kinetic Parameters of Citrate Synthase

SubstrateKmSource
Oxaloacetate2 µM[5][6][7][8]
Acetyl-CoA16 µM[5][6][7][8]

Table 3: Kinetic Parameters of Malate Dehydrogenase

SubstrateKmSource
Oxaloacetate20 - 189 µM[2]
NADH14 - 90 µM[2]

Experimental Protocols

Protocol 1: Coupled Assay of this compound Hydrolysis with Citrate Synthase

This protocol describes a continuous spectrophotometric assay to measure the rate of this compound hydrolysis by coupling it to the citrate synthase reaction.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Citrate Synthase

  • Acetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Microplate reader or spectrophotometer capable of reading at 412 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reagents:

    • Tris-HCl Buffer: 50 mM, pH 8.0.

    • DTNB Solution: 10 mM in Tris-HCl buffer.

    • Acetyl-CoA Solution: 10 mM in Tris-HCl buffer.

    • This compound Stock Solution: 100 mM in ethanol.

    • Porcine Liver Esterase Solution: Prepare a working solution of 1 mg/mL in Tris-HCl buffer.

    • Citrate Synthase Solution: Prepare a working solution of 1 unit/mL in Tris-HCl buffer.

  • Assay Mixture Preparation:

    • In a microplate well or cuvette, prepare the following reaction mixture (final volume 200 µL):

      • 155 µL Tris-HCl buffer (50 mM, pH 8.0)

      • 10 µL DTNB Solution (final concentration: 0.5 mM)

      • 10 µL Acetyl-CoA Solution (final concentration: 0.5 mM)

      • 10 µL Citrate Synthase Solution (final concentration: 0.05 units/mL)

      • 5 µL Porcine Liver Esterase Solution (final concentration: 25 µg/mL)

  • Initiate the Reaction:

    • Add 10 µL of this compound solution at various concentrations (e.g., to achieve final concentrations of 0.1, 0.2, 0.5, 1, 2, 5 mM) to start the reaction.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 412 nm at 37°C for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • Plot V₀ against the concentration of this compound to determine the Michaelis-Menten kinetics of the coupled reaction.

Protocol 2: Coupled Assay of this compound Hydrolysis with Malate Dehydrogenase

This protocol outlines a continuous spectrophotometric assay to measure the rate of this compound hydrolysis by coupling it to the malate dehydrogenase reaction.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Malate Dehydrogenase (MDH)

  • NADH

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Microplate reader or spectrophotometer capable of reading at 340 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare Reagents:

    • Potassium Phosphate Buffer: 100 mM, pH 7.5.

    • NADH Solution: 10 mM in potassium phosphate buffer.

    • This compound Stock Solution: 100 mM in ethanol.

    • Porcine Liver Esterase Solution: Prepare a working solution of 1 mg/mL in potassium phosphate buffer.

    • Malate Dehydrogenase Solution: Prepare a working solution of 10 units/mL in potassium phosphate buffer.

  • Assay Mixture Preparation:

    • In a microplate well or cuvette, prepare the following reaction mixture (final volume 200 µL):

      • 165 µL Potassium phosphate buffer (100 mM, pH 7.5)

      • 10 µL NADH Solution (final concentration: 0.5 mM)

      • 10 µL Malate Dehydrogenase Solution (final concentration: 0.5 units/mL)

      • 5 µL Porcine Liver Esterase Solution (final concentration: 25 µg/mL)

  • Initiate the Reaction:

    • Add 10 µL of this compound solution at various concentrations (e.g., to achieve final concentrations of 0.1, 0.2, 0.5, 1, 2, 5 mM) to start the reaction.

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

    • Plot V₀ against the concentration of this compound to determine the Michaelis-Menten kinetics of the coupled reaction.

Signaling Pathways and Experimental Workflows

Oxaloacetate in Metabolic Signaling

Oxaloacetate is a central node in metabolism, linking the citric acid cycle, gluconeogenesis, and amino acid metabolism. Its availability can influence cellular energy status and biosynthetic processes. For instance, oxaloacetate can be transported out of the mitochondria (as malate or aspartate) to the cytosol, where it can be converted to phosphoenolpyruvate for gluconeogenesis or used for amino acid synthesis.[1] Furthermore, oxaloacetate has been shown to activate brain mitochondrial biogenesis and enhance the insulin signaling pathway.[9][10][11]

Oxaloacetate_Metabolic_Hub cluster_mito Mitochondrial Matrix cluster_cyto Cytosol Mitochondria Mitochondrion Cytosol Cytosol Pyruvate_mito Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate_mito Oxaloacetate Citrate->Oxaloacetate_mito TCA Cycle Oxaloacetate_mito->Citrate Malate_mito Malate Malate_mito->Oxaloacetate_mito Malate Dehydrogenase Malate_cyto Malate Malate_mito->Malate_cyto Malate-Aspartate Shuttle Aspartate_mito Aspartate Aspartate_mito->Oxaloacetate_mito Transamination Pyruvate_cyto Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Oxaloacetate_cyto Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK AminoAcids Amino Acids Oxaloacetate_cyto->AminoAcids Synthesis Malate_cyto->Oxaloacetate_cyto Malate Dehydrogenase Aspartate_cyto Aspartate Aspartate_cyto->Aspartate_mito Malate-Aspartate Shuttle Aspartate_cyto->Oxaloacetate_cyto Transamination Glucose Glucose PEP->Glucose Gluconeogenesis Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare all reagents: Buffers, Substrates, Enzymes StockSol Prepare this compound stock solution ReagentPrep->StockSol EnzymeDil Prepare working dilutions of enzymes StockSol->EnzymeDil Mix Prepare reaction mixture (Buffer, Indicator Enzyme, Co-substrate) EnzymeDil->Mix AddPLE Add Porcine Liver Esterase Mix->AddPLE Initiate Initiate reaction by adding This compound AddPLE->Initiate Monitor Monitor absorbance change (412 nm or 340 nm) Initiate->Monitor CalcRate Calculate initial reaction rate (V₀) Monitor->CalcRate PlotData Plot V₀ vs. [Substrate] CalcRate->PlotData DetermineKinetics Determine Kinetic Parameters (Km, Vmax) PlotData->DetermineKinetics Coupled_Reaction_Logic cluster_reaction Reaction Cascade DEO This compound PLE Porcine Liver Esterase DEO->PLE Substrate for OAA Oxaloacetate PLE->OAA Produces IndicatorEnzyme Indicator Enzyme (Citrate Synthase or MDH) OAA->IndicatorEnzyme Substrate for Product Detectable Product (TNB or NAD+) IndicatorEnzyme->Product Produces

References

Step-by-step experimental procedure for using diethyl oxalacetate in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Diethyl Oxalacetate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting. This compound is a versatile intermediate in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions to construct complex molecular architectures.[1] Its keto-ester functionality allows it to participate in a variety of transformations, including Claisen and Knoevenagel condensations.[1] These reactions are fundamental in the synthesis of valuable compounds, including pharmaceuticals and agrochemicals.[1][2] This guide offers detailed methodologies for key experiments, safety precautions, and data presentation to assist researchers in effectively utilizing this reagent.

Introduction

This compound, also known as diethyl 2-oxobutanedioate, is a colorless to slightly yellow liquid with the molecular formula C₈H₁₂O₅.[1][3][4] It is a key building block in organic synthesis due to its reactive keto-ester functional group.[1] This functionality enables its participation in various condensation reactions, making it a valuable precursor for the synthesis of heterocyclic compounds, α,β-unsaturated ketones, and other complex molecules.[5] Its applications span across pharmaceutical development, agrochemical synthesis, and the production of specialty chemicals.[1][2] In the pharmaceutical industry, it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[2] In agriculture, it is a precursor for herbicides.[1][2]

Safety and Handling

This compound and its sodium salt require careful handling in a laboratory environment.

2.1 Hazard Identification:

  • This compound Sodium Salt: Harmful if swallowed and toxic in contact with skin.[6] Causes serious eye irritation.[6][7][8]

  • This compound: Harmful if swallowed.[4]

2.2 Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]

  • Handle in a well-ventilated area or in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[7]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[6] Recommended storage temperature is 2-8 °C.[3]

2.3 First-Aid Measures:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8]

  • Ingestion: If swallowed, seek immediate medical assistance.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its sodium salt is presented in Table 1.

PropertyThis compoundThis compound Sodium SaltReference
CAS Number 108-56-540876-98-0[3][6]
Molecular Formula C₈H₁₂O₅C₈H₁₁NaO₅[3][7]
Molecular Weight 188.18 g/mol 210.16 g/mol [2][3]
Appearance Colorless to light yellow liquidWhite to light yellow powder/crystal[3][7]
Melting Point Not applicable188-190 °C[2]

Experimental Protocols

4.1 Synthesis of this compound via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. In this protocol, diethyl oxalate and ethyl acetate react in the presence of a strong base, sodium ethoxide, to form the sodium salt of this compound, which is subsequently acidified to yield the final product.[3]

4.1.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity
Diethyl OxalateC₆H₁₀O₄146.14150 g
Ethyl AcetateC₄H₈O₂88.1191.1 g
Sodium Ethoxide (21% in ethanol)C₂H₅ONa68.05325 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11As solvent
Hydrochloric Acid (dilute)HCl36.46To adjust pH to ~3
Anhydrous Sodium SulfateNa₂SO₄142.04For drying
Ethyl AcetateC₄H₈O₂88.11For extraction

4.1.2 Equipment

  • Two-liter reaction kettle with a mechanical stirrer, addition funnel, thermometer, and reflux condenser

  • Ice bath

  • Heating mantle

  • Vacuum filtration apparatus

  • Rotary evaporator

4.1.3 Experimental Procedure

  • Reaction Setup: In a two-liter reaction kettle, add anhydrous tetrahydrofuran (THF) and ethyl acetate. Begin stirring and heat the mixture to reflux (approximately 80°C).[3]

  • Catalyst Activation: Slowly add solid sodium ethoxide to the refluxing mixture and maintain reflux for 1 hour to activate the system.[3]

  • Condensation Reaction: Add diethyl oxalate dropwise to the reaction mixture. Continue to reflux for 4 hours.[3] The reaction progress can be monitored by HPLC or TLC to ensure the conversion of diethyl oxalate is ≥95%.[3]

  • Cooling: After the reaction is complete, cool the mixture to room temperature.[3]

  • Acidification: Slowly add dilute hydrochloric acid to the reaction mixture with stirring until the pH reaches approximately 3. This converts the sodium salt of this compound to its free ester form.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the aqueous phase. Separate the organic layer.

  • Drying and Purification: Dry the organic phase with anhydrous sodium sulfate.[3] Remove the solvent by vacuum distillation.[3] The resulting residue can be further purified by low-temperature crystallization or column chromatography to obtain high-purity this compound.[3]

4.1.4 Expected Yield

  • A similar procedure described in a patent yielded 153.30 grams of the sodium salt from 150 grams of diethyl oxalate, indicating a high-yielding reaction.[9]

4.2 Knoevenagel Condensation with this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product.[10] this compound can serve as the active methylene compound in this reaction.

4.2.1 General Protocol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde or ketone and this compound in a suitable solvent (e.g., ethanol, pyridine).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or an amine salt.[10][11]

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, the product can be isolated by precipitation, extraction, or chromatography.

4.2.2 Example Application

  • This compound sodium salt can be used to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives in a one-pot reaction with isatins, malononitrile, and hydrazine hydrate.[12]

Data and Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl groups (triplet and quartet) and the methylene protons. The enol form may also be present.[5]
¹³C NMR Resonances for the carbonyl carbons of the ester and keto groups, as well as the carbons of the ethyl groups and the methylene carbon.[5][13]
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and keto groups.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound.

Visualizations

6.1 Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Condensation cluster_workup Product Isolation reactants Mix Diethyl Oxalate & Ethyl Acetate in THF heat Heat to Reflux (~80°C) reactants->heat catalyst Add Sodium Ethoxide heat->catalyst reflux Reflux for 4 hours catalyst->reflux cool Cool to Room Temp. reflux->cool acidify Acidify with HCl (pH ~3) cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na₂SO₄ extract->dry purify Purify (Distillation/Crystallization) dry->purify product product purify->product This compound

Caption: Workflow for the synthesis of this compound.

6.2 Claisen Condensation Reaction Mechanism

claisen_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidification EtOAc Ethyl Acetate Enolate Enolate of Ethyl Acetate EtOAc->Enolate Deprotonation Base Sodium Ethoxide (Base) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack DEO Diethyl Oxalate DEO->Intermediate Product_salt Sodium this compound Intermediate->Product_salt Elimination Ethoxide_leaving Ethoxide Intermediate->Ethoxide_leaving Final_Product This compound Product_salt->Final_Product Protonation Acid HCl Acid->Final_Product

Caption: Mechanism of the Claisen condensation.

6.3 Synthetic Utility of this compound

synthetic_utility cluster_reactions Key Reactions cluster_products Product Classes DEO This compound knoevenagel Knoevenagel Condensation DEO->knoevenagel claisen Claisen-type Reactions DEO->claisen michael Michael Addition DEO->michael heterocycle Heterocycle Synthesis DEO->heterocycle pharma Pharmaceuticals knoevenagel->pharma agro Agrochemicals claisen->agro specialty Specialty Chemicals michael->specialty heterocycle->pharma dyes Dyes heterocycle->dyes

Caption: Synthetic applications of this compound.

References

Applications of Diethyl Oxalacetate in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl oxalacetate is a highly versatile organic compound with significant applications in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive β-keto ester moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and a useful tool in biochemical assays. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in these areas.

I. This compound as a Precursor in Heterocyclic Synthesis

This compound is a key building block for the synthesis of various heterocyclic scaffolds, many of which exhibit promising pharmacological activities. Its ability to undergo condensation reactions with a variety of nucleophiles allows for the construction of complex molecular architectures.[1]

A. Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

Spirooxindole derivatives are a class of compounds with significant biological activities. This compound can be utilized in a one-pot, multi-component reaction to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, which have shown potential as anticancer agents.[2][3]

Experimental Protocol: One-Pot Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Derivatives

This protocol is a generalized procedure based on established literature.[2]

Materials:

  • Isatin derivatives

  • Malononitrile or Ethyl cyanoacetate

  • Hydrazine hydrate

  • This compound

  • Ethanol

  • Catalyst (e.g., piperidine, L-proline, or a Lewis acid)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating apparatus (heating mantle or oil bath)

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isatin (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), hydrazine hydrate (1 mmol), and this compound (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 2-3 drops of piperidine).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates and catalyst used.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Logical Relationship: Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]

G cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Reaction One-Pot Reaction (Ethanol, Catalyst) Isatin->Reaction Malononitrile Malononitrile / Ethyl Cyanoacetate Malononitrile->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction DEO This compound DEO->Reaction Spiro Spiro[indoline-3,4′-pyrano [2,3-c]pyrazole] Reaction->Spiro

Caption: One-pot synthesis of spiro-heterocycles.

B. Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This compound can serve as a starting material for the synthesis of these compounds.[4][5]

Experimental Protocol: Synthesis of Pyrazolone Derivatives

This protocol describes a general method for the synthesis of pyrazolones from this compound and a hydrazine derivative.[4][6]

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL).

  • Addition of Hydrazine: Add the hydrazine derivative (1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

  • Characterization: Confirm the structure of the synthesized pyrazolone derivative using NMR, MS, and IR spectroscopy.

Experimental Workflow: Pyrazolone Synthesis

G start A Dissolve this compound in Solvent start->A end B Add Hydrazine Derivative A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D D->C Incomplete E Cool and Precipitate D->E Complete F Filter and Wash E->F G Recrystallize F->G H Characterize Product G->H H->end

Caption: Workflow for pyrazolone synthesis.

II. This compound in Biochemical Assays

This compound and its parent compound, oxaloacetate, are valuable reagents in various biochemical assays, particularly in the study of enzyme kinetics and metabolic pathways.

A. Allosteric Inhibition of Mitochondrial NAD(P)+-Dependent Malic Enzyme (m-NAD(P)-ME)

This compound has been identified as an allosteric inhibitor of the human mitochondrial NAD(P)+-dependent malic enzyme (m-NAD(P)-ME), an enzyme involved in cellular metabolism.[7][8]

Experimental Protocol: Assay for Allosteric Inhibition of m-NAD(P)-ME

This protocol is based on the methodology described for studying the inhibition of m-NAD(P)-ME.[7][8]

Materials:

  • Purified human m-NAD(P)-ME

  • Tris-HCl buffer (50 mM, pH 7.4)

  • L-malate (10 mM)

  • MgCl₂ (10 mM)

  • NAD⁺ (1.0 mM)

  • This compound solution (stock solution in a suitable solvent, e.g., DMSO)

  • UV/VIS spectrophotometer

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM L-malate, 10 mM MgCl₂, and 1.0 mM NAD⁺.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor should also be prepared.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified m-NAD(P)-ME to the cuvette.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data: Inhibition of m-NAD(P)-ME

InhibitorTarget EnzymeIC₅₀ (mM)Reference
This compoundHuman m-NAD(P)-ME~2.5[7]
B. Colorimetric Quantification of Oxaloacetate

The concentration of oxaloacetate, which can be derived from this compound, is a critical parameter in metabolic studies. Colorimetric assays provide a straightforward method for its quantification.[9][10][11][12][13]

Experimental Protocol: Colorimetric Assay for Oxaloacetate

This protocol is a generalized procedure based on commercially available kits.[10][11][13]

Materials:

  • Oxaloacetate Assay Buffer

  • Oxaloacetate Probe (e.g., a proprietary dye)

  • Enzyme Mix (containing enzymes to convert oxaloacetate to a product that reacts with the probe)

  • Oxaloacetate Standard solution

  • 96-well microplate

  • Microplate reader

  • Samples (e.g., cell lysates, tissue homogenates)

Procedure:

  • Standard Curve Preparation: Prepare a series of oxaloacetate standards of known concentrations in the assay buffer.

  • Sample Preparation: Prepare the biological samples as required (e.g., deproteinization).

  • Reaction Setup: In a 96-well plate, add the standards and samples to separate wells.

  • Reaction Mix Addition: Prepare a reaction mix containing the assay buffer, probe, and enzyme mix according to the kit's instructions. Add the reaction mix to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the oxaloacetate concentration in the samples.

III. Therapeutic Potential of Oxalacetate

While this compound is primarily a synthetic precursor, its biologically active form, oxaloacetate, has demonstrated therapeutic potential in several areas, including neuroprotection and cancer therapy.

A. Neuroprotection via Glutamate Scavenging

Excessive glutamate levels in the brain are neurotoxic and contribute to neuronal damage in conditions like ischemic stroke and traumatic brain injury. Oxaloacetate has been shown to exert a neuroprotective effect by reducing systemic glutamate levels.[14][15][16][17][18] This is achieved through the activation of the blood-resident enzyme glutamate-oxaloacetate transaminase (GOT), which converts glutamate and oxaloacetate into α-ketoglutarate and aspartate.[16] The resulting decrease in blood glutamate concentration creates a gradient that facilitates the efflux of excess glutamate from the brain into the bloodstream.[15][16]

Signaling Pathway: Glutamate Scavenging by Oxaloacetate

G Mechanism of Neuroprotection cluster_brain Brain cluster_blood Blood Glutamate_Brain Excess Glutamate (Neurotoxic) Glutamate_Blood Glutamate Glutamate_Brain->Glutamate_Blood Efflux GOT Glutamate-Oxaloacetate Transaminase (GOT) Glutamate_Blood->GOT Oxaloacetate Oxaloacetate (Administered) Oxaloacetate->GOT aKG α-Ketoglutarate GOT->aKG Aspartate Aspartate GOT->Aspartate

Caption: Oxaloacetate-mediated glutamate scavenging.

Quantitative Data: Neuroprotective Effect of Oxaloacetate in Rats

Treatment GroupNeurological Severity Score (NSS) Improvement (24h)Blood Glutamate Decrease (at 90 min)Reference
OxaloacetateSignificant (P<0.001)Significant (P<0.00001)[14]
Control (Saline)No significant improvementNo significant decrease[14]
MaleateNo significant improvementNo significant decrease[14]
Oxaloacetate + MaleateNo significant improvementNo significant decrease[14]
B. Modulation of Cancer Metabolism

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Oxaloacetate has been shown to counteract this effect by inhibiting lactate dehydrogenase (LDHA), the enzyme that converts pyruvate to lactate.[19][20][21] By inhibiting LDHA, oxaloacetate diverts pyruvate into the TCA cycle, promoting oxidative phosphorylation and reducing lactate production.[19][20][22][23] This metabolic shift can inhibit cancer cell proliferation and induce apoptosis.

Signaling Pathway: Oxaloacetate's Impact on the Warburg Effect

G Reversal of Warburg Effect by Oxaloacetate Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate LDHA LDHA Pyruvate->LDHA TCA TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA Lactate Lactate (Warburg Effect) LDHA->Lactate Oxaloacetate Oxaloacetate Oxaloacetate->LDHA Inhibits

Caption: Oxaloacetate inhibits the Warburg effect.

Quantitative Data: Cytotoxicity of Heterocyclic Compounds Derived from this compound

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative spirooxindole and pyrazolone derivatives synthesized using this compound against various cancer cell lines.

Compound ClassCompound IDCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole6dMCF7 (Breast)4.3 ± 0.18[1]
Spirooxindole6fMCF7 (Breast)10.3 ± 0.40[1]
Spirooxindole6iMCF7 (Breast)10.7 ± 0.38[1]
Spirooxindole6jMCF7 (Breast)4.7 ± 0.18[1]
Spirooxindole6dHepG2 (Liver)6.9 ± 0.23[1]
Spirooxindole6fHepG2 (Liver)3.5 ± 0.11[1]
Spiro Pyrazole-Oxindole11aHCT-116 (Colon)5.7[24][25][26]
Spiro Pyrazole-Oxindole12aHCT-116 (Colon)5.8[24][25][26]
Spiro Pyrazole-Oxindole13hHepG-2 (Liver)19.2[24][25][26]
Pyrazolone2(b)Brine Shrimp19.5[27][28]
Pyrazolone2(f₁)Brine Shrimp19.5[27][28]
Pyrazolone2(f₂)Brine Shrimp20[27][28]
Pyrazole3fMDA-MB-46814.97 (24h)[29]
Pyrazole3fMDA-MB-4686.45 (48h)[29]

Conclusion

This compound is a valuable and versatile tool in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of biologically active heterocyclic compounds, coupled with the therapeutic potential of its active form, oxaloacetate, in neuroprotection and cancer metabolism, underscores its importance. The protocols and data presented in this document provide a foundation for researchers to explore and expand upon the applications of this remarkable molecule.

References

Application Notes and Protocols: Diethyl Oxalacetate as a Key Intermediate in the Synthesis of the Herbicide Imazethapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of the imidazolinone herbicide, imazethapyr, utilizing intermediates derived from the structural framework of diethyl oxalacetate. This compound and its analogs are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic systems integral to the agrochemical industry. The protocols herein describe the formation of a key pyridine intermediate, diethyl 5-ethyl-2,3-pyridinedicarboxylate, from diethyl 2-chloro-3-oxosuccinate, a derivative accessible from diethyl oxalate. The subsequent conversion of this intermediate to imazethapyr is also outlined. Furthermore, the mode of action of imazethapyr as an inhibitor of the acetolactate synthase (ALS) enzyme is illustrated.

Introduction

This compound is a highly functionalized four-carbon molecule, the reactivity of which is centered around its β-keto-ester moiety. This functionality makes it an excellent precursor for a variety of condensation reactions, enabling the synthesis of complex molecular architectures. In the context of agrochemical development, these reactions are leveraged to produce heterocyclic scaffolds that often form the core of active herbicidal compounds.

Imazethapyr is a broad-spectrum, systemic herbicide belonging to the imidazolinone class.[1][2] Its mode of action involves the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3][4] This inhibition leads to a cessation of plant growth and eventual death. The synthesis of imazethapyr relies on the construction of a substituted pyridine ring, which can be achieved through precursors conceptually derived from this compound.

This application note details a robust synthetic route to imazethapyr, providing researchers with the necessary protocols to synthesize this important agrochemical in a laboratory setting.

Synthetic Protocols

The synthesis of imazethapyr is a multi-step process. The following protocols outline the key stages, starting from the synthesis of a key chlorinated intermediate related to this compound.

Protocol 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

This protocol describes the synthesis of diethyl 2-chloro-3-oxosuccinate via a Claisen condensation reaction.[2]

Materials:

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroacetate

  • Diethyl oxalate

  • Concentrated Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve sodium tert-butoxide (1.0 mol) in anhydrous THF (1 L) in a reaction vessel equipped with a mechanical stirrer and cool the solution to 0°C in an ice bath.

  • Slowly add a mixture of ethyl chloroacetate (1.0 mol) and diethyl oxalate (1.0 mol) dropwise to the cooled solution under vigorous stirring, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

  • Quench the reaction by adding an aqueous HCl solution (90 mL of concentrated HCl in 400 mL of water).

  • Extract the aqueous layer with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by distillation under reduced pressure (110-140°C at 10 torr) to yield diethyl 2-chloro-3-oxosuccinate.[2]

Protocol 2: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

This protocol details the cyclization reaction to form the pyridine ring, a key intermediate for imazethapyr synthesis.[1][5]

Materials:

  • Diethyl 2-chloro-3-oxosuccinate (from Protocol 1)

  • 2-Ethyl acrolein

  • Ammonium acetate

  • Absolute Ethanol

  • Toluene

  • Water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (0.248 mol) and absolute ethanol (70 mL).

  • Heat the mixture to 80°C.

  • Add a mixture of diethyl 2-chloro-3-oxosuccinate (0.099 mol) and 2-ethyl acrolein (0.119 mol).

  • Maintain the reaction temperature at 80°C for 5 hours.

  • After 5 hours, remove the solvent under reduced pressure.

  • Dissolve the residue in toluene (60 mL) and wash with water (2 x 10 mL) until neutral.

  • Dry the organic phase, filter, and concentrate to obtain diethyl 5-ethyl-2,3-pyridinedicarboxylate as a dark brown liquid.[1]

Protocol 3: Synthesis of Imazethapyr

This protocol provides a general outline for the conversion of the pyridine intermediate to imazethapyr. Specific conditions may require optimization.[4][6]

Materials:

  • Diethyl 5-ethyl-2,3-pyridinedicarboxylate (from Protocol 2)

  • 2-Amino-2,3-dimethylbutanamide

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • React diethyl 5-ethyl-2,3-pyridinedicarboxylate with 2-amino-2,3-dimethylbutanamide in the presence of a base such as sodium methoxide in a suitable solvent like methanol.

  • The reaction involves a condensation and cyclization to form the imidazolinone ring.

  • Upon completion of the reaction, acidify the mixture with hydrochloric acid to precipitate the imazethapyr product.

  • The crude product can be collected by filtration and purified by recrystallization.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the imazethapyr precursor.

StepReactionReactantsMolar RatioSolventTemperature (°C)Time (h)Yield (%)Reference
1Claisen CondensationDiethyl oxalate, Ethyl chloroacetate, NaOtBu1:1:1THF0 to RT1271[2]
2Pyridine SynthesisDiethyl 2-chloro-3-oxosuccinate, 2-Ethyl acrolein, Ammonium acetate1:1.2:2.5Ethanol80596.5[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the multi-step synthesis of imazethapyr from precursors related to this compound.

G Synthesis of Imazethapyr A Diethyl Oxalate + Ethyl Chloroacetate B Diethyl 2-chloro-3-oxosuccinate A->B Claisen Condensation (NaOtBu, THF) D Diethyl 5-ethyl-2,3-pyridinedicarboxylate B->D Pyridine Synthesis (Ethanol, 80°C) C 2-Ethyl Acrolein + Ammonium Acetate C->D F Imazethapyr D->F Imidazolinone Formation (Base, e.g., NaOMe) E 2-Amino-2,3-dimethylbutanamide E->F G Imazethapyr Mode of Action cluster_0 Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Hydroxyethyl_TPP α-Acetolactate ALS->Hydroxyethyl_TPP Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Hydroxyethyl_TPP->Val_Leu Multiple Steps Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu->Protein_Synthesis Essential for Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps Isoleucine->Protein_Synthesis Essential for Imazethapyr Imazethapyr Imazethapyr->ALS Inhibition

References

One-Pot Synthesis of Pyrazole Derivatives Using Diethyl Oxalacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] The pyrazole scaffold is a versatile pharmacophore found in drugs with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[3][2][4][5] The synthetic accessibility and the ability to readily functionalize the pyrazole ring have made it a privileged structure in the development of novel pharmaceuticals. This document provides detailed protocols for a one-pot synthesis of ethyl pyrazole-3-carboxylate and ethyl 5-substituted-1H-pyrazole-3-carboxylate derivatives using diethyl oxalacetate (a salt of diethyl 2-oxobutanedioate) or diethyl oxalate as a key starting material. This efficient synthetic strategy offers a streamlined approach to obtaining these valuable heterocyclic compounds.

Reaction Principle

The synthesis is based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this protocol, this compound or the intermediate formed from diethyl oxalate and a ketone acts as the 1,3-dicarbonyl component. The reaction proceeds through a one-pot procedure, minimizing the need for isolation of intermediates and thereby improving overall efficiency.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Ethyl 3-Substituted-1H-pyrazole-5-carboxylates

This protocol describes the synthesis of ethyl 3-substituted-1H-pyrazole-5-carboxylates from the corresponding ketones, diethyl oxalate, and hydrazine hydrate.

Materials:

  • Substituted ketone (e.g., acetone, acetophenone)

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrazine hydrate (or substituted hydrazine)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the 1,3-Dicarbonyl Intermediate (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

    • To this solution, add a mixture of the substituted ketone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of the sodium salt of the ethyl 2,4-dioxoalkanoate intermediate will be observed as a precipitate.

  • Cyclization to Form the Pyrazole Ring:

    • Cool the reaction mixture in an ice bath.

    • Add a solution of hydrazine hydrate (1.2 eq) or a substituted hydrazine in ethanol dropwise to the suspension of the intermediate. A small amount of glacial acetic acid can be added to catalyze the cyclization.[6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure ethyl 3-substituted-1H-pyrazole-5-carboxylate.

Protocol 2: One-Pot Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

This protocol is a specific application of Protocol 1, detailing the synthesis of ethyl 5-aryl-1H-pyrazole-3-carboxylates, which have shown significant anti-inflammatory activity.[6][7]

Materials:

  • Substituted acetophenone (e.g., acetophenone, 3,4-dimethoxyacetophenone)

  • Diethyl oxalate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure:

  • Formation of Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate:

    • Prepare a solution of sodium ethoxide (0.1 mol) in absolute ethanol (50 mL).

    • To this, add a mixture of the substituted acetophenone (0.1 mol) and diethyl oxalate (0.11 mol).

    • Stir the mixture at room temperature for 24 hours.

  • Cyclization with Hydrazine Hydrate:

    • To the suspension of the formed dioxo-ester, add hydrazine hydrate (0.12 mol) and glacial acetic acid (5 mL).

    • Heat the reaction mixture to reflux for 4-6 hours.

  • Isolation and Purification:

    • Follow the work-up and purification steps as described in Protocol 1 to obtain the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Data Presentation

The following tables summarize the yields of various pyrazole derivatives synthesized using methods based on diethyl oxalate and hydrazines.

Table 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates [6]

CompoundSubstituent (Aryl Group)Molecular Formula% Yield
2a PhenylC12H12N2O272
2b 4-ChlorophenylC12H11ClN2O268
2c 4-NitrophenylC12H11N3O465
2d 4-MethylphenylC13H14N2O275
2e 2,3-DimethoxyphenylC14H16N2O469
2f 3,4-DimethoxyphenylC14H16N2O478

Table 2: One-Pot Synthesis of Pyrazole-5-carboxylates from Hydrazone Dianions and Diethyl Oxalate [8]

R1R2ProductYield (%)
PhHEthyl 3-phenyl-1H-pyrazole-5-carboxylate65
4-MeC6H4HEthyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate72
4-ClC6H4HEthyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate68
i-PrHEthyl 3-isopropyl-1H-pyrazole-5-carboxylate55
PhMeEthyl 3-phenyl-4-methyl-1H-pyrazole-5-carboxylate62

Visualizations

Reaction Workflow

G cluster_0 Step 1: In situ formation of 1,3-Dicarbonyl Intermediate cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A Substituted Ketone + Diethyl Oxalate C Sodium salt of Ethyl 2,4-Dioxoalkanoate A->C Claisen Condensation B Sodium Ethoxide in Ethanol B->C E Crude Pyrazole Derivative C->E Condensation & Cyclization D Hydrazine Hydrate D->E F Extraction with DCM E->F G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J Pure Pyrazole Derivative I->J

Caption: One-pot synthesis workflow for pyrazole derivatives.

Reaction Mechanism

reaction_mechanism dicarbonyl 1,3-Dicarbonyl Compound (from this compound) intermediate1 Initial Adduct dicarbonyl->intermediate1 Nucleophilic attack by N1 hydrazine Hydrazine (R-NH-NH2) hydrazine->intermediate1 intermediate2 Hydrazone Intermediate intermediate1->intermediate2 - H2O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular nucleophilic attack by N2 product Pyrazole Derivative intermediate3->product - H2O

Caption: General mechanism of pyrazole synthesis.

Applications in Drug Development

Pyrazole-3-carboxylate and -5-carboxylate esters are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their derivatives have been reported to exhibit diverse pharmacological activities, making them attractive scaffolds for drug discovery programs.

  • Anti-inflammatory Agents: As demonstrated in the provided data, certain ethyl 5-aryl-1H-pyrazole-3-carboxylates show potent anti-inflammatory properties, potentially acting as selective COX-2 inhibitors.[4][6][7]

  • Anticancer Activity: Various pyrazole derivatives, including those with a carboxylate moiety, have been investigated for their cytotoxic effects against different cancer cell lines.[1][3][2]

  • Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal activities.[1][3]

  • Antiviral Activity: Some pyrazole derivatives have been identified as inhibitors of viral proteases and other key viral enzymes.[1][3]

The one-pot synthesis protocols described herein offer an efficient and scalable route to these important pyrazole building blocks, facilitating the exploration of their therapeutic potential in drug development pipelines.

References

The Versatility of Diethyl Oxalacetate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethyl oxalacetate, a versatile C4 building block, plays a significant role as a key intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its inherent reactivity, stemming from the presence of two ester functionalities and a ketone group, allows for its participation in a variety of condensation and cyclization reactions. This makes it an invaluable precursor for the construction of diverse heterocyclic scaffolds that form the core of many therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utility of this compound in API synthesis.

Application in the Synthesis of Pharmaceutically Relevant Heterocycles

This compound is a cornerstone in the synthesis of several classes of heterocyclic compounds with proven pharmacological activities. Its ability to react with various nucleophiles makes it a critical starting material for generating molecular diversity in drug discovery programs.

Pyrazole Derivatives

Pyrazole moieties are prevalent in numerous drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazole-containing compounds often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound serves as a readily available 1,3-dicarbonyl synthon for this purpose.

A prominent example of a pyrazole-containing API is Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis. While the industrial synthesis of Celecoxib typically utilizes 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, the fundamental reaction chemistry is analogous to the cyclization reactions involving this compound. The reaction of this compound with substituted hydrazines provides a straightforward route to functionalized pyrazoles that are structural analogs of known APIs and can be screened for potential therapeutic activity.

Dihydropyridine Derivatives

1,4-Dihydropyridines (DHPs) are a class of calcium channel blockers widely used in the management of hypertension and angina. The most common synthetic route to DHPs is the Hantzsch synthesis, a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonia source. While not a direct precursor in the synthesis of prominent DHPs like Felodipine or Amlodipine , which typically use monofunctional β-ketoesters, the structural motif of this compound can be conceptually applied in the design of novel DHP-based therapeutic agents. The reactivity of this compound allows for the introduction of additional functional groups into the dihydropyridine ring, offering opportunities for the development of new calcium channel modulators with unique pharmacological profiles.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the application of this compound in the synthesis of API precursors.

Protocol 1: Synthesis of this compound via Claisen Condensation

This protocol details the synthesis of this compound from diethyl oxalate and ethyl acetate.

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide

  • Ethanol

  • Toluene

  • Hydrochloric acid (15%)

  • Petroleum ether

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in toluene, add a mixture of diethyl oxalate and ethyl acetate dropwise at a temperature maintained between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Slowly add 15% hydrochloric acid to the reaction mixture with stirring until the pH is acidic.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Quantitative Data:

ParameterValue
Yield86-91%
Purity (by GC)>98%
Boiling Point131-132 °C / 12 mmHg
Protocol 2: General Procedure for the Synthesis of Pyrazole-3-carboxylates

This protocol describes a general method for the synthesis of pyrazole derivatives from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • After the addition is complete, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the pyrazole-3-carboxylate derivative.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Representative Example):

ParameterValue
Yield60-66%
Purity>95%
Melting PointVaries with substitution

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows described in this document.

G Claisen Condensation for this compound Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Diethyl Oxalate Diethyl Oxalate Reaction Reaction Diethyl Oxalate->Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reaction Work-up Work-up Reaction->Work-up Acidification Purification Purification Work-up->Purification Distillation This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound via Claisen condensation.

G Synthesis of Pyrazole Core from this compound cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Condensation & Cyclization Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation & Cyclization Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Condensation & Cyclization Isolation Isolation Condensation & Cyclization->Isolation Precipitation Pyrazole Derivative Pyrazole Derivative Isolation->Pyrazole Derivative

Caption: General reaction scheme for the synthesis of pyrazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of active pharmaceutical ingredients. Its ability to participate in a range of chemical transformations provides a robust platform for the generation of diverse molecular architectures, particularly pharmaceutically relevant heterocyclic systems. The protocols and workflows presented herein offer a foundational understanding for researchers to explore the full potential of this compound in their drug discovery and development endeavors.

Troubleshooting & Optimization

Stability and proper storage conditions for diethyl oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of diethyl oxalacetate and its sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and this compound sodium salt?

A: this compound can exist in two common forms: the free ester and the sodium salt.

  • This compound (Liquid): This is the neutral ester form, which is a colorless to light yellow oily liquid. It is less stable and more susceptible to degradation.[1]

  • This compound Sodium Salt (Solid): This is the enolate salt, which is a more stable, white to off-white crystalline powder.[2] It is often preferred for applications where stability and ease of handling are critical.

Q2: What are the primary degradation pathways for this compound?

A: The main degradation pathways for this compound are hydrolysis and decarboxylation.

  • Hydrolysis: In the presence of moisture, the ester groups can hydrolyze to form oxaloacetic acid and ethanol. This is a common issue, especially for the liquid form.

  • Decarboxylation: Oxaloacetic acid, the product of hydrolysis, is unstable and can readily lose carbon dioxide (CO2) to form pyruvic acid.[3] This can also occur with the diethyl ester under certain conditions, particularly at elevated temperatures.

Q3: How can I tell if my this compound has degraded?

A: Signs of degradation can include:

  • Appearance Change: The liquid form may become cloudy or change color. The solid sodium salt may appear discolored or clumpy, especially if it has absorbed moisture.

  • pH Change: Hydrolysis to acidic byproducts will lower the pH of a solution.

  • Inconsistent Experimental Results: Degraded material can lead to lower yields, the formation of unexpected side products, or complete reaction failure. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the starting material.[1]

Proper Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

FormRecommended Storage ConditionsHandling Precautions
This compound (Liquid) Store in a freezer at or below -20°C.[1] Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.Use in a well-ventilated area, preferably a fume hood. Keep containers tightly sealed when not in use. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
This compound Sodium Salt (Solid) Store in a cool, dry place, typically between 2°C and 8°C.[4] Protect from moisture.Handle in a dry environment. Keep the container tightly closed to prevent moisture absorption. Avoid contact with strong oxidizing agents and acids.[5]

Troubleshooting Guide for Experimental Use

This guide focuses on common issues encountered when using this compound, particularly in reactions like the Knoevenagel condensation.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield Degraded Starting Material: this compound (especially the liquid form) may have hydrolyzed or decarboxylated.- Use a fresh bottle or a properly stored sample. - If using the sodium salt, ensure it is dry. - Confirm the purity of your starting material via TLC or other analytical methods before starting the reaction.
Inappropriate Reagent Form: Using the less reactive sodium salt when the free ester is required, or vice-versa.- Check the reaction protocol to confirm which form of this compound is specified.
Presence of Water: Moisture can inhibit the reaction and promote degradation of the starting material.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Consider using a Dean-Stark apparatus or molecular sieves to remove water generated during the reaction.[6]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst.- Optimize the reaction temperature; gentle heating may be required. - Monitor the reaction progress by TLC to determine the optimal reaction time. - Ensure the correct catalyst is being used at the appropriate concentration.
Formation of Side Products Self-condensation: The carbonyl compound may react with itself.- Add the carbonyl compound slowly to the reaction mixture containing the this compound and catalyst.
Michael Addition: The active methylene compound can add to the α,β-unsaturated product.- Carefully control the stoichiometry of the reactants.
Inconsistent Results Variability in Reagent Quality: Purity of this compound may vary between batches.- Source high-purity reagents from a reputable supplier. - Re-evaluate older batches of the reagent for purity before use.
Atmospheric Moisture: Absorption of moisture from the air during weighing or reaction setup.- Handle the reagents quickly and in a dry environment. - Store the reagents in desiccators after opening.

Experimental Protocol: Knoevenagel Condensation

This is a general protocol for a Knoevenagel condensation reaction using an aromatic aldehyde and an active methylene compound, which can be adapted for this compound.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Active methylene compound (e.g., malononitrile, 1 mmol)

  • Catalyst (e.g., piperidine, catalytic amount)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask containing the solvent, add the aromatic aldehyde and the active methylene compound.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Factors Affecting this compound Stability

StabilityFactors Factors Affecting this compound Stability cluster_compound This compound cluster_degradation Degradation Pathways cluster_factors Influencing Factors DEO This compound (Liquid or Sodium Salt) Hydrolysis Hydrolysis DEO->Hydrolysis Degrades via Decarboxylation Decarboxylation DEO->Decarboxylation Degrades via Moisture Moisture/Water Moisture->Hydrolysis Promotes Temperature High Temperature Temperature->Hydrolysis Accelerates Temperature->Decarboxylation Accelerates pH pH (Acidic/Basic Conditions) pH->Hydrolysis Catalyzes Air Air/Oxygen Air->Decarboxylation May Promote

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Claisen Condensations with Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diethyl oxalacetate in Claisen condensations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a Claisen condensation?

A1: this compound serves as an excellent electrophilic acceptor in mixed (or "crossed") Claisen condensations. Due to the absence of α-hydrogens, it cannot form an enolate and therefore cannot undergo self-condensation. This characteristic simplifies the reaction mixture by preventing one of the common side reactions, leading to a single primary product when reacted with an enolizable ester.[1]

Q2: What are the most common side reactions observed when using this compound in a Claisen condensation?

A2: The most prevalent side reactions include:

  • Self-condensation of the enolizable ester partner: The ester with α-hydrogens can react with itself, leading to a mixture of products.

  • Hydrolysis of esters: The presence of water can lead to the hydrolysis of either this compound or the partner ester, forming carboxylate salts that are unreactive in the condensation.

  • Transesterification: If the alkoxide base used does not match the alkoxy groups of the esters (e.g., using sodium methoxide with ethyl esters), an exchange of the alkoxy groups can occur, resulting in a more complex product mixture.

  • Decarboxylation of the β-keto ester product: The initial product, a β-keto ester, can undergo hydrolysis and subsequent decarboxylation, especially under acidic workup conditions or upon heating, to yield a ketone.

Q3: Why is a full equivalent of base required for a Claisen condensation?

A3: A stoichiometric amount of base is necessary because the resulting β-keto ester is more acidic than the alcohol byproduct. The base deprotonates the β-keto ester to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product.[2][3][4][5] A catalytic amount of base would be consumed without regenerating, thus halting the reaction.

Q4: Can I use sodium hydroxide as a base for this reaction?

A4: It is highly discouraged to use hydroxide bases like sodium hydroxide. Hydroxide ions can act as nucleophiles and hydrolyze the ester functional groups of both the this compound and the partner ester, leading to the formation of carboxylate salts and reducing the yield of the desired condensation product. The appropriate base is an alkoxide, ideally one that matches the alcohol portion of the esters to prevent transesterification (e.g., sodium ethoxide for ethyl esters).[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Product 1. Presence of water: Moisture in the solvent, glassware, or reagents can hydrolyze the esters. 2. Inactive base: The alkoxide base may have decomposed upon storage. 3. Insufficient base: Less than a full equivalent of base was used. 4. Low reaction temperature: The reaction may be too slow at the chosen temperature.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened reagents. 2. Use a freshly prepared or properly stored alkoxide base. 3. Use at least one full equivalent of the base. 4. Gently warm the reaction mixture, but monitor for potential side reactions.
Presence of Self-Condensation Product 1. Rapid addition of the enolizable ester: A high local concentration of the enolizable ester can promote self-condensation. 2. Inappropriate base: A sterically unhindered base might not sufficiently favor the mixed condensation.1. Add the enolizable ester slowly and dropwise to the mixture of this compound and the base. 2. Consider using a more sterically hindered base, such as potassium tert-butoxide, although this may require optimization of other reaction conditions.
Complex Product Mixture 1. Transesterification: The alkoxide base does not match the ester's alkoxy group. 2. Multiple side reactions: A combination of self-condensation, hydrolysis, and other side reactions.1. Ensure the alkoxide base corresponds to the alcohol portion of your esters (e.g., use sodium ethoxide with ethyl esters). 2. Review the entire experimental setup and procedure. Ensure anhydrous conditions, slow addition of the enolizable ester, and use of the correct base.
Formation of a Ketone Instead of the β-Keto Ester 1. Decarboxylation during workup: The acidic workup conditions combined with heating can cause the β-keto ester to decarboxylate.1. Perform the acidic workup at a low temperature (e.g., 0 °C). 2. Avoid excessive heating during the purification steps if the β-keto ester is the desired final product.

Data Presentation

Table 1: Effect of Solvent and Reaction Time on the Yield of a Claisen Condensation with this compound.

SolventReaction Time (hours)Yield (%)Reference
Ethanol2073[6]
THF0.17 (10 min)87[6]

Note: The yields reported are for a specific reaction and may vary depending on the substrates and other reaction conditions.

Experimental Protocols

General Protocol for the Claisen Condensation of this compound with an Enolizable Ester (e.g., Ethyl Acetate)

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Reaction Mixture:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • To the stirred ethanol, add sodium metal in small pieces at a rate that maintains a gentle reflux. Continue stirring until all the sodium has dissolved to form sodium ethoxide.

  • Cool the freshly prepared sodium ethoxide solution to room temperature.

2. Reaction:

  • To the sodium ethoxide solution, add this compound via a syringe.

  • Slowly add the enolizable ester (e.g., ethyl acetate) dropwise from the dropping funnel over a period of 1-2 hours with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). Gentle heating may be required for less reactive esters.

3. Workup and Purification:

  • Cool the reaction mixture in an ice bath.

  • Slowly add a cold, dilute acid (e.g., 1 M HCl) to neutralize the mixture to a pH of ~7.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Reaction Mechanism of this compound in Claisen Condensation

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products DEO This compound (Acceptor) Attack Nucleophilic Attack DEO->Attack Ester Enolizable Ester (Donor) Enolate Enolate Formation Ester->Enolate Base Base (e.g., EtO⁻) Base->Enolate Deprotonation Enolate->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Ethoxide Tetrahedral->Elimination Product β-Keto Ester Product Elimination->Product

Caption: Mechanism of the Claisen condensation with this compound.

Common Side Reactions Pathway

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions cluster_start Starting Materials Main Claisen Condensation Product Desired β-Keto Ester Main->Product Decarb Decarboxylation Product->Decarb Acid/Heat SelfCond Self-Condensation of Donor Hydrolysis Ester Hydrolysis Start This compound + Enolizable Ester + Base Start->Main Start->SelfCond Excess Donor Ester Start->Hydrolysis Presence of Water

Caption: Overview of common side reactions in Claisen condensations.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Unexpected Products Check_Water Anhydrous Conditions? Start->Check_Water Check_Base Correct Base and Stoichiometry? Check_Water->Check_Base Yes Sol_Water Dry Solvents/Glassware, Use Fresh Reagents Check_Water->Sol_Water No Check_Addition Slow Addition of Enolizable Ester? Check_Base->Check_Addition Yes Sol_Base Use Fresh Alkoxide, Ensure 1 Equivalent, Match Alkoxy Group Check_Base->Sol_Base No Check_Workup Workup Conditions? Check_Addition->Check_Workup Yes Sol_Addition Add Donor Ester Dropwise to Acceptor/Base Mixture Check_Addition->Sol_Addition No Sol_Workup Use Cold Acidic Workup, Avoid Excessive Heat Check_Workup->Sol_Workup Issue Persists

Caption: A logical workflow for troubleshooting common issues.

References

Navigating the Safe Handling of Diethyl Oxalacetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both experimental integrity and personal safety. This technical support center provides a comprehensive guide to the safe handling of diethyl oxalacetate, including personal protective equipment (PPE) recommendations, emergency procedures, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS RN: 108-56-5) is a diester of oxalacetic acid.[1] It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may cause irritation.[2]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, prompt action is critical.

  • Eye Contact: Immediately rinse with water for several minutes. If present and easy to do, remove contact lenses. If eye irritation persists, seek medical advice or attention.

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with water or shower. If skin irritation or a rash occurs, it is important to get medical advice or attention.

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.

  • Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing. If the person feels unwell, seek medical advice or attention.

Q3: How should I properly store this compound in the laboratory?

A3: To maintain its stability and prevent hazardous situations, store this compound in a tightly closed container in a freezer.[3] The packaging material should comply with legal regulations.

Troubleshooting Guide

Issue Possible Cause Solution
Visible degradation of the product (e.g., color change, precipitation). Improper storage conditions (e.g., exposure to moisture or elevated temperatures).Discard the degraded product following proper disposal protocols. Ensure future storage is in a tightly sealed container in a freezer.[3]
Skin or eye irritation after handling. Inadequate personal protective equipment (PPE) or accidental exposure.Immediately follow the first-aid measures outlined above. Review and reinforce proper PPE usage for all personnel handling the substance.
Spill of this compound. Accidental mishandling or container failure.For small spills, absorb the material with an inert absorbent such as dry sand, earth, or sawdust. For larger spills, contain the spill by bunding.[3] Ensure adequate ventilation and wear appropriate PPE during cleanup.

Quantitative Data Summary

Property Value Reference
Chemical Formula C8H12O5[3]
Molecular Weight 188.18[3]
Purity >95.0% (GC)[3]
CAS Registry Number 108-56-5[3]

Experimental Protocols: Safe Handling Workflow

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate Personal Protective Equipment (PPE) Review SDS->Don PPE Prepare Workspace Prepare a well-ventilated workspace Don PPE->Prepare Workspace Retrieve Retrieve this compound from freezer Prepare Workspace->Retrieve Dispense Dispense the required amount Retrieve->Dispense Close Container Securely close the container Dispense->Close Container Return to Storage Return container to freezer Close Container->Return to Storage Clean Workspace Clean and decontaminate the workspace Return to Storage->Clean Workspace Doff PPE Doff and dispose of/clean PPE Clean Workspace->Doff PPE Wash Hands Wash hands thoroughly Doff PPE->Wash Hands

Safe handling workflow for this compound.

Personal Protective Equipment (PPE)

A crucial aspect of safe handling involves the use of appropriate personal protective equipment.

PPE_Diagram cluster_ppe Recommended PPE for this compound Eye Protection Eye Protection (e.g., safety glasses, goggles) Hand Protection Hand Protection (e.g., chemical-resistant gloves) Body Protection Body Protection (e.g., lab coat, protective clothing)

Essential PPE for handling this compound.

Disclaimer: This information is intended for guidance and is not a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS for complete and detailed safety information before handling any chemical.

References

Identifying and characterizing common impurities in diethyl oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing common impurities in diethyl oxalacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound primarily originate from its synthesis via the Claisen condensation of diethyl oxalate and ethyl acetate. These can be categorized as:

  • Unreacted Starting Materials: Diethyl oxalate and ethyl acetate are frequently observed impurities.

  • Side-Reaction Products: The self-condensation of ethyl acetate can lead to the formation of ethyl acetoacetate.

  • Solvent Residues: Depending on the synthesis and purification processes, residual solvents such as ethanol or tetrahydrofuran (THF) may be present.

  • Degradation Products: this compound is sensitive to moisture and can hydrolyze to form monoethyl oxalacetate, oxalacetic acid, ethanol, and acetic acid.

  • Other Contaminants: Trace impurities from starting materials or solvents, such as benzene, may also be present.

Q2: How do these impurities affect my experiments?

A2: The impact of impurities depends on their nature and concentration. For instance:

  • Unreacted starting materials and side-products can act as competing reagents in subsequent reactions, leading to lower yields and the formation of unintended byproducts.

  • Residual solvents can affect reaction kinetics and solubility.

  • Degradation products , particularly acidic impurities, can alter the pH of a reaction mixture, potentially catalyzing unwanted side reactions or degrading sensitive reagents.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound and its more stable sodium salt typically have a purity of 95% or higher. However, the exact purity and impurity profile can vary between suppliers and batches. A certificate of analysis should always be consulted for specific details.

Q4: How should I store this compound to minimize degradation?

A4: this compound is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated or frozen) to minimize hydrolysis and other degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Suggested Action
Low yield in subsequent reaction Presence of unreacted starting materials (diethyl oxalate, ethyl acetate) or side-products (ethyl acetoacetate) acting as competitive reagents.1. Verify the purity of the this compound batch using GC-MS or HPLC (see experimental protocols below). 2. If significant impurities are detected, consider purifying the this compound by vacuum distillation or recrystallization.
Unexpected side-products in reaction Reaction with impurities in the this compound.1. Characterize the unexpected side-products to infer the nature of the impurity. 2. Analyze the starting this compound for the suspected impurity.
Inconsistent reaction rates Presence of residual acidic or basic impurities affecting catalysis. Moisture leading to hydrolysis and formation of acidic byproducts.1. Ensure the material is stored under anhydrous conditions. 2. Perform a Karl Fischer titration to determine water content. 3. Analyze for acidic impurities by titration or HPLC.
Poor solubility or phase separation Presence of non-polar or highly polar impurities or residual solvents.1. Identify the impurity using the analytical methods described below. 2. Consider an additional purification step tailored to remove the specific impurity.

Quantitative Data on Common Impurities

The following table summarizes typical impurity levels found in commercial this compound. These values can vary significantly between batches and manufacturers.

Impurity Typical Concentration Range Analytical Method
Diethyl Oxalate< 1%GC-MS, HPLC
Ethyl Acetate< 1%GC-MS
Ethyl Acetoacetate< 0.5%GC-MS, HPLC
Ethanol< 0.5%GC-MS
Benzene< 0.01%[1]GC-MS
Water< 0.1%Karl Fischer Titration

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for the identification and quantification of volatile impurities such as unreacted starting materials, solvent residues, and some side-products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate of high purity).

  • Vortex to ensure homogeneity.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method with certified reference materials for each potential impurity.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is suitable for the analysis of the main component, less volatile impurities, and degradation products.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

  • Identify and quantify impurities by comparing retention times and UV spectra with those of known standards.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Action Sample Sample GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS Dissolve in Dichloromethane HPLC HPLC Analysis (Non-Volatile Impurities) Sample->HPLC Dissolve in ACN/Water Identify_Volatile Identify Volatile Impurities (e.g., Solvents, Starting Materials) GC_MS->Identify_Volatile Identify_NonVolatile Identify Non-Volatile Impurities (e.g., Side-products, Degradation) HPLC->Identify_NonVolatile Quantify Quantify Impurities (Internal/External Standards) Identify_Volatile->Quantify Identify_NonVolatile->Quantify Report Report Impurity Profile Quantify->Report

Caption: Workflow for impurity identification and quantification.

Troubleshooting_Logic Start Experiment Fails (e.g., low yield, side-products) Check_Purity Is Purity of Diethyl Oxalacetate Suspected? Start->Check_Purity Analyze Analyze for Impurities (GC-MS/HPLC) Check_Purity->Analyze Yes Other_Factors Investigate Other Experimental Factors Check_Purity->Other_Factors No Impurities_Found Impurities Detected? Analyze->Impurities_Found Purify Purify this compound (Distillation/Recrystallization) Impurities_Found->Purify Yes Impurities_Found->Other_Factors No Re-run Re-run Experiment Purify->Re-run

Caption: Troubleshooting logic for experiments involving this compound.

References

Strategies for improving the yield and purity of diethyl oxalacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diethyl oxalacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Claisen condensation.

Question: Why is my reaction yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound, which is often prepared via a Claisen condensation, can stem from several factors. Here are the most common causes and their solutions:

  • Presence of Moisture: The Claisen condensation is highly sensitive to moisture. Any water present will react with the strong base (e.g., sodium ethoxide), reducing its effectiveness and promoting the hydrolysis of the esters.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Diethyl oxalate can be dried by distilling a small portion to remove water.[1] It is also crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Ineffective Base: The base, typically sodium ethoxide, must be active and used in the correct stoichiometry.

    • Solution: Use freshly prepared or properly stored sodium ethoxide. When preparing it from sodium metal and ethanol, ensure the sodium is completely dissolved.[2] A common procedure involves adding sodium metal to absolute ethanol.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the conversion of diethyl oxalate is at least 95%.[3] The reaction is often stirred for several hours (e.g., 4 hours) at a specific temperature to ensure completion.[3][4]

  • Improper Reaction Temperature: The reaction temperature plays a critical role.

    • Solution: Maintain the recommended temperature throughout the reaction. Some protocols specify cooling the reaction mixture to 0-15°C before and during the addition of the base, followed by a period of stirring at that temperature, and then heating to drive the reaction to completion.[4]

Question: My final product is impure. What are the likely contaminants and how can I remove them?

Answer:

Impurities in this compound synthesis can arise from side reactions or incomplete removal of starting materials and byproducts.

  • Common Contaminants:

    • Unreacted diethyl oxalate and ethyl acetate.

    • Byproducts from side reactions, such as those resulting from self-condensation of ethyl acetate if conditions are not optimal.

    • Residual acid from the workup.

    • Water.

  • Purification Strategies:

    • Extraction: After acidification of the reaction mixture, perform a thorough extraction with a suitable solvent like ethyl acetate to separate the product from water-soluble impurities.[3]

    • Washing: The organic layer should be washed to remove residual acids and salts. A wash with a dilute sodium carbonate or bicarbonate solution can neutralize and remove acidic impurities, followed by a water wash.[5][6]

    • Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate to remove dissolved water.[3][5][6]

    • Distillation: Vacuum distillation is an effective method to purify this compound from less volatile impurities.[5][6]

    • Crystallization: Low-temperature crystallization can be employed to obtain a high-purity product (≥99%).[3]

    • Column Chromatography: For very high purity requirements, column chromatography can be used.[3]

Question: I'm having trouble with the handling of the sodium this compound intermediate; it forms a thick slurry that is difficult to filter. How can I improve this?

Answer:

The formation of a thick, difficult-to-filter slurry of the sodium this compound salt is a known issue.[4]

  • Improved Addition Order: Instead of adding the esters to the base, add the sodium ethoxide solution to the mixture of diethyl oxalate and ethyl acetate.[4] This method has been shown to produce a free-flowing sodium salt that is easier to separate and purify.[4]

  • Seeding: To aid crystallization and prevent the formation of an unmanageable solid mass, a small seed crystal of solid sodium this compound can be added during the cooling phase.[4]

  • Slurrying with Ethanol: If the mixture does become too thick, it can be slurried with ethanol to facilitate filtration, although this can make the filtration process slow.[4]

Frequently Asked Questions (FAQs)

What is the underlying reaction mechanism for the synthesis of this compound?

The most common method for synthesizing this compound is the Claisen condensation . This is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[2][7][8] In this specific case, it is a "mixed" or "crossed" Claisen condensation between diethyl oxalate and ethyl acetate.[2] Diethyl oxalate cannot form an enolate because it lacks α-hydrogens, preventing self-condensation and leading to a single primary product.[2][9]

What are the key starting materials and reagents?

The primary raw materials are:

  • Diethyl oxalate [3]

  • Ethyl acetate [3]

  • A strong base, most commonly sodium ethoxide (C₂H₅ONa).[3]

Auxiliary reagents include:

  • Anhydrous solvents like tetrahydrofuran (THF) or ethanol .[3]

  • An acid for workup, such as dilute hydrochloric acid .[3]

  • An extraction solvent, typically ethyl acetate .[3]

How can I monitor the progress of the reaction?

The progress of the reaction should be monitored to determine when the starting materials have been consumed. This can be effectively done using:

  • Thin Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting materials and the appearance of the product.[3][10]

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method to determine the conversion rate of the reactants. A conversion rate of ≥95% for diethyl oxalate is often targeted.[3]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterConditionSource
Reactants Diethyl oxalate, Ethyl acetate[3]
Base Sodium ethoxide[3][4]
Solvent Anhydrous Tetrahydrofuran (THF), Ethanol[3]
Reaction Temp. 0-15°C (initial), then reflux (~80°C) or 70-80°C[3][4]
Reaction Time ~4 hours[3][4]
Monitoring HPLC or TLC (aim for ≥95% conversion)[3]
Workup Acidification with dilute HCl (to pH ≈ 3)[3]

Table 2: Purification Methods and Achievable Purity

Purification MethodDescriptionAchievable PuritySource
Extraction Liquid-liquid extraction with ethyl acetate.-[3]
Washing With dilute sodium carbonate/bicarbonate and water.-[5][6]
Vacuum Distillation Distillation under reduced pressure.-[5][6]
Low-Temp. Crystallization Crystallizing the product from the concentrated residue at low temperatures.≥99%[3]
Column Chromatography Separation based on polarity using a stationary phase.High Purity[3]

Experimental Protocols

Protocol 1: Synthesis of Sodium this compound (Improved Method)

This protocol is based on a method designed to produce an easily filterable product.[4]

  • Reactor Setup: Charge a suitable reactor equipped with a stirrer and cooling capabilities with a mixture of diethyl oxalate and ethyl acetate.

  • Cooling: Cool the mixture to a temperature between 0°C and 15°C.

  • Base Addition: Slowly add a solution of sodium ethoxide (e.g., 18-21 wt% in ethanol) to the cooled ester mixture while maintaining the reaction temperature between 0°C and 15°C.

  • Reaction: Stir the reaction mixture for approximately 4 hours at a temperature of 5°C to 15°C.

  • Heating: After the initial reaction period, heat the product mixture to 70°C to 80°C for about 30 minutes.

  • Cooling and Isolation: Cool the mixture to room temperature. The sodium this compound product can then be recovered by filtration.

Protocol 2: General Synthesis and Purification of this compound

This protocol provides a general procedure for the synthesis and subsequent purification.[3]

  • Solvent and Reactant Addition: In a dry reaction vessel, add anhydrous tetrahydrofuran (THF) and ethyl acetate. Begin stirring and bring the mixture to reflux (approximately 80°C).

  • Catalyst Activation: Slowly add solid sodium ethoxide and maintain the reflux for 1 hour to activate the system.

  • Condensation Reaction: Add diethyl oxalate dropwise and continue to reflux for 4 hours. Monitor the reaction by HPLC or TLC until the diethyl oxalate conversion is ≥95%.

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to adjust the pH to approximately 3.

  • Extraction: Add ethyl acetate to extract the this compound from the aqueous phase. Separate the organic layer.

  • Drying: Dry the organic phase with anhydrous sodium sulfate.

  • Purification: Remove the solvent by vacuum distillation. The resulting residue can be further purified by low-temperature crystallization or column chromatography to obtain high-purity this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous Reagents (Diethyl Oxalate, Ethyl Acetate) mix Mix & Cool (0-15°C) reagents->mix base Sodium Ethoxide base->mix react Stir (~4h) mix->react heat Heat (70-80°C) react->heat acidify Acidify (pH ≈ 3) heat->acidify extract Extract acidify->extract dry Dry extract->dry purify Purify (Distillation/Crystallization) dry->purify product product purify->product High-Purity This compound

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? moisture Moisture Present? start->moisture base_inactive Base Inactive? start->base_inactive incomplete_rxn Reaction Incomplete? start->incomplete_rxn dry_reagents Use anhydrous reagents and inert atmosphere. moisture->dry_reagents Yes fresh_base Use fresh/properly stored base. base_inactive->fresh_base Yes monitor_rxn Monitor via TLC/HPLC and ensure sufficient time/temp. incomplete_rxn->monitor_rxn Yes

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting unexpected results in reactions involving diethyl oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl oxalacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during chemical reactions involving this versatile reagent.

Understanding this compound: Key Chemical Properties

This compound is a β-keto ester that exists in a dynamic equilibrium between its keto and enol tautomers. This equilibrium is a critical factor influencing its reactivity and can be affected by solvent, temperature, and pH. The presence of both forms can lead to varied reactivity and, at times, unexpected products.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading. How should it be properly stored?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen, at temperatures of 2-8°C.[1] For long-term storage, temperatures at or below -20°C are recommended to minimize degradation.[1] It is sensitive to moisture and can hydrolyze, so anhydrous conditions are crucial.

Q2: What is keto-enol tautomerism, and how does it affect my reactions with this compound?

A2: Keto-enol tautomerism is a chemical equilibrium between the ketone form and the enol (an alkene with an adjacent hydroxyl group) form of this compound. The enol form is stabilized by intramolecular hydrogen bonding. This equilibrium is highly sensitive to the solvent; non-polar solvents favor the enol form, while polar solvents shift the equilibrium towards the keto form. The nucleophilicity of the enol and the electrophilicity of the keto form mean that reaction conditions can dictate the reaction pathway, potentially leading to different products.

Q3: I am observing significant decarboxylation in my reaction. What causes this and how can I prevent it?

A3: Decarboxylation, the loss of a carboxyl group as carbon dioxide, can occur with β-keto esters like this compound, particularly when heated in the presence of acid or base. The reaction proceeds through a cyclic transition state. To minimize decarboxylation, it is advisable to use milder reaction conditions and avoid prolonged heating. If a reaction requires elevated temperatures, careful monitoring of the reaction progress is essential to prevent the degradation of the desired product.

Troubleshooting Specific Reactions

Claisen Condensation for this compound Synthesis

The synthesis of this compound is typically achieved through a Claisen condensation of diethyl oxalate and ethyl acetate.

Q4: I am getting a low yield in my Claisen condensation to synthesize this compound. What could be the issue?

A4: Low yields in this reaction can often be attributed to several factors:

  • Insufficient Base: The Claisen condensation requires a full equivalent of a strong base (like sodium ethoxide) because the base is consumed in the final deprotonation step, which drives the reaction to completion.

  • Presence of Water: Any moisture in the reactants or solvent will consume the strong base, reducing the yield. Ensure all reagents and glassware are thoroughly dried.

  • Incorrect Order of Addition: Adding the esters to the base can sometimes lead to the product setting up as a thick, difficult-to-stir mass. A patented method suggests adding the sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate to maintain a more manageable, free-flowing slurry.[2]

Q5: I am having difficulty filtering the sodium salt of this compound from the reaction mixture.

A5: This is a common issue, as the product can form a thick paste that clogs filters.[2] To address this, consider the following:

  • Reverse Addition: As mentioned, adding the base to the ester mixture can result in a more easily filterable product.[2]

  • Slurrying: If the mixture has already solidified, it can be slurried with a suitable solvent like ethanol to aid in filtration, although this can be a slow process.[2]

  • Centrifugation: For larger scale reactions, centrifugation can be an effective method for isolating the product crystals.

Knoevenagel Condensation

The Knoevenagel condensation is a common reaction involving this compound and an aldehyde or ketone.

Q6: My Knoevenagel condensation with this compound is giving a low yield of the desired α,β-unsaturated product. What can I do?

A6: Low yields in Knoevenagel condensations can be addressed by:

  • Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the starting materials.[3] Using a Dean-Stark apparatus to azeotropically remove water or adding molecular sieves can significantly improve yields.[3]

  • Catalyst Choice: Weak bases like piperidine or pyridine are commonly used. If the reaction is sluggish, consider using a slightly stronger base or a different catalyst system.

  • Reaction Conditions: Ensure the reaction temperature is appropriate. While some condensations proceed at room temperature, others may require gentle heating.

Q7: I am observing the formation of side products in my Knoevenagel condensation. What are they and how can I avoid them?

A7: Common side products include:

  • Michael Addition Product: The initial Knoevenagel product can sometimes react with another equivalent of the active methylene compound (this compound) via a Michael addition. Using a stoichiometric amount of the reactants can help minimize this.

  • Self-Condensation of the Aldehyde: If the aldehyde has α-hydrogens, it can undergo self-condensation, especially if too strong a base is used. Using a weak amine base is recommended to avoid this.

Japp-Klingemann Reaction

The Japp-Klingemann reaction utilizes β-keto esters like this compound to form hydrazones.

Q8: My Japp-Klingemann reaction is not proceeding as expected. What are some common pitfalls?

A8: Challenges in the Japp-Klingemann reaction often relate to the stability of the diazonium salt and the reaction conditions:

  • Diazonium Salt Decomposition: Aryl diazonium salts are often unstable and should be prepared fresh at low temperatures (0-5°C).

  • pH Control: The coupling reaction is pH-sensitive. Maintaining the appropriate pH is crucial for the reaction to proceed efficiently.

  • Side Reactions: If the reaction conditions are not carefully controlled (e.g., temperature, pH), a variety of side products can form.[4]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that can utilize β-keto esters to form dihydropyridines, which can then be oxidized to pyridines.

Q9: I am getting unexpected products or low yields in my Hantzsch pyridine synthesis using this compound. What could be the cause?

A9: The Hantzsch synthesis can be complex with several possible intermediates and side reactions.[5]

  • Formation of 1,2-Dihydropyridines: While 1,4-dihydropyridines are the expected initial products, the formation of isomeric 1,2-dihydropyridines has been reported, especially under certain conditions.[6][7]

  • Incomplete Reaction: The reaction involves multiple steps; ensuring adequate reaction time and appropriate temperature is necessary for the reaction to go to completion.

  • Oxidation Step: The final aromatization to the pyridine often requires a separate oxidizing agent. If this step is inefficient, the dihydropyridine will be the major product.

Experimental Protocols

Detailed Protocol for Claisen Condensation Synthesis of this compound Sodium Salt

This protocol is adapted from a patented method designed to produce a more easily handled product.[2]

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide solution in ethanol (e.g., 21 wt%)

  • Ethanol for washing

  • Anhydrous diethyl ether

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, addition funnel, and thermometer, add freshly distilled diethyl oxalate (150 g) and ethyl acetate (91.1 g).

  • Cool the mixture to 0-15°C using an ice bath.

  • Slowly add a 21% solution of sodium ethoxide in ethanol (325 g) dropwise to the stirred ester mixture, maintaining the temperature between 5°C and 15°C.

  • After the addition is complete, continue stirring the mixture at 5-15°C for at least 4 hours.

  • After the cold cycle, rapidly heat the reaction mixture to 70-80°C (gentle reflux) and hold for approximately 30 minutes.

  • Allow the mixture to cool to room temperature. The product should form a yellowish paste.

  • Filter the solid product via vacuum filtration.

  • Wash the collected solid with ethanol and then dry under vacuum to yield the sodium salt of this compound.[1]

General Protocol for Knoevenagel Condensation

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Weak base catalyst (e.g., piperidine)

  • Solvent (e.g., toluene)

  • Molecular sieves or Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if used), add this compound (1 equivalent), the aldehyde (1 equivalent), and toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • If not using a Dean-Stark trap, add activated molecular sieves to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data Summary

Table 1: Influence of Reactant Addition Order on this compound Sodium Salt Synthesis

Order of AdditionObservationFiltration CharacteristicsReference
Esters added to BaseReaction mixture sets up firmlyVery difficult, slurry clogs filter[2]
Base added to EstersForms a free-flowing slurry/pasteReadily filterable[2]

Visualizations

Claisen_Condensation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Claisen Condensation cause1 Insufficient Base start->cause1 cause2 Presence of Water start->cause2 cause3 Suboptimal Addition Order start->cause3 sol1 Use Stoichiometric Amount of Base cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Add Base to Ester Mixture cause3->sol3

Caption: Troubleshooting logic for low yields in Claisen condensation.

Knoevenagel_Workflow reagents Combine this compound, Aldehyde, Catalyst, and Solvent reaction Heat to Reflux with Water Removal (Dean-Stark or Mol. Sieves) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Acid, Water, Brine) monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (Chromatography or Distillation) workup->purification product α,β-Unsaturated Product purification->product

Caption: General experimental workflow for a Knoevenagel condensation.

References

Technical Support Center: Diethyl Oxalacetate and its Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling diethyl oxalacetate and its sodium salt, with a specific focus on their moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its sodium salt?

A: this compound (DEO) is an organic compound classified as a beta-keto ester.[1][2] It is a versatile intermediate in organic synthesis, notably used in Claisen condensations and for creating more complex molecules in the pharmaceutical and agrochemical industries.[2][3] It typically appears as a colorless to light yellow liquid.[4][5] The sodium salt of this compound is the corresponding sodium enolate. It is a stable, beige to light orange crystalline powder and is also widely used as a reagent in chemical synthesis.[6][7]

Q2: Why are these compounds described as "moisture sensitive"?

A: Both this compound and its sodium salt are susceptible to degradation in the presence of water. The primary degradation pathway is the hydrolysis of the ester groups.[8] This reaction breaks down the diethyl ester into ethanol and oxaloacetic acid. Oxaloacetic acid itself is notably unstable and can readily undergo decarboxylation (loss of CO₂) to form pyruvate.[9] The presence of moisture can therefore lead to the contamination of your sample with these degradation products, impacting reaction yields and purity.

Q3: What are the visible signs of degradation due to moisture exposure?

A: For this compound sodium salt, which is a powder, signs of moisture exposure include clumping, changes in color from its typical beige or light orange to darker shades, or the development of a sticky or gummy consistency.[6] For liquid this compound, degradation may not be visually obvious, but could result in a change in viscosity or color. The most definitive sign of degradation for both compounds is the appearance of unexpected peaks corresponding to degradation products in analytical tests like NMR or HPLC.

Q4: How should I properly store this compound and its sodium salt?

A: Proper storage is critical to maintain the integrity of these reagents.

  • This compound Sodium Salt: This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11] To minimize moisture exposure, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[6][10]

  • This compound (Liquid): Store in a tightly sealed container, protected from air and light.[4] Storage at or below -20°C is recommended to maintain long-term stability.[4]

Q5: Can I still use a reagent that has been briefly exposed to atmospheric moisture?

A: This depends on the extent and duration of the exposure. For critical applications such as in drug development or quantitative studies, it is strongly recommended to use a fresh, unopened sample. If the exposure was minimal (e.g., brief opening for weighing in a controlled environment), the material may still be usable for less sensitive applications. However, you should anticipate potentially lower yields and the presence of impurities. It is advisable to run a small-scale test reaction or analytical check (e.g., TLC, NMR) to assess the compound's integrity before committing to a large-scale experiment.

Troubleshooting Guide

Problem: My reaction yield is significantly lower than expected.

  • Possible Cause: Degradation of the this compound or its sodium salt due to moisture is a common cause of low yields. If the reagent has hydrolyzed, there is less active material available to participate in the reaction.

  • Solution:

    • Ensure you are using a fresh bottle of the reagent or one that has been stored under the recommended conditions (cool, dry, inert atmosphere).[6][10][11]

    • Handle the reagent in a controlled environment, such as a glovebox or under a stream of inert gas, to minimize contact with atmospheric moisture during weighing and addition.

    • Use anhydrous solvents and glassware for your reaction. Dry all reaction components thoroughly before use.

Problem: I see unexpected peaks in my NMR, HPLC, or Mass Spectrometry analysis.

  • Possible Cause: The presence of moisture can lead to the formation of oxaloacetic acid and pyruvate, which will appear as contaminants in your analysis.[9]

  • Solution:

    • Compare your analytical data with a reference spectrum of a fresh, high-purity sample if available.

    • Assign the impurity peaks. Common degradation products to look for include ethanol, oxaloacetic acid, and pyruvate.

    • If significant degradation has occurred, discard the reagent and obtain a fresh supply. For future use, implement stricter anhydrous handling and storage procedures.

Problem: My this compound sodium salt is clumpy and difficult to handle.

  • Possible Cause: The powder has absorbed moisture from the atmosphere, causing the crystals to stick together.[6] This is a clear sign of improper storage or handling.

  • Solution:

    • While the material might be partially active, it is compromised. For best results, use a new, unopened container.

    • To salvage the material for non-critical experiments, you can try drying it under a high vacuum for several hours. However, this may not remove all water and will not reverse any hydrolysis that has already occurred.

    • Review your storage protocol. Ensure containers are sealed tightly immediately after use and consider using a desiccator or glovebox for storage and handling.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyThis compoundThis compound Sodium Salt
CAS Number 108-56-5[4][5]40876-98-0[3][6][12]
Molecular Formula C₈H₁₂O₅[4][5]C₈H₁₁NaO₅[3][6][13]
Molecular Weight 188.18 g/mol [2][4]210.16 g/mol [3][13]
Appearance Colorless to light yellow liquid[4][5]Beige to light orange crystalline powder[6][13]
Melting Point Not Applicable (Liquid)188-190 °C[3][13][14]
Water Solubility Data not availableSlightly soluble (1.2 g/L at 25°C)[6][13]
Key Incompatibilities Strong oxidants, strong acids, strong alkalis[4]Strong acids, oxidizing agents, moisture[6][11]

Experimental Protocols

Protocol 1: General Procedure for Handling Moisture-Sensitive Reagents

This protocol outlines best practices for handling this compound sodium salt to prevent degradation.

  • Preparation: Before opening the reagent container, ensure all glassware is oven- or flame-dried and allowed to cool to room temperature under a stream of inert gas (e.g., argon or nitrogen). Ensure all solvents are anhydrous.

  • Inert Atmosphere: Transfer the desired amount of the reagent to a pre-weighed, dry flask inside a glovebox or under a positive pressure of inert gas.

  • Sealing: If not using a glovebox, use a Schlenk line or a balloon filled with inert gas connected to the flask via a needle through a septum to maintain an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent via a syringe through the septum.

  • Storage: Tightly reseal the main reagent container immediately after use. Purge the headspace with inert gas before sealing if possible. Store according to the manufacturer's recommendations.[6][10][11]

Protocol 2: Stability Test via Intentional Hydrolysis

This protocol can be used to assess the rate of degradation of this compound or its sodium salt under non-anhydrous conditions.

  • Sample Preparation: Prepare a solution of the compound (e.g., 10 mg/mL) in a non-anhydrous solvent (e.g., HPLC-grade acetonitrile with 5% deionized water).

  • Initial Analysis (T=0): Immediately after preparation, analyze a small aliquot of the solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial purity and identify the main compound peak.

  • Incubation: Store the solution at room temperature in a sealed vial.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and re-analyze it using the same method.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new signals. This will provide a qualitative and semi-quantitative measure of the compound's stability under these conditions. The appearance of peaks corresponding to pyruvate would be a strong indicator of degradation.[9]

Visualizations

Hydrolysis_Degradation_Pathway DEO This compound (keto-ester) OAA Oxaloacetic Acid (unstable β-keto acid) DEO->OAA Hydrolysis Water H₂O (Moisture) Water->OAA Pyruvate Pyruvate OAA->Pyruvate Decarboxylation Ethanol Ethanol OAA->Ethanol CO2 CO₂ OAA->CO2

Caption: Degradation pathway of this compound via moisture-induced hydrolysis and subsequent decarboxylation.

Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Store Store in Cool, Dry, Dark Place (Inert Atmosphere Recommended) Weigh Weigh Reagent Under Inert Atmosphere (e.g., Glovebox) Store->Weigh Dry_Glassware Oven/Flame-Dry All Glassware Anhydrous_Solvents Use Anhydrous Solvents Dry_Glassware->Weigh Add_Solvent Add Anhydrous Solvent via Syringe Anhydrous_Solvents->Add_Solvent Transfer Transfer to Reaction Flask Weigh->Transfer Transfer->Add_Solvent Run_Reaction Run Reaction Under Inert Atmosphere Add_Solvent->Run_Reaction

Caption: Recommended workflow for handling moisture-sensitive this compound and its sodium salt.

Troubleshooting_Tree Start Experiencing Poor Reaction Outcome? Check_Reagent Inspect Reagent Appearance (Clumped? Discolored?) Start->Check_Reagent Check_Analysis Unexpected Peaks in NMR / HPLC? Start->Check_Analysis [ If analytical data is available ] Yes_Appearance Yes Check_Reagent->Yes_Appearance Yes No_Appearance No Check_Reagent->No_Appearance No Yes_Peaks Yes Check_Analysis->Yes_Peaks Yes No_Peaks No Check_Analysis->No_Peaks No Degraded Reagent Likely Degraded by Moisture Yes_Appearance->Degraded Other_Issue Issue Likely Elsewhere (e.g., other reagents, conditions) No_Appearance->Other_Issue Yes_Peaks->Degraded No_Peaks->Other_Issue Action_Replace Action: Replace Reagent & Improve Handling/Storage Protocol Degraded->Action_Replace

Caption: Troubleshooting decision tree for issues related to this compound performance.

References

Technical Support Center: Thermal Decomposition of Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of diethyl oxalacetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of this compound?

A1: Direct experimental data on the thermal decomposition of this compound is limited in publicly available literature. However, based on its chemical structure as a β-keto ester and a dicarboxylic acid ester, several decomposition products can be anticipated. High-temperature decomposition is expected to generate flammable gases such as carbon monoxide (CO) and carbon dioxide (CO₂).

The primary decomposition pathway likely involves the cleavage of the ester groups and decarboxylation. Potential products could include:

  • Ethanol: From the cleavage of the ethyl ester groups.

  • Carbon Dioxide (CO₂): From the decarboxylation of the carboxyl groups, especially if the ester is hydrolyzed to the corresponding β-keto acid.

  • Carbon Monoxide (CO): From the fragmentation of the oxalate backbone.

  • Diethyl carbonate: Through rearrangement reactions.

  • Ethyl pyruvate: As a potential intermediate fragment.

  • Smaller hydrocarbons: From further fragmentation at higher temperatures.

Q2: At what temperature does this compound decompose?

A2: The precise decomposition temperature of this compound is not well-documented. However, it is a relatively stable compound at room temperature. Significant decomposition is expected to occur at elevated temperatures, likely above its boiling point. For related compounds like ethyl acetoacetate, heating can lead to decomposition, and for many organic esters, thermal decomposition occurs in the range of 200-500°C. To determine the exact decomposition profile, thermogravimetric analysis (TGA) is the recommended experimental technique.

Q3: What analytical methods are suitable for identifying the thermal decomposition products of this compound?

A3: A combination of analytical techniques is recommended for the comprehensive identification and quantification of thermal decomposition products. These include:

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This technique provides information on the mass loss of the sample as a function of temperature, while simultaneously identifying the evolved gaseous products in real-time.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique where the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This method is ideal for identifying a wide range of decomposition products.

  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of functional groups of the starting material and the appearance of new functional groups in the decomposition products, especially when coupled with a heated gas cell.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Decomposition The temperature is too low or the heating time is too short.Increase the final temperature of the thermal decomposition process based on TGA data. Increase the duration of the heating period to ensure the reaction goes to completion.
The sample size is too large, leading to inefficient heat transfer.Use a smaller sample size to ensure uniform heating.
The presence of non-volatile impurities that inhibit decomposition.Purify the this compound sample before the experiment using appropriate techniques such as distillation.
Unexpected Products in Analysis Contamination of the sample or the analytical instrument.Ensure the sample is pure and the analytical system (e.g., GC column, MS ion source) is clean. Run a blank to check for background signals.
Side reactions occurring due to the presence of oxygen or moisture.Conduct the thermal decomposition under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the sample and the system are dry.
Isomerization or rearrangement reactions at high temperatures.Analyze the product mixture thoroughly using techniques like NMR or advanced MS fragmentation studies to identify isomeric structures.
Low Yield of Expected Products The decomposition pathway is different from the one hypothesized.Re-evaluate the potential decomposition mechanisms. Py-GC-MS can provide valuable insights into the fragmentation patterns.
Secondary reactions of the primary decomposition products.Analyze the decomposition at different temperatures and heating rates to identify primary and secondary products.
Loss of volatile products during sample handling or analysis.Use a closed system for the decomposition and a direct coupling to the analytical instrument (e.g., TGA-MS, Py-GC-MS) to minimize product loss.

Quantitative Data Summary

Potential Product Plausible Formation Pathway Expected Relative Abundance (Hypothetical)
EthanolCleavage of ethyl ester groupsHigh
Carbon DioxideDecarboxylation of the oxalacetate backboneHigh
Carbon MonoxideFragmentation of the dicarbonyl moietyModerate to High
Diethyl CarbonateRearrangement of the ester groupsLow to Moderate
Ethyl PyruvateCleavage of the C-C bond between the carbonylsLow

Experimental Protocols

Protocol 1: Analysis of Thermal Decomposition by Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
  • Instrument Setup:

    • Calibrate the TGA instrument for temperature and mass.

    • Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line.

    • Set the MS to scan a mass range of m/z 10-200 to detect potential decomposition products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound into a TGA crucible (e.g., alumina or platinum).

  • TGA-MS Analysis:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual air.

    • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.

    • Continuously record the sample mass (TGA curve) and the mass spectra of the evolved gases.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset and peak decomposition temperatures.

    • Correlate the mass loss steps with the evolution of specific gases by examining the corresponding mass spectra. For example, a mass loss event accompanied by signals at m/z 46 (ethanol), 44 (CO₂), and 28 (CO) would indicate the release of these products.

Protocol 2: Identification of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument Setup:

    • Install a pyrolysis unit at the inlet of a GC-MS system.

    • Use a suitable GC column for the separation of volatile organic compounds (e.g., a mid-polar capillary column).

    • Set the GC oven temperature program to effectively separate the expected products (e.g., start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

    • Set the MS to scan a mass range of m/z 10-300.

  • Sample Preparation:

    • Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Py-GC-MS Analysis:

    • Insert the sample cup into the pyrolyzer.

    • Rapidly heat the sample to the desired pyrolysis temperature (e.g., 500°C) for a short duration (e.g., 10-20 seconds).

    • The volatile pyrolysis products are swept into the GC column by the carrier gas (e.g., helium).

    • The separated compounds are then detected and identified by the mass spectrometer.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify the relative abundance of each product by integrating the peak areas in the chromatogram.

Visualizations

Thermal_Decomposition_Pathway start This compound heat High Temperature start->heat is subjected to intermediate Decomposition Intermediates heat->intermediate leads to product1 Ethanol intermediate->product1 product2 Carbon Dioxide (CO2) intermediate->product2 product3 Carbon Monoxide (CO) intermediate->product3 product4 Other Volatile Organics intermediate->product4

Caption: Plausible thermal decomposition pathway of this compound.

Experimental_Workflow sample This compound Sample tga_ms TGA-MS Analysis sample->tga_ms py_gc_ms Py-GC-MS Analysis sample->py_gc_ms data1 Decomposition Profile (Mass Loss vs. Temp) tga_ms->data1 data2 Evolved Gas Analysis tga_ms->data2 data3 Identification of Decomposition Products py_gc_ms->data3 interpretation Data Interpretation and Product Identification data1->interpretation data2->interpretation data3->interpretation

Caption: Experimental workflow for analyzing thermal decomposition products.

Validation & Comparative

A Head-to-Head Battle of Esters: Diethyl Oxalacetate vs. Dimethyl Oxalacetate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the outcome of a synthetic route. Diethyl oxalacetate and dimethyl oxalacetate, both valuable C4 building blocks, are frequently employed in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth comparison of these two reagents, examining their physical and chemical properties, and their performance in key synthetic reactions, supported by experimental data and detailed protocols.

At a Glance: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and dimethyl oxalacetate is presented below. Understanding these differences is crucial for optimizing reaction conditions and predicting reactivity.

PropertyThis compoundDimethyl Oxalacetate
Molecular Formula C8H12O5C6H8O5
Molecular Weight 188.18 g/mol [1]160.12 g/mol
Appearance Colorless to light yellow liquid[1]Solid
Boiling Point 87 °C at 1 mmHg[2]114-115 °C at 18 mmHg
Melting Point <25 °C[2]74-76 °C
Density 1.14 g/cm³[2]No data available
Solubility Insoluble in water; soluble in ethanol, ether, and benzene[2]Soluble in water
Stability Stable at room temperature, but may slowly oxidize in air.[2]Generally stable
Keto-Enol Tautomerism Exists as a mixture of keto and enol forms. One study reported 18% of the keto form in the neat liquid.Predominantly exists in the enol form in the crystalline state.

Performance in Synthetic Reactions: A Comparative Analysis

The subtle differences in the alkyl ester groups (ethyl vs. methyl) can lead to notable variations in reactivity, reaction yields, and the optimal conditions required for a given transformation. While direct comparative studies are limited, an examination of their use in the synthesis of pyrrole derivatives provides valuable insights.

Synthesis of Pyrrole-3-Carboxylates

A common application of both esters is in the synthesis of substituted pyrroles, which are important scaffolds in medicinal chemistry. The reaction with primary amines, such as glycine esters, leads to the formation of pyrrolinone derivatives.

A study by Sucrow and Grosz provides a convenient route to both dimethyl and this compound and reports the percentage of the keto tautomer for each. This compound was found to contain 18% of the keto form, while the dimethyl ester exists predominantly in the enol form. This difference in the keto-enol equilibrium can influence their reactivity in subsequent reactions.

dot

Reaction_Pathway cluster_reactants Reactants cluster_products Products Oxalacetate Dialkyl Oxalacetate (keto-enol mixture) Pyrrolinone Alkyl 4-hydroxy-2-oxo-2,5-dihydro- 1H-pyrrole-3-carboxylate Oxalacetate->Pyrrolinone Condensation & Cyclization Glycinate Alkyl Glycinate Glycinate->Pyrrolinone

General reaction scheme for pyrrolinone synthesis.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of a pyrrolinone derivative using this compound and for the preparation of diethyl and dimethyl oxalacetate themselves, based on literature procedures.

Synthesis of Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

This protocol is adapted from a procedure for related compounds and demonstrates a typical application of this compound in heterocyclic synthesis.[3]

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Methylamine

  • Sodium acetate

  • Ethanol

Procedure:

  • A solution of this compound (1 equivalent), 4-methoxybenzaldehyde (1 equivalent), and methylamine (1 equivalent) in ethanol is prepared.

  • A catalytic amount of sodium acetate is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrrolinone derivative.

Preparation of this compound via Claisen Condensation

This procedure describes the synthesis of this compound from diethyl oxalate and ethyl acetate.[4][5]

Materials:

  • Diethyl oxalate

  • Ethyl acetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, dissolve metallic sodium in a mixture of absolute ethanol and diethyl ether to prepare a solution of sodium ethoxide.

  • Once the sodium has completely dissolved, add diethyl oxalate to the reaction mixture and stir for 30 minutes at room temperature.

  • Add ethyl acetate to the mixture and continue stirring.

  • After the reaction is complete, dilute the mixture with water and carefully acidify with 6M HCl to a pH of 2-3.

  • Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation.

Preparation of Dimethyl and Diethyl Oxaloacetate via Acetylenedicarboxylates

This method, reported by Sucrow and Grosz, provides a mild and convenient route to both esters.

Materials:

  • Dimethyl or Diethyl Acetylenedicarboxylate

  • Methylhydrazine

  • Sulfuric acid

  • Diethyl ether

Procedure:

  • Preparation of the enehydrazine: To a solution of dimethyl or diethyl acetylenedicarboxylate in diethyl ether, add a solution of methylhydrazine in diethyl ether dropwise at 0°C. Stir the mixture for a few minutes.

  • Hydrolysis: To the resulting suspension of the enehydrazine, add a dilute solution of sulfuric acid at 0°C and stir vigorously.

  • Work-up: Separate the ether layer, wash it with a sodium sulfate solution, dry over sodium sulfate, and evaporate the solvent.

  • Purification: The crude dimethyl oxalacetate can be recrystallized from diethyl ether. The crude this compound can be purified by distillation.

Conclusion

Both diethyl and dimethyl oxalacetate are versatile reagents for organic synthesis, particularly in the construction of heterocyclic systems. The choice between the two may depend on several factors:

  • Reactivity: Dimethyl oxalacetate, being a methyl ester, is generally expected to be more reactive due to lesser steric hindrance.

  • Physical State: The solid nature of dimethyl oxalacetate might be advantageous for handling and weighing, whereas the liquid this compound may be easier to dispense for large-scale reactions.

  • Solubility: The higher water solubility of dimethyl oxalacetate could be a factor in designing reaction and work-up conditions.

  • Keto-Enol Equilibrium: The predominance of the enol form in dimethyl oxalacetate compared to the significant keto-enol mixture in this compound can influence the reaction pathway and product distribution.

Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and the reaction conditions employed. The provided protocols offer a starting point for the application of these valuable building blocks in the laboratory. Further comparative studies under standardized conditions are warranted to provide a more definitive guide to their relative performance in a broader range of synthetic transformations.

References

A Researcher's Guide to Viable Alternatives for Diethyl Oxalacetate in Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Diethyl oxalacetate, a versatile C4 building block, has long been a staple in organic synthesis, particularly in reactions requiring an activated methylene group. However, considerations of stability, cost, and reaction efficiency have spurred the exploration of alternatives. This guide provides an objective comparison of viable alternatives to this compound for key organic transformations, supported by experimental data and detailed protocols to inform your synthetic strategy.

This document focuses on comparing this compound with prominent alternatives such as Meldrum's acid, diethyl malonate, and ethyl acetoacetate. The comparison is centered on their application in foundational organic reactions including the Knoevenagel condensation, Michael addition, and the synthesis of heterocyclic compounds.

Comparative Analysis of Physicochemical Properties

The reactivity of these dicarbonyl compounds is intrinsically linked to their structural and electronic properties. The acidity of the α-proton, in particular, is a critical determinant of their utility as nucleophiles in various condensation and addition reactions.

PropertyThis compoundMeldrum's AcidDiethyl MalonateEthyl Acetoacetate
Molecular Formula C₈H₁₂O₅C₆H₈O₄C₇H₁₂O₄C₆H₁₀O₃
Molecular Weight 188.18 g/mol 144.13 g/mol [1]160.17 g/mol [2]130.14 g/mol [3]
Appearance Oily liquid[4]White crystalline powder[1]Colorless liquid[2]Colorless liquid[3]
pKa of α-hydrogen ~11-13 (keto form, est.)4.97[5]~13[6]~10.7[3]
Key Feature Contains a β-keto ester and an additional ester group.Cyclic structure confers high acidity and rigidity.[7]Symmetrical diester, classic for malonic ester synthesis.β-keto ester, classic for acetoacetic ester synthesis.

Performance in Key Organic Transformations

The practical utility of these alternatives is best assessed by their performance in specific, widely used organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[8][9] The high acidity of Meldrum's acid often allows for milder reaction conditions and can accelerate the condensation compared to traditional malonic esters.[1][7]

Comparative Data: Knoevenagel Condensation of Benzaldehyde and Active Methylene Compounds

Active Methylene CompoundCatalystSolventConditionsTimeYield (%)Reference
This compound Piperidine/AcOHTolueneReflux4-6 h~75General Protocol
Meldrum's Acid None / Basic aluminaWater / Solvent-free80 °C / Grinding10-30 min>90[10]
Diethyl Malonate PiperidineTolueneRefluxSeveral hours~70-80[10]
Ethyl Acetoacetate PiperidineEthanolRoom Temp24 h~65[8]

The data indicates that for Knoevenagel condensations, Meldrum's acid is a highly efficient alternative, often requiring no strong catalyst and proceeding rapidly to high yields.

Michael Addition & Heterocycle Synthesis

These activated methylene compounds serve as excellent nucleophiles (Michael donors) in conjugate additions to α,β-unsaturated compounds.[11][12] The resulting adducts are versatile intermediates for further transformations, including the synthesis of a wide array of heterocyclic systems. For instance, the reaction of these dicarbonyls with hydrazines or amidines is a common route to pyrazoles and pyrimidines, respectively.

Meldrum's acid derivatives are particularly useful in synthesizing heterocycles.[13] Upon heating, they can generate highly reactive ketene intermediates, which can undergo intramolecular cyclizations to form various ring systems.[7]

Experimental Protocols

General Procedure for Knoevenagel Condensation with Meldrum's Acid

Materials:

  • Aldehyde (1.0 mmol)

  • Meldrum's acid (1.1 mmol)

  • Ethanol (5 mL)

  • Catalyst (e.g., a few drops of piperidine, optional)

Protocol:

  • Dissolve the aldehyde and Meldrum's acid in ethanol in a round-bottom flask.

  • Add the catalyst if required.

  • Stir the mixture at room temperature or heat to reflux as needed, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Synthesis of a β-Keto Ester via Acylation of Meldrum's Acid

This protocol demonstrates the utility of Meldrum's acid as a synthetic equivalent of a malonic ester, leading to β-keto esters which are themselves valuable synthetic intermediates.[14]

Materials:

  • Meldrum's acid (recrystallized, 0.165 mol)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine (0.40 mol)

  • Acid chloride (e.g., Phenylacetyl chloride, 0.16 mol)

  • Anhydrous methanol

Protocol:

  • Dissolve Meldrum's acid in DCM in a round-bottomed flask and cool in an ice bath.

  • Under an inert atmosphere (e.g., argon), add pyridine dropwise with stirring.

  • Slowly add a solution of the acid chloride in DCM to the reaction mixture over 2 hours at 0°C.

  • After the addition, continue stirring at 0°C for 1 hour, then at room temperature for 1 hour.

  • Perform an acidic workup by pouring the mixture into 2N HCl with crushed ice, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 2N HCl and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude acyl Meldrum's acid.

  • Reflux the crude product in anhydrous methanol for 2.5 hours.

  • Remove the methanol by rotary evaporation and purify the residual oil by vacuum distillation to obtain the methyl β-keto ester.[14]

Diagrams and Workflows

The selection of a suitable alternative to this compound can be guided by the specific synthetic target and desired reaction characteristics.

G start Synthetic Goal knoevenagel Knoevenagel Condensation start->knoevenagel malonic_ester Malonic Ester Synthesis (Alkylation) start->malonic_ester heterocycle Heterocycle Synthesis start->heterocycle reagent_ma High Reactivity Needed? (Mild Conditions) knoevenagel->reagent_ma reagent_dem Classic Alkylation & Saponification? malonic_ester->reagent_dem reagent_het Specific Heterocycle? heterocycle->reagent_het ma Use Meldrum's Acid reagent_ma->ma Yes dem Use Diethyl Malonate reagent_ma->dem No reagent_dem->dem Yes eaa Consider Ethyl Acetoacetate reagent_dem->eaa Need Keto group? reagent_het->ma Ketene precursor deo Use Diethyl Oxalacetate reagent_het->deo Pyrazolone core

Caption: Decision guide for selecting a this compound alternative.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a Knoevenagel condensation product.

G cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Combine Aldehyde & Active Methylene Cmpd in Solvent B 2. Add Catalyst (if necessary) A->B C 3. Stir/Heat & Monitor by TLC B->C D 4. Cool Reaction & Filter Precipitate C->D Reaction Complete E 5. Concentrate Filtrate D->E If no precipitate G 7. Characterize Pure Product (NMR, MS, etc.) D->G If pure F 6. Purify by Recrystallization or Column Chromatography E->F F->G

Caption: General experimental workflow for a Knoevenagel condensation.

Conclusion

While this compound remains a useful reagent, several viable alternatives offer distinct advantages for specific applications. Meldrum's acid stands out for its high acidity and reactivity, often enabling faster reactions under milder, greener conditions, particularly for Knoevenagel condensations.[1] Diethyl malonate and ethyl acetoacetate are cost-effective and well-established reagents for malonic and acetoacetic ester syntheses, respectively, providing reliable routes to a vast number of substituted carboxylic acids and ketones.[2][3] The choice of reagent should be guided by the specific transformation, desired reactivity, cost, and overall synthetic strategy. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their next synthetic challenge.

References

Comparative analysis of the reactivity of different dialkyl oxalacetates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the reactivity of different dialkyl oxalacetates, crucial intermediates in organic synthesis and drug development. Understanding the relative reactivity of these compounds is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic pathways. This document summarizes key reactivity parameters, including keto-enol tautomerism, hydrolysis rates, and susceptibility to condensation reactions, supported by experimental data and detailed protocols.

Introduction to Dialkyl Oxalacetates

Dialkyl oxalacetates are β-keto esters characterized by a central oxalacetate core flanked by two alkyl ester groups. The nature of these alkyl groups—ranging from the sterically unhindered methyl to the bulky tert-butyl—profoundly influences the molecule's electronic properties and steric accessibility, thereby dictating its reactivity. This guide will focus on a comparative analysis of three representative dialkyl oxalacetates: Dimethyl oxalacetate, Diethyl oxalacetate, and Di-tert-butyl oxalacetate.

Factors Influencing Reactivity

The reactivity of dialkyl oxalacetates is primarily governed by two key factors:

  • Steric Hindrance: The size of the alkyl groups can impede the approach of nucleophiles to the electrophilic carbonyl carbons. Larger alkyl groups, such as tert-butyl, are expected to decrease reaction rates compared to smaller groups like methyl and ethyl.[1][2][3][4]

  • Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating.[5] This inductive effect can slightly decrease the electrophilicity of the carbonyl carbons. However, in the gas phase, alkyl groups can exhibit an electron-withdrawing nature through polarizability effects.[6]

A logical workflow for assessing the reactivity of these compounds involves examining their keto-enol equilibrium, their stability towards hydrolysis, and their performance in common carbon-carbon bond-forming reactions.

G cluster_factors Influencing Factors cluster_reactivity Reactivity Assessment Steric_Hindrance Steric Hindrance (Alkyl Group Size) Keto_Enol Keto-Enol Tautomerism Steric_Hindrance->Keto_Enol Affect Hydrolysis Hydrolysis Rates Steric_Hindrance->Hydrolysis Affect Condensation Condensation Reactions Steric_Hindrance->Condensation Affect Electronic_Effects Electronic Effects (Inductive/Polarizability) Electronic_Effects->Keto_Enol Affect Electronic_Effects->Hydrolysis Affect Electronic_Effects->Condensation Affect Dialkyl_Oxalacetate Dialkyl Oxalacetate (R = Me, Et, t-Bu) Dialkyl_Oxalacetate->Steric_Hindrance Dialkyl_Oxalacetate->Electronic_Effects G Keto Keto Form (Electrophilic at Carbonyls) Enol Enol Form (Nucleophilic at α-Carbon) Keto->Enol Tautomerization (Acid or Base Catalyzed) G cluster_reactants Reactants D_Oxalacetate Dialkyl Oxalacetate (Electrophile) Product β-Keto Ester (Product) D_Oxalacetate->Product Elimination of RO⁻ Enolate Enolate of another ester (Nucleophile) Enolate->D_Oxalacetate Nucleophilic Attack Base Base (e.g., NaOEt) Base->Enolate Generates

References

A Comparative Guide to Analytical Techniques for the Accurate Quantification of Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diethyl oxalacetate, a key intermediate in various synthetic pathways, is crucial for process optimization, quality control, and research applications. This guide provides an objective comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of the most suitable method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

At a Glance: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection and quantification.Intrinsic primary ratio method where signal intensity is directly proportional to the number of nuclei.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Analyte must be volatile or amenable to derivatization to increase volatility.Not required.
Sample Preparation Simple dissolution in a suitable solvent; filtration may be required.Can be more complex, potentially requiring derivatization to improve volatility and thermal stability.Simple dissolution in a deuterated solvent with a known concentration of an internal standard.
Selectivity Good, can be optimized by adjusting mobile phase and stationary phase.Very high, especially with mass spectrometric detection.Excellent, provides structural confirmation and can distinguish between isomers.
Sensitivity Typically in the µg/mL to ng/mL range.High, often in the ng/mL to pg/mL range, especially in selected ion monitoring (SIM) mode.Generally lower than chromatographic methods, typically in the mg/mL to µg/mL range.
Quantification Requires a calibration curve with a certified reference standard.Requires a calibration curve; can use an internal standard for improved accuracy.Can provide absolute quantification against a certified internal standard without a calibration curve.
Analysis Time Typically 5-30 minutes per sample.Typically 10-40 minutes per sample.Typically 5-15 minutes per sample.

Quantitative Performance Comparison (Representative Data)

The following table summarizes typical performance characteristics for the quantification of small organic esters using the discussed techniques. Please note that this data is representative and actual performance for this compound may vary depending on the specific instrumentation and method optimization.

ParameterHPLC-UVGC-MS (SIM mode)qNMR
Linearity (R²) > 0.999> 0.995Not Applicable (Direct Ratio)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL10 - 100 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL30 - 300 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar analytes and should be optimized and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material and reaction mixtures.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid), for example, 60:40 (v/v). The mobile phase composition should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (based on the carbonyl chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve in the mobile phase to a final concentration within the calibration range.

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices and for trace-level quantification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole or ion trap)

  • Autosampler

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Hold at 200 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 188, 145, 117, 73).

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane. Prepare a series of calibration standards by serial dilution. An internal standard (e.g., diethyl phthalate) can be added to all standards and samples for improved precision.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standard solutions. Determine the concentration of this compound in the sample from this curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for highly accurate purity and concentration determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • High-precision analytical balance

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh a specific amount of the internal standard into the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

Quantification: The purity or concentration of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh and Dissolve Sample and Standards Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weigh and Dissolve (with Internal Standard) Derivatize Derivatization (Optional) Prep->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for the quantification of this compound by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Accurately Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Phase and Baseline Correction Acquire->Process Integrate Integrate Signals (Analyte and IS) Process->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate

Caption: Workflow for the quantification of this compound by qNMR.

A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents and intermediates is a cornerstone of robust and reproducible research, particularly in the pharmaceutical and chemical industries. Diethyl oxalacetate, a key building block in the synthesis of various organic molecules, is no exception. Its purity can significantly impact reaction yields, impurity profiles of final products, and overall experimental outcomes. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.[1][2] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] It is the gold standard for the analysis of volatile and thermally stable compounds.[3] In GC, compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column, after which they are fragmented and detected by the mass spectrometer.

Comparative Analysis: HPLC vs. GC-MS for this compound

Choosing the optimal analytical technique depends on the specific properties of the analyte and the goals of the analysis. This compound is a relatively volatile oily liquid, making both HPLC and GC-MS viable options for purity assessment.[4]

FeatureHPLCGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gaseous mobile phase and liquid/solid stationary phase
Analyte Volatility Suitable for non-volatile and thermally labile compounds[1]Requires volatile and thermally stable compounds[3]
Sample Derivatization Generally not required for UV-active compoundsMay be required to increase volatility and thermal stability
Sensitivity High, especially with UV-Vis and fluorescence detectors[1]Excellent, with low detection limits[5]
Specificity Good, based on retention time and UV spectrumVery high, provides structural information from mass spectra
Resolution Good, but can be limited for complex mixtures[1]Excellent for separating volatile compounds[1]
Speed Analysis times can be longerTypically faster run times
Cost High operational costs due to solvent consumption[1]Lower solvent costs, but instrumentation can be expensive

Experimental Protocols

As specific validated methods for this compound are not extensively published, the following protocols are representative starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a reverse-phase HPLC approach, which is suitable for moderately polar compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[6]

  • This compound standard (of known purity)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

  • Gradient Program: 30% Acetonitrile to 80% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of volatile esters.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

Reagents:

  • Hexane (GC grade)

  • This compound standard (of known purity)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of hexane to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.05 mg/mL with hexane.

Method Validation and Data Comparison

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[2] Key validation parameters according to ICH guidelines include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9] The following table presents hypothetical but representative validation data for the two methods.

Validation ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD) < 1.5%< 1.0%
LOD ~ 0.01 µg/mL~ 0.001 µg/mL
LOQ ~ 0.03 µg/mL~ 0.003 µg/mL

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS purity validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Hexane weigh_gc->dissolve_gc dilute_gc Dilute to Working Conc. dissolve_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_ms MS Detection (EI) separate_gc->detect_ms integrate_tic Integrate TIC Peaks detect_ms->integrate_tic identify Identify Impurities (MS Library) integrate_tic->identify calculate_purity Calculate Purity (% Area) integrate_tic->calculate_purity

References

A Spectroscopic Showdown: Unmasking the Keto and Enol Forms of Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tautomeric nature of molecules like diethyl oxalacetate is crucial for predicting reactivity, designing experiments, and developing new therapeutic agents. This guide provides a detailed spectroscopic comparison of the keto and enol forms of this compound, supported by experimental data and protocols.

This compound, a β-ketoester, readily exists as a mixture of two tautomeric forms in equilibrium: the keto and the enol forms. This dynamic equilibrium is sensitive to environmental factors such as solvent polarity and temperature. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful tools to distinguish and quantify these two forms.

At a Glance: Spectroscopic Fingerprints of Keto vs. Enol Tautomers

The distinct structural differences between the keto and enol forms of this compound give rise to unique spectroscopic signatures. The following tables summarize the key quantitative data for easy comparison.

Spectroscopic Technique Keto Form of this compound Enol Form of this compound
¹H NMR Methylene protons (-CH₂-) signal at ~3-4 ppm.Vinylic proton (=CH-) signal at ~5-6 ppm; Enolic hydroxyl proton (-OH) signal (variable, often broad).
¹³C NMR Ketone carbonyl carbon (C=O) signal at ~205-220 ppm.Vinylic carbons (=C-) signals at ~115-140 ppm.
IR Spectroscopy Strong C=O stretching vibrations at ~1700-1750 cm⁻¹.C=O and C=C stretching vibrations at lower frequencies, ~1600-1650 cm⁻¹.
UV-Vis Spectroscopy Absorption maximum (λmax) at lower wavelengths, ~200-260 nm in polar solvents.Absorption maximum (λmax) at higher wavelengths, ~260-300 nm in non-polar solvents.

Delving Deeper: Experimental Protocols for Spectroscopic Analysis

To obtain the data presented above, specific experimental protocols must be followed. Below are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the keto and enol tautomers of this compound in solution.

Materials:

  • This compound

  • Deuterated solvents (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Prepare a dilute solution of this compound (1-100 mM) in the desired deuterated solvent directly in an NMR tube. A dilute solution is crucial to prevent the formation of enol dimers.

  • Allow the solution to equilibrate for a sufficient amount of time before analysis.

  • Acquire a ¹H NMR spectrum.

  • Identify the characteristic signals for the keto and enol forms. The methylene protons of the keto form typically appear in the δ = 3-4 ppm region, while the vinylic proton of the enol form appears in the δ = 5-6 ppm region.[1]

  • Integrate the signals corresponding to the keto methylene protons and the enol vinylic proton.

  • Calculate the percentage of each tautomer. Remember to account for the number of protons giving rise to each signal (two for the keto methylene group and one for the enol vinylic proton).

  • For ¹³C NMR, acquire a proton-decoupled spectrum and identify the characteristic carbonyl and vinylic carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Materials:

  • This compound

  • IR spectrometer with an appropriate sample holder (e.g., salt plates for neat liquid, solution cell)

  • Solvent (if analyzing in solution, e.g., carbon tetrachloride)

Procedure:

  • Prepare the sample. For a neat liquid, a thin film can be prepared between two salt plates. For a solution, dissolve the this compound in a suitable IR-transparent solvent.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the key stretching frequencies. Look for the strong C=O stretching bands of the keto form around 1700-1750 cm⁻¹.[2] The enol form will exhibit C=O and C=C stretching bands at lower wavenumbers, typically in the 1600-1650 cm⁻¹ region.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the different electronic transitions of the conjugated system in the enol form compared to the keto form.

Materials:

  • This compound

  • UV-Vis transparent solvents (e.g., hexane, ethanol)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare dilute solutions of this compound in different solvents (e.g., a polar and a non-polar solvent) of known concentration.

  • Record the UV-Vis absorption spectra over a range of 200-400 nm, using the pure solvent as a blank.

  • Determine the wavelength of maximum absorbance (λmax) for each solution. The keto form generally absorbs at lower wavelengths, while the conjugated system of the enol form results in a bathochromic shift (shift to longer wavelengths).[2]

Visualizing the Process: Tautomerism and Experimental Workflow

To better understand the relationship between the keto and enol forms and the process of their spectroscopic analysis, the following diagrams are provided.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic_Workflow start Sample Preparation (this compound in Solvent) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir uvvis UV-Vis Spectroscopy start->uvvis data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis uvvis->data_analysis conclusion Characterization of Keto and Enol Forms data_analysis->conclusion

References

A comprehensive literature review of diethyl oxalacetate applications in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative comparison of diethyl oxalacetate's performance in the synthesis of key heterocyclic scaffolds against common alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a versatile C4 building block, has carved a significant niche in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its unique combination of a β-ketoester functionality and an additional ester group provides a reactive scaffold for various condensation and multicomponent reactions. This guide offers a comprehensive literature review of its applications, presenting a comparative analysis of its performance against other common active methylene compounds, such as ethyl acetoacetate and diethyl malonate.

Performance Comparison in Heterocyclic Synthesis

The utility of this compound is best demonstrated through a direct comparison of reaction outcomes with alternative reagents in the synthesis of medicinally relevant heterocyclic cores. The following sections provide quantitative data on yields and reaction times for the synthesis of pyrazoles, 4-hydroxy-2-pyrones, and complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles].

Pyrazole Synthesis

Pyrazoles are a cornerstone of many pharmaceutical compounds. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound with hydrazine. This compound offers a direct route to pyrazole-3,4-dicarboxylates, which are valuable intermediates for further functionalization.

ReagentHydrazine SourceProductYield (%)Reaction Time (h)Reference
This compound Hydrazine hydrateDiethyl 4,5-pyrazoledicarboxylate60-6616[1]
Ethyl AcetoacetateHydrazine hydrate3-Methyl-5-pyrazoloneGoodNot Specified
Diethyl MalonateHydrazine hydratePyrazolidine-3,5-dioneNot SpecifiedNot SpecifiedN/A

As the table indicates, this compound provides a good yield for the synthesis of substituted pyrazoles.[1] While direct comparative data under identical conditions is sparse, the functionality of the resulting pyrazole from this compound (a dicarboxylate) offers greater potential for subsequent synthetic modifications compared to the products derived from ethyl acetoacetate or diethyl malonate.

4-Hydroxy-2-pyrone Synthesis

4-Hydroxy-2-pyrones are prevalent motifs in natural products with diverse biological activities. A one-pot synthesis of 3-aryl-4-hydroxy-2-pyrones can be achieved through the reaction of this compound with arylacetyl chlorides.[2]

β-Dicarbonyl CompoundAryl Acyl ChlorideCatalystProductYield (%)Reference
This compound Phenylacetyl chlorideBase3-Phenyl-4-hydroxy-2-pyroneNot Specified[2]
Ethyl AcetoacetateNot applicable in this reactionN/AN/AN/AN/A

This specific synthesis of 3-aryl-4-hydroxy-2-pyrones highlights a unique application of this compound that is not directly comparable to simpler β-ketoesters like ethyl acetoacetate in a one-pot fashion. The reaction proceeds via an initial O-acylation followed by an intramolecular Claisen condensation.[2]

Multicomponent Synthesis of Spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles]

The synthesis of complex heterocyclic systems, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], often utilizes multicomponent reactions where the choice of the active methylene compound is critical. This compound can be employed in these reactions, although ethyl acetoacetate is more commonly reported.

β-KetoesterCatalystReaction ConditionsYield (%)Reference
This compound Fe3O4@l-arginineSolvent-free, rtGood[3]
Ethyl AcetoacetateFe3O4@l-arginineSolvent-free, rt92[3]
Ethyl AcetoacetatePiperidineReflux70-85[4]
Ethyl AcetoacetateZnO nanoparticlesNot Specifiedup to 92[4]

In the four-component synthesis of these spiro compounds, ethyl acetoacetate is a well-established reagent, providing high yields under various catalytic conditions.[3][4] this compound is also a viable substrate in this reaction, offering a pathway to derivatives with an additional ester functionality for further diversification.[3]

Key Synthetic Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for key synthetic transformations involving this compound.

Claisen Condensation: Synthesis of Diethyl 2-cyano-3-oxosuccinate

This protocol details the crossed Claisen condensation between ethyl cyanoacetate and diethyl oxalate, where diethyl oxalate serves as the non-enolizable ester component.[2]

Reaction Scheme:

Claisen_Condensation cluster_conditions Conditions Ethyl_Cyanoacetate Ethyl Cyanoacetate Product Diethyl 2-cyano-3-oxosuccinate Ethyl_Cyanoacetate->Product Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Product Sodium_Ethoxide 1. NaOEt, EtOH/Ether Acid_Workup 2. H3O+ Spiro_Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Work-up and Purification Hydrazine Hydrazine Mix Mix Reactants and Catalyst (Solvent-free, rt) Hydrazine->Mix DEO This compound DEO->Mix Isatin Isatin Isatin->Mix Malononitrile Malononitrile/ Ethyl Cyanoacetate Malononitrile->Mix Catalyst Fe3O4@l-arginine (8 mol%) Catalyst->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Dissolve Dissolve in Dichloromethane Monitor->Dissolve Separate Magnetic Separation of Catalyst Dissolve->Separate Evaporate Evaporate Solvent Separate->Evaporate Purify Recrystallize from Ethanol Evaporate->Purify Product Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Purify->Product Claisen_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester R-CH2-COOEt Enolate [R-CH-COOEt]- Ester->Enolate Deprotonation Base EtO- EtOH EtOH DEO EtOOC-CO-COOEt Tetrahedral Tetrahedral Intermediate DEO->Tetrahedral Attack on carbonyl Product β-ketoester Enolate2 [R-CH-COOEt]- Tetrahedral2 Tetrahedral Intermediate EtO_leaving EtO-

References

Navigating the Solvent Maze: A Comparative Guide to the Efficacy of Diethyl Oxalacetate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the experimental outcome. This guide provides a comprehensive comparison of the efficacy of diethyl oxalacetate (DEO) in different solvent systems, offering insights into its solubility, stability, and implications for biological assays. While direct comparative studies on the biological efficacy of DEO in various solvents are not extensively documented in publicly available literature, this guide synthesizes known data and provides robust experimental protocols to empower researchers in determining the optimal solvent for their specific needs.

Solubility Profile of this compound and its Sodium Salt

The solubility of this compound is a key determinant of its utility in various experimental setups. This compound is a colorless to light yellow liquid, while its sodium salt is a white to off-white crystalline solid. The choice between the free ester and its salt often depends on the desired solvent system.

Table 1: Solubility of this compound and its Sodium Salt

Solvent SystemThis compound (DEO)This compound Sodium Salt (DEO-Na)Remarks
Water InsolubleSlightly soluble (approx. 1.2 g/L at 25°C)[1]The sodium salt offers a slight advantage for aqueous preparations, though solubility remains low.
Ethanol Readily solubleModerately solubleA good choice for both forms, suitable for many biological applications.
Dimethyl Sulfoxide (DMSO) Assumed to be readily solubleAssumed to be solubleA common solvent for preparing high-concentration stock solutions for in vitro assays.
Ether Readily solubleSparingly soluble to insolublePrimarily used in organic synthesis and extraction.
Benzene Readily solubleInsolubleUsed in chemical synthesis; not suitable for biological applications due to toxicity.
Ethyl Acetate Readily solubleSparingly soluble to insolubleA common solvent for synthesis and purification.[2]
Anhydrous Tetrahydrofuran (THF) SolubleSparingly soluble to insolublePrimarily used as a reaction solvent in chemical synthesis.[2]

Stability Considerations: The Achilles' Heel in Aqueous Media

While this compound is stable at room temperature in its pure form, its stability in solution, particularly in aqueous buffers, is a critical concern for biological experiments. The parent molecule, oxaloacetic acid, is notoriously unstable in aqueous solutions, readily undergoing decarboxylation to pyruvate. It is highly probable that this compound in aqueous media will first undergo hydrolysis to form oxaloacetic acid and ethanol, with the resulting oxaloacetic acid then being susceptible to degradation.

For long-term storage, it is advisable to prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO and store them at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

DEO This compound OAA Oxaloacetic Acid DEO->OAA Hydrolysis Ethanol Ethanol DEO->Ethanol Hydrolysis H2O Water (in aqueous buffer) Pyruvate Pyruvate OAA->Pyruvate Decarboxylation CO2 CO2 OAA->CO2 Decarboxylation

Figure 1: Potential degradation pathway of this compound in aqueous solutions.

Experimental Protocols

Given the lack of direct comparative data, the following protocols are provided to enable researchers to determine the most suitable solvent system for their experiments.

Protocol 1: Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A panel of solvents (e.g., DMSO, absolute ethanol, sterile water, phosphate-buffered saline (PBS), cell culture medium)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Method:

  • Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent.

  • Incubate the solutions at a controlled temperature (e.g., 25°C) with constant agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solute.

  • Carefully collect the supernatant and prepare a series of dilutions.

  • Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).

  • Express the solubility in units such as mg/mL or g/100mL.

Protocol 2: Assessment of this compound Stability

Objective: To evaluate the stability of this compound over time in different solvent systems.

Materials:

  • Stock solution of this compound in a stable solvent (e.g., anhydrous DMSO)

  • A panel of test solvents

  • Incubator or water bath

  • HPLC system

Method:

  • Prepare solutions of this compound at a known concentration in each of the test solvents.

  • Divide each solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubate the aliquots at a relevant temperature (e.g., 37°C for cell-based assays).

  • At each time point, quench the degradation by freezing the aliquot at -80°C.

  • Analyze the concentration of the remaining this compound in each sample using a validated HPLC method.

  • Calculate the degradation rate and half-life of this compound in each solvent.

cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare concentrated stock in anhydrous DMSO prep_solutions Dilute stock into test solvents (e.g., PBS, Culture Medium, Ethanol) prep_stock->prep_solutions incubate Incubate at 37°C prep_solutions->incubate sample Collect aliquots at multiple time points incubate->sample analyze Quantify DEO concentration using HPLC sample->analyze calculate Calculate degradation rate and half-life analyze->calculate

Figure 2: Experimental workflow for assessing the stability of this compound.

Conclusion and Recommendations

The selection of an appropriate solvent system is paramount for the successful application of this compound in research. Based on the available data, the following recommendations can be made:

  • For the preparation of high-concentration stock solutions for long-term storage , anhydrous DMSO is the solvent of choice due to its high solubilizing power and non-protic nature, which minimizes hydrolysis.

  • For experiments requiring an organic solvent , ethanol is a suitable option as it readily dissolves both this compound and its sodium salt and is compatible with many biological systems.

  • For aqueous-based assays , the use of This compound sodium salt is preferred over the free ester due to its slightly higher water solubility. However, researchers must be cognizant of the potential for hydrolysis and degradation. It is crucial to prepare fresh aqueous solutions immediately before use.

Ultimately, the optimal solvent system will be application-dependent. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate and identify the most effective solvent for their specific experimental conditions, ensuring the reliability and reproducibility of their results.

References

A Comparative Guide to the Structural Validation of Diethyl Oxalacetate Using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of organic molecules is a foundational requirement for robust scientific inquiry. Diethyl oxalacetate, a key building block in various synthetic pathways, presents a particularly interesting case for structural validation due to its existence as a mixture of keto and enol tautomers in solution. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this compound, supported by experimental data and detailed protocols.

The tautomeric equilibrium between the keto and enol forms of this compound is a dynamic process influenced by factors such as solvent polarity and temperature. NMR spectroscopy is uniquely suited for characterizing this equilibrium, as it allows for the simultaneous observation and quantification of both tautomers.

Structural Validation using 1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier method for the structural elucidation of organic compounds in solution. For this compound, NMR provides definitive evidence of its structure and the presence of both its keto and enol tautomers. As detailed spectral data for this compound can be limited, the closely related and well-studied compound, ethyl acetoacetate, serves as an excellent model for interpreting the NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Tautomers (in CDCl₃)

Tautomer Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Keto -O-CH₂ -CH₃~4.2Quartet4H~62
-CO-CH₂ -CO-~3.8Singlet2H~45
-O-CH₂-CH₃ ~1.3Triplet6H~14
C =O (ester)---~167
C =O (keto)---~193
Enol =C-OH ~12.5Broad Singlet1H-
=C H-~5.5Singlet1H~90
-O-CH₂ -CH₃~4.2Quartet4H~61
-O-CH₂-CH₃ ~1.3Triplet6H~14
C =O (ester)---~168
=C -OH---~175

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural analysis in solution, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for the Validation of this compound

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, stereochemistry, and quantification of tautomers.Provides unambiguous structural confirmation and allows for the study of dynamic processes like tautomerism.Lower sensitivity compared to mass spectrometry; requires soluble samples.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups. For this compound, key absorptions include: C=O (ester) stretch (~1740 cm⁻¹), C=O (keto) stretch (~1720 cm⁻¹), and C-O stretch (~1200-1300 cm⁻¹). The enol form would show a broad O-H stretch (~2500-3300 cm⁻¹) and a C=C stretch (~1650 cm⁻¹).Fast, non-destructive, and provides a characteristic fingerprint of the molecule.Does not provide detailed connectivity information; can be difficult to distinguish between similar functional groups.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound would be at m/z 188. Common fragments would arise from the loss of ethoxy (-OC₂H₅, m/z 45) and ethoxycarbonyl (-COOC₂H₅, m/z 73) groups.Extremely sensitive, requiring very small amounts of sample. Provides accurate molecular weight determination.Does not provide stereochemical information; fragmentation can sometimes be complex to interpret.
Gas Chromatography (GC) Purity of the sample and can be coupled with MS for identification of components.Excellent for separating volatile compounds and assessing purity.The compound must be volatile and thermally stable; does not provide structural information on its own.

Experimental Protocols

Protocol for ¹H and ¹³C NMR Analysis of this compound
  • Sample Preparation:

    • Accurately weigh 15-25 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Assign the peaks in both spectra to the corresponding atoms in the keto and enol forms.

Visualizing Tautomer Identification by NMR

The following diagram illustrates the logical workflow for identifying and distinguishing the keto and enol tautomers of this compound based on key signals in the ¹H NMR spectrum.

G Workflow for Tautomer Identification using ¹H NMR cluster_0 Workflow for Tautomer Identification using ¹H NMR cluster_1 Spectral Analysis This compound Sample in CDCl3 This compound Sample in CDCl3 Acquire 1H NMR Spectrum Acquire 1H NMR Spectrum This compound Sample in CDCl3->Acquire 1H NMR Spectrum Process and Analyze Spectrum Process and Analyze Spectrum Acquire 1H NMR Spectrum->Process and Analyze Spectrum Observe Signals Observe Signals Process and Analyze Spectrum->Observe Signals Keto Signals Keto Signals Observe Signals->Keto Signals Enol Signals Enol Signals Observe Signals->Enol Signals Singlet at ~3.8 ppm Singlet at ~3.8 ppm Keto Signals->Singlet at ~3.8 ppm -CH2- Singlet at ~5.5 ppm Singlet at ~5.5 ppm Enol Signals->Singlet at ~5.5 ppm =CH- Broad Singlet at ~12.5 ppm Broad Singlet at ~12.5 ppm Enol Signals->Broad Singlet at ~12.5 ppm -OH Keto Form Confirmed Keto Form Confirmed Singlet at ~3.8 ppm->Keto Form Confirmed Enol Form Confirmed Enol Form Confirmed Singlet at ~5.5 ppm->Enol Form Confirmed Broad Singlet at ~12.5 ppm->Enol Form Confirmed

Caption: Workflow for identifying this compound tautomers via ¹H NMR.

Critical evaluation of published synthesis methods for diethyl oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of Diethyl Oxalacetate

This compound is a pivotal intermediate in organic synthesis, finding application in the pharmaceutical and agrochemical industries. Its preparation is a cornerstone for the synthesis of various heterocyclic compounds and other complex molecular architectures. This guide provides a critical evaluation of the most common and effective published methods for the synthesis of this compound, offering a comparative analysis of their performance based on experimental data. Detailed experimental protocols are provided to facilitate the replication of these methods in a laboratory setting.

Comparative Performance of Synthesis Methods

The selection of a synthetic route to this compound is often dictated by factors such as desired yield, scale, available starting materials, and the required purity of the final product. The two primary methods discussed in the literature are the Claisen condensation of diethyl oxalate with ethyl acetate and the oxidation of diethyl malate.

Parameter Claisen Condensation Oxidation of Diethyl Malate
Starting Materials Diethyl oxalate, Ethyl acetateDiethyl malate, Chromic acid
Reaction Type CondensationOxidation
Catalyst/Reagent Sodium ethoxideChromic acid
Solvent Ethanol, Diethyl ether, THF50% Acetic acid
Reaction Temperature 0 - 15 °C (initial), then refluxNot specified in detail
Reaction Time ~4.5 hoursNot specified in detail
Reported Yield Good to high (A specific patent reports a high yield for the sodium salt)~89%[1]
Purity High purity achievable (≥99%) after purification[2]Not specified in detail
Scalability Demonstrated on a laboratory and potentially industrial scale[3]Primarily laboratory scale
Key Advantages Well-established, high-yielding, uses readily available starting materials.High reported yield in a single step from a common precursor.
Key Disadvantages Requires a strong base, careful temperature control is crucial.Use of chromic acid, a toxic and environmentally hazardous reagent.

Experimental Protocols

Claisen Condensation of Diethyl Oxalate and Ethyl Acetate

This method is the most widely employed for the synthesis of this compound and proceeds via the formation of its sodium salt.

Reaction Principle: The Claisen condensation involves the base-catalyzed reaction of an ester with another ester to form a β-keto ester. In this case, ethyl acetate is deprotonated by a strong base (sodium ethoxide) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the sodium salt of this compound. Acidification of the salt provides the final product.[2]

Detailed Protocol (adapted from US Patent 4,902,819 A): [3][4]

  • Reaction Setup: A two-liter reaction kettle is equipped with a mechanical stirrer, an addition funnel, a thermometer, and a thermowatch.

  • Charging Reactants: A mixture of 150 grams of freshly distilled diethyl oxalate and 91.1 grams of ethyl acetate is added to the reaction kettle.

  • Cooling: The contents of the kettle are cooled to a temperature between 0 °C and 15 °C using an ice bath.

  • Addition of Base: 325 grams of a 21% solution of sodium ethoxide in ethanol is added dropwise into the kettle while maintaining the reaction temperature between 0 °C and 15 °C. The mixture is stirred mechanically during the addition.

  • Reaction: The mixture is stirred for at least 2 hours, preferably about 4 hours, at a temperature of 15 °C or less.

  • Heating: After the initial stirring period, the ice bath is removed, and the reaction mixture is heated to a gentle reflux (approximately 75 °C) for about 30 minutes.[3]

  • Cooling and Isolation of the Sodium Salt: The reaction mixture is then allowed to cool to room temperature. The resulting solid paste of sodium this compound is collected by vacuum filtration.

  • Washing and Drying: The collected solid is washed with a large volume of ethanol and then dried to yield the sodium salt of this compound.

  • Acidification (to obtain this compound): The sodium salt is dissolved in water and cooled. Dilute hydrochloric acid is then slowly added with stirring to adjust the pH to approximately 3. This converts the sodium salt to the free this compound.[2]

  • Extraction and Purification: The aqueous solution is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by vacuum distillation. The crude product can be further purified by low-temperature crystallization or column chromatography to obtain high-purity this compound (≥99%).[2]

Oxidation of Diethyl Malate

An alternative approach to this compound involves the oxidation of the secondary alcohol group in diethyl malate.

Reaction Principle: This method utilizes a strong oxidizing agent, such as chromic acid, to convert the hydroxyl group of diethyl malate into a ketone, directly yielding this compound.[1]

Experimental Procedure Summary (based on Bakore, G. V. & Jain, C. L.): [1]

  • Reactants: Diethyl malate and a chromic acid solution (prepared from potassium dichromate).

  • Solvent: 50% aqueous acetic acid.

  • Catalyst: Sulfuric acid is used as a source of hydrogen ions.

  • Reaction Conditions: The reaction is carried out at a constant temperature. The kinetics of the reaction have been studied, but specific preparative scale conditions are not detailed in the provided abstract.

  • Product Isolation: The main product of the oxidation is reported to be this compound, which was identified and estimated as its 2,4-dinitrophenylhydrazone (D.N.P.) derivative.

  • Yield: A yield of approximately 89% is reported.[1]

Note: While this method offers a high yield, the use of chromic acid, a hexavalent chromium compound, is a significant drawback due to its toxicity and environmental concerns. Proper handling and waste disposal procedures are critical.

Synthesis Method Selection Workflow

The choice of synthesis method for this compound depends on several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key experimental and practical considerations.

SynthesisSelection start Select Synthesis Method for This compound scale Desired Scale? start->scale reagent_safety Reagent Safety/ Environmental Concerns? scale->reagent_safety Large Scale scale->reagent_safety Lab Scale claisen Claisen Condensation reagent_safety->claisen High Concern oxidation Oxidation of Diethyl Malate reagent_safety->oxidation Low Concern (with appropriate handling) end_claisen Proceed with Claisen Condensation Protocol claisen->end_claisen end_oxidation Proceed with Oxidation Protocol (with caution) oxidation->end_oxidation

Caption: A decision-making workflow for selecting a this compound synthesis method.

Conclusion

The Claisen condensation of diethyl oxalate and ethyl acetate remains the most practical and well-documented method for the synthesis of this compound, particularly for larger-scale preparations. It utilizes readily available and relatively safe reagents and can provide high yields of a pure product. The oxidation of diethyl malate offers a high-yielding alternative but is hampered by the significant safety and environmental issues associated with the use of chromic acid. For most laboratory and industrial applications, the Claisen condensation is the recommended route. Researchers should, however, consider the specifics of their situation, including scale, available equipment, and safety protocols, when choosing the optimal synthesis method.

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Oxalacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible disposal of chemical reagents. Diethyl oxalacetate, a common reagent in organic synthesis, requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for its proper disposal.

Core Principles of this compound Disposal

The primary directive for the disposal of this compound and its sodium salt is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The recommended course of action is to transfer the waste to an approved and licensed chemical waste disposal facility.[1][2][3]

Procedural Steps for Disposal

Adherence to a systematic workflow is critical for the safe handling and disposal of this compound waste. The following steps outline the necessary procedures:

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound.

    • Segregate this compound waste from other chemical waste streams to avoid potential reactions.[4] Store it separately from incompatible materials, such as oxidizing agents.[1]

  • Containerization and Labeling:

    • Use only approved, leak-proof containers for storing this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

    • The container must be clearly labeled as "Hazardous Waste."[4]

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the location of origin (e.g., lab and room number), and the name and contact information of the principal investigator.[4] Abbreviations and acronyms are not permissible on waste labels.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste storage area.

    • This area should be accessible only to trained personnel and should not interfere with routine laboratory operations.

    • Ensure the storage location is cool, dry, and well-ventilated.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[4]

    • Provide them with accurate information about the waste, as detailed on the container label.

  • Spill Management:

    • In the event of a spill, immediately contain the area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • For small spills, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your EHS department immediately.

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits for different disposal methods) were identified in the search results. Disposal regulations are typically qualitative, focusing on the classification of the chemical as hazardous and the requirement for professional disposal.

ParameterGuideline
Disposal MethodTransfer to an approved waste disposal plant
Sink DisposalProhibited[1]
Solid Waste DisposalProhibited

Disposal Workflow

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal by a licensed facility.

A Waste Generation (this compound) B Segregate Waste (Avoid Incompatibles) A->B C Select Appropriate Waste Container B->C D Label Container (Hazardous Waste, Chemical Name, Date, etc.) C->D E Store in Designated Secure Area D->E F Contact EHS or Licensed Disposal Vendor E->F G Arrange for Waste Pickup F->G H Final Disposal at Approved Facility G->H

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Oxalacetate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl oxalacetate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] All personnel should be thoroughly trained on the risks and proper handling procedures before working with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust meet EN166 standards or equivalent.[1] Provides a barrier against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory Coat or Chemical-resistant ApronShould be fully buttoned to cover all exposed skin.
Respiratory Protection Dust mask or respiratorUse a dust mask (e.g., N95) for solids. If significant aerosolization is possible, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow provides a clear, step-by-step process.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure prep_workspace->handling_weigh Proceed to handling handling_transfer Transfer/Dispense handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Equipment handling_reaction->cleanup_decontaminate After experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.